Product packaging for beta-Terpinyl acetate(Cat. No.:CAS No. 10198-23-9)

beta-Terpinyl acetate

Cat. No.: B158437
CAS No.: 10198-23-9
M. Wt: 196.29 g/mol
InChI Key: URVNHQCLMBMWIW-UHFFFAOYSA-N
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Description

beta-Terpinyl acetate is a naturally occurring monoterpenoid ester found in various essential oils, including cardamom, pine, and cajeput . This compound is a significant isomer in the terpinyl acetate group, which is ranked among the twenty most important chemicals in the flavor and fragrance industry due to its pleasant floral-citrus aroma . Researchers utilize this compound as a key reference standard in analytical chemistry, particularly in Gas Chromatography-Mass Spectrometry (GC-MS), to identify and quantify its presence in complex essential oil profiles from plants like Dioclea reflexa . Its applications extend to investigating natural product synthesis, where it is a target molecule in catalytic studies aiming to efficiently convert pinene precursors . Beyond its industrial applications, this compound is a compelling compound for biochemical and behavioral research. Studies on its isomer, alpha-terpinyl acetate, have revealed a specific mechanism of action as a potent, non-cytotoxic inhibitor of mitochondrial ATP production . This metabolic effect is highly conserved across eukaryotes, suggesting this compound may share similar properties, making it a valuable tool for studying cellular energy pathways and their broader impacts. In vivo models demonstrate that terpinyl acetate can modulate insect behavior, such as disrupting reversal learning in honey bees, which provides insights into plant-pollinator interactions and potential applications in ecotoxicology . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H20O2 B158437 beta-Terpinyl acetate CAS No. 10198-23-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-methyl-4-prop-1-en-2-ylcyclohexyl) acetate
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InChI

InChI=1S/C12H20O2/c1-9(2)11-5-7-12(4,8-6-11)14-10(3)13/h11H,1,5-8H2,2-4H3
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InChI Key

URVNHQCLMBMWIW-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(=C)C1CCC(CC1)(C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H20O2
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DSSTOX Substance ID

DTXSID6051510, DTXSID701176940, DTXSID701192821
Record name 1-Methyl-4-(1-methylvinyl)cyclohexyl acetate
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Record name Cyclohexanol, 1-methyl-4-(1-methylethenyl)-, 1-acetate, trans-
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Record name Cyclohexanol, 1-methyl-4-(1-methylethenyl)-, acetate, cis-
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Molecular Weight

196.29 g/mol
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CAS No.

10198-23-9, 20777-47-3, 59632-85-8
Record name β-Terpinyl acetate
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Record name 1-Methyl-4-(1-methylvinyl)cyclohexyl acetate
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Record name .BETA.-TERPINYL ACETATE, TRANS-
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Foundational & Exploratory

An In-depth Technical Guide to the Natural Sources and Occurrence of Beta-Terpinyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-terpinyl acetate (B1210297) is a naturally occurring monoterpenoid ester recognized for its pleasant, mild floral and citrus-like aroma. As an isomer of the more commercially prevalent alpha-terpinyl acetate, it contributes to the complex aromatic profiles of numerous essential oils. This technical guide provides a comprehensive overview of the natural sources, occurrence, biosynthesis, and standard experimental protocols for the extraction and analysis of beta-terpinyl acetate. While it is found in various plant species, quantitative data in scientific literature is notably sparse compared to its alpha-isomer, indicating a potential area for further analytical investigation. This document summarizes available data, outlines biosynthetic pathways, and provides detailed methodologies to support future research and development.

Introduction

This compound (CAS No: 10198-23-9) is a monoterpene ester, a class of organic compounds responsible for the characteristic scents of many plants. It is an isomer of terpinyl acetate, which is a significant component in the flavor and fragrance industry.[1] With its characteristic floral, citrus, and herbal aroma, this compound is utilized in perfumery, cosmetics, and as a flavoring agent.[2] Its natural occurrence is widespread, yet often in lower concentrations compared to other terpenes and its alpha-isomer. Understanding its distribution in nature is crucial for sourcing, quality control, and exploring its potential biological activities.

Natural Sources and Occurrence

This compound is a constituent of the essential oils of a variety of plant species. Its presence contributes to the unique aromatic bouquet of these plants. Key natural sources include:

  • Pine (Pinus species): Various pine species are known to produce terpinyl acetate, contributing to their characteristic scent.[1]

  • Cardamom (Elettaria cardamomum): The essential oil of cardamom is a well-documented source of terpinyl acetate, primarily the alpha-isomer.[3]

  • Cajeput (Melaleuca cajuputi): This plant, related to the tea tree, contains terpinyl acetate in its essential oil.[1]

  • Eucalyptus (Eucalyptus species): Numerous species within the vast Eucalyptus genus produce essential oils where terpinyl acetate isomers are present.[4]

  • Laurel (Laurus nobilis): The essential oil from the leaves and other parts of the bay laurel tree contains terpinyl acetate.[2][5]

  • Citrus Fruits: The peels of various citrus fruits are also reported as natural sources.[3]

Quantitative Data on Terpinyl Acetate Occurrence

Quantitative analysis reveals that alpha-terpinyl acetate is far more commonly reported and typically found in higher concentrations than this compound. Data for the beta-isomer is limited in the available literature. The following table summarizes the quantitative data found for terpinyl acetate isomers in various natural sources to provide context.

Plant SpeciesPlant PartIsomer ReportedConcentration (% of Essential Oil)Reference
Pinus nigraNeedlesα-Terpinyl acetate1.50 - 2.56[6]
Laurus nobilisLeavesα-Terpinyl acetate14.4[5][7]
Laurus nobilisTwigsα-Terpinyl acetate13.1[5][7]
Laurus nobilisFruitsα-Terpinyl acetate10.3[5][7]
Eucalyptus camaldulensisLeavesα-Terpinyl acetate0.19[1]

Note: The scarcity of specific quantitative data for this compound presents an opportunity for further analytical research to fully characterize its distribution and concentration in the plant kingdom.

Biosynthesis of this compound

Like all monoterpenes, the biosynthesis of this compound originates from the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These precursors are synthesized through either the mevalonate (B85504) (MVA) pathway in the cytoplasm or the methylerythritol 4-phosphate (MEP) pathway in the plastids.

The pathway proceeds as follows:

  • GPP Synthesis: One molecule of IPP and one molecule of DMAPP are condensed by the enzyme geranyl pyrophosphate synthase to form geranyl pyrophosphate (GPP), the universal C10 precursor for monoterpenes.

  • Terpene Cyclization: GPP is then acted upon by a specific monoterpene synthase (TPS). This enzyme catalyzes the cyclization of GPP to form a terpineol (B192494) carbocation intermediate.

  • Formation of β-Terpineol: The carbocation is subsequently quenched by water to form the alcohol, β-terpineol.

  • Esterification: Finally, the hydroxyl group of β-terpineol is esterified with an acetyl group from acetyl-CoA by an alcohol acetyltransferase (AAT) enzyme, yielding this compound.

This compound Biosynthesis IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP GPP Synthase Terpineol_Cation Terpineol Carbocation GPP->Terpineol_Cation Monoterpene Synthase b_Terpineol β-Terpineol Terpineol_Cation->b_Terpineol + H₂O b_Terpinyl_Acetate This compound b_Terpineol->b_Terpinyl_Acetate AcetylCoA Acetyl-CoA AcetylCoA->b_Terpinyl_Acetate Alcohol Acetyltransferase (AAT)

Biosynthesis pathway of this compound.

Experimental Protocols

The standard methodology for the isolation and analysis of this compound from plant matrices involves essential oil extraction followed by chromatographic separation and identification.

Extraction: Hydrodistillation

Hydrodistillation is the most common method for extracting essential oils from plant material.

  • Principle: This process utilizes water or steam to rupture the oil-bearing glands in the plant tissue, releasing the volatile compounds. The mixture of steam and volatile oil vapor is then condensed and collected. Due to their immiscibility, the oil and water phases separate upon cooling.

  • Apparatus: A Clevenger-type apparatus is standard for laboratory-scale extraction.

  • Protocol:

    • Preparation of Plant Material: Collect fresh or air-dried plant material (e.g., leaves, flowers, seeds). The material should be comminuted (e.g., ground or chopped) to increase the surface area and facilitate efficient oil extraction.

    • Charging the Still: Place a known mass of the prepared plant material (e.g., 100 g) into a round-bottom flask. Add a sufficient volume of distilled water to fully immerse the material (e.g., 1 L).

    • Distillation: Assemble the Clevenger apparatus with the flask and a condenser. Heat the flask using a heating mantle. The water will boil, and the resulting steam will pass through the plant material, carrying the volatile essential oils with it.

    • Condensation and Collection: The steam-oil vapor mixture travels into the condenser, where it cools and liquefies. The condensate drips into the collection burette of the Clevenger apparatus.

    • Separation: As the condensate collects, the essential oil, being less dense than water, will form a layer on top of the aqueous phase (hydrosol).

    • Duration: Continue the distillation for a set period (e.g., 3-4 hours) until no more oil is collected.

    • Recovery: After cooling, carefully collect the oil layer. Dry the collected oil over anhydrous sodium sulfate (B86663) to remove residual water. Store the oil in a sealed, dark glass vial at 4°C.

Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for separating, identifying, and quantifying volatile compounds like this compound in a complex mixture such as an essential oil.

  • Principle: The essential oil sample is vaporized and injected into a gas chromatograph. An inert carrier gas moves the vapor through a long, thin capillary column. Compounds separate based on their boiling points and affinity for the column's stationary phase. The separated compounds then enter a mass spectrometer, which ionizes them and detects the fragments based on their mass-to-charge ratio, creating a unique mass spectrum for each compound.

  • Protocol:

    • Sample Preparation: Prepare a dilute solution of the extracted essential oil (e.g., 1% v/v) in a suitable solvent like hexane (B92381) or dichloromethane.

    • Instrumentation:

      • Gas Chromatograph (GC): Equipped with a flame ionization detector (FID) for quantification and coupled to a mass spectrometer (MS) for identification.

      • Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is typically used.

    • GC Conditions (Typical):

      • Injector Temperature: 250°C

      • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

      • Injection Mode: Split (e.g., 1:50 ratio).

      • Oven Temperature Program: Start at 60°C for 5 minutes, then ramp at 3°C/min to 240°C, and hold for 5 minutes. (This program must be optimized for the specific sample matrix).

    • MS Conditions (Typical):

      • Ion Source Temperature: 230°C

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Mass Scan Range: m/z 40-400.

    • Compound Identification:

      • Compare the obtained mass spectrum of the analyte peak with reference spectra from established libraries (e.g., NIST, Wiley).

      • Compare the calculated Kovats Retention Index (RI) with literature values. The RI is determined by running a homologous series of n-alkanes under the same chromatographic conditions.

    • Quantification:

      • The relative percentage of this compound is calculated by peak area normalization from the GC-FID chromatogram, assuming a response factor of 1 for all components.

Experimental_Workflow Plant Plant Material (e.g., Leaves, Seeds) Grind Comminution (Grinding/Chopping) Plant->Grind Hydrodistill Hydrodistillation (Clevenger Apparatus) Grind->Hydrodistill Separate Phase Separation Hydrodistill->Separate Oil Essential Oil Separate->Oil Hydrosol Hydrosol (Aqueous Phase) Separate->Hydrosol Dry Drying (Anhydrous Na₂SO₄) Oil->Dry Store Storage (4°C, Dark Vial) Dry->Store Dilute Dilution in Solvent (e.g., Hexane) Dry->Dilute GCMS GC-MS Analysis Dilute->GCMS Data Data Processing: - Spectral Library Match - Retention Index Calc. - Quantification GCMS->Data Result Identification & Quantification of This compound Data->Result

Workflow for Extraction and Analysis of this compound.

Conclusion

This compound is a naturally occurring monoterpenoid ester found across a range of plant families, contributing to their essential oil profiles. Its biosynthesis follows the well-established terpene pathway, culminating in the acetylation of its precursor, β-terpineol. While standard and robust methods for its extraction and analysis are well-defined, a notable gap exists in the scientific literature regarding its quantitative occurrence. The data overwhelmingly focuses on its more abundant isomer, alpha-terpinyl acetate. This guide provides the foundational knowledge for researchers to pursue further studies into this compound, encouraging more detailed quantitative surveys to fully elucidate its prevalence and potential applications in the pharmaceutical and flavor and fragrance industries.

References

Biosynthesis pathway of beta-terpinyl acetate in plants

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biosynthesis of Beta-Terpinyl Acetate (B1210297) in Plants

Authored for: Researchers, Scientists, and Drug Development Professionals December 2025

Abstract

Beta-terpinyl acetate is a monoterpene ester that contributes to the characteristic aroma of various plants, including Dysphania ambrosioides and certain essential oils.[1][2] As a component of floral scents and plant volatiles, it plays a role in plant-insect interactions and defense mechanisms.[3][4] Its pleasant floral and citrus-like aroma also makes it a valuable compound in the fragrance, cosmetic, and flavoring industries.[2] This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound in plants, detailing the precursor molecules, enzymatic steps, and regulatory networks. It includes summaries of quantitative data, detailed experimental protocols for pathway elucidation, and visualizations of the metabolic and regulatory pathways to facilitate a deeper understanding for research and development professionals.

The Core Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process that begins in the plastids and culminates in the cytoplasm. It involves the formation of a C10 monoterpene backbone, its subsequent hydroxylation to form an alcohol, and a final esterification step. The entire pathway can be divided into four main stages:

  • Formation of C5 Precursors: The universal five-carbon building blocks for all terpenoids, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), are synthesized.[5][6] In plants, this primarily occurs via the methylerythritol 4-phosphate (MEP) pathway within the plastids.[7][8]

  • Formation of the C10 Monoterpene Precursor: Geranyl diphosphate (GPP), the direct precursor for all monoterpenes, is formed by the condensation of one molecule of IPP and one molecule of DMAPP.[3][9] This reaction is catalyzed by Geranyl Diphosphate Synthase (GPPS).[3]

  • Formation of the β-Terpineol Backbone: GPP undergoes a complex cyclization reaction catalyzed by a monoterpene synthase (TPS). This involves the formation of a transient terpinyl carbocation intermediate, which is then quenched by a water molecule to yield β-terpineol.[1][10] While a specific β-terpineol synthase has not been definitively characterized, it is known that many monoterpene synthases are multi-product enzymes.[6][10] For instance, α-terpineol synthases are known to produce a mixture of terpene alcohols and olefins.[11] It is therefore proposed that β-terpineol is synthesized by a similar, likely promiscuous, monoterpene synthase.

  • Esterification to this compound: The final step is the esterification of the hydroxyl group of β-terpineol with an acetyl group. This reaction is catalyzed by an Alcohol Acyltransferase (AAT), which utilizes acetyl-coenzyme A (acetyl-CoA) as the acyl donor.[12][13] Plant AATs belong to the large BAHD (BEAT, AHCT, HCBT, and DAT) superfamily of acyltransferases.[12][14]

The proposed overall biosynthetic pathway is illustrated below.

Beta-Terpinyl_Acetate_Biosynthesis cluster_plastid Plastid cluster_cytosol Cytosol Pyruvate Pyruvate MEP_pathway MEP Pathway Pyruvate->MEP_pathway G3P Glyceraldehyde-3-P G3P->MEP_pathway IPP_DMAPP IPP + DMAPP MEP_pathway->IPP_DMAPP Multiple Steps GPP Geranyl Diphosphate (GPP) IPP_DMAPP->GPP GPPS beta_Terpineol β-Terpineol GPP->beta_Terpineol Monoterpene Synthase (TPS) + H₂O beta_Terpinyl_Acetate β-Terpinyl Acetate beta_Terpineol->beta_Terpinyl_Acetate Alcohol Acyltransferase (AAT) Acetyl_CoA Acetyl-CoA Acetyl_CoA->beta_Terpinyl_Acetate

Caption: Proposed biosynthetic pathway of this compound in plants.

Key Enzymes and Quantitative Data

The biosynthesis of this compound is dependent on three key enzyme classes: Geranyl Diphosphate Synthase (GPPS), Terpene Synthases (TPS), and Alcohol Acyltransferases (AAT). While specific kinetic data for the enzymes directly leading to this compound are scarce, data from homologous enzymes provide insight into their catalytic efficiencies.

Enzyme ClassRepresentative EnzymeSubstrate(s)Km (µM)kcat (s⁻¹)Source OrganismReference
Terpene Synthase Limonene Synthase (CsTPS1SK)Geranyl Diphosphate7.81 ± 0.680.02Cannabis sativa[15]
Alcohol Acyltransferase Alcohol O-acetyltransferase 1 (ATF1)Acetyl-CoA190-Saccharomyces cerevisiae[16]
Alcohol Acyltransferase Alcohol O-acetyltransferase 1 (ATF1)Isoamyl alcohol29800-Saccharomyces cerevisiae[16]

Note: Data for ATF1 from yeast is provided as a representative example of the AAT family due to the limited availability of kinetic data for plant AATs specific to terpene ester formation.

Regulation of Biosynthesis

The production of terpenoids, including this compound, is tightly regulated at multiple levels, often as part of the floral scent or plant defense volatile profile.

  • Transcriptional Regulation: The expression of genes encoding biosynthetic enzymes is a primary control point. Several families of transcription factors are known to regulate terpenoid and floral scent pathways, including MYB, bHLH, and WRKY.[4][17] For instance, the MYB transcription factor ODORANT1 (ODO1) in Petunia hybrida activates genes in the shikimate pathway, which provides precursors for other volatile compounds, and also regulates the emission of these compounds.[4]

  • Developmental Control: Gene expression is often spatially and temporally regulated. In many flowering plants, the highest expression of scent-related genes is found in the petals and peaks around the time of anthesis (when the flower is open and receptive to pollinators).[3]

  • Environmental and Hormonal Cues: Light is a critical environmental factor, with both quality and intensity influencing the transcription of pathway genes.[17] Phytohormones such as jasmonic acid (JA) and salicylic (B10762653) acid (SA), which are key mediators of plant defense responses, can also induce the expression of terpene synthase genes.[11]

Regulatory_Pathway Light Light Cues (Quality, Intensity) TFs Transcription Factors (MYB, bHLH, WRKY) Light->TFs Development Developmental Stage (e.g., Anthesis) Development->TFs Hormones Phytohormones (JA, SA) Hormones->TFs Promoters Promoter Regions of Biosynthetic Genes TFs->Promoters Binds to GPPS_gene GPPS Gene Promoters->GPPS_gene TPS_gene TPS Gene Promoters->TPS_gene AAT_gene AAT Gene Promoters->AAT_gene Enzymes Biosynthetic Enzymes (GPPS, TPS, AAT) GPPS_gene->Enzymes Transcription & Translation TPS_gene->Enzymes AAT_gene->Enzymes Pathway β-Terpinyl Acetate Production Enzymes->Pathway Catalyzes

Caption: Regulatory network for this compound biosynthesis.

Experimental Protocols

Elucidating the biosynthesis of this compound requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed protocols for the key experiments.

Heterologous Expression and Purification of a Candidate Terpene Synthase (TPS)

This protocol describes the expression of a candidate TPS gene in E. coli and its subsequent purification for in vitro characterization.

Protein_Purification_Workflow Start Start: Candidate TPS cDNA Cloning 1. Clone TPS into pET vector (e.g., pET-28a with His-tag) Start->Cloning Transformation 2. Transform vector into E. coli BL21(DE3) Cloning->Transformation Culture 3. Grow culture in LB medium to OD₆₀₀ ≈ 0.6-0.8 Transformation->Culture Induction 4. Induce protein expression with IPTG (e.g., 0.5 mM) (e.g., 16°C, overnight) Culture->Induction Harvest 5. Harvest cells by centrifugation Induction->Harvest Lysis 6. Resuspend cells and lyse (e.g., sonication) Harvest->Lysis Clarification 7. Clarify lysate by centrifugation to obtain soluble protein extract Lysis->Clarification Purification 8. Purify His-tagged TPS using Ni-NTA affinity chromatography Clarification->Purification Analysis 9. Analyze purity by SDS-PAGE and quantify protein (e.g., Bradford assay) Purification->Analysis End End: Purified TPS Enzyme Analysis->End

Caption: Workflow for heterologous expression and purification of a TPS.

Methodology:

  • Cloning: The full-length coding sequence of the candidate TPS gene is amplified by PCR and cloned into an E. coli expression vector, such as pET-28a, which adds a polyhistidine (His) tag to the recombinant protein for purification.

  • Transformation: The expression vector is transformed into a suitable E. coli strain, like BL21(DE3).[18]

  • Culture Growth: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of Luria-Bertani (LB) medium containing the appropriate antibiotic. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6–0.8.

  • Induction: The culture is cooled (e.g., to 16-20°C), and protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2-1.0 mM. The culture is incubated for an additional 12-18 hours.

  • Cell Harvest and Lysis: Cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) and lysed by sonication on ice.

  • Purification: The lysate is clarified by high-speed centrifugation. The supernatant containing the soluble His-tagged TPS is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a wash buffer (lysis buffer with 20-40 mM imidazole), and the protein is eluted with an elution buffer containing a high concentration of imidazole (B134444) (e.g., 250 mM).[13]

  • Analysis: The purity of the eluted fractions is assessed by SDS-PAGE. Protein concentration is determined using a method like the Bradford assay.

In Vitro Terpene Synthase (TPS) Enzyme Assay

This assay determines the function of the purified TPS by identifying the products formed from the GPP substrate.

Methodology:

  • Reaction Setup: In a glass vial, prepare a reaction mixture (total volume 100-500 µL) containing:

    • Assay Buffer (e.g., 25 mM HEPES, pH 7.4)

    • MgCl₂ (10-15 mM final concentration)

    • Dithiothreitol (DTT) (1-5 mM final concentration)

    • Geranyl diphosphate (GPP) substrate (10-50 µM final concentration)[18]

  • Enzyme Addition: Initiate the reaction by adding 1-5 µg of the purified TPS enzyme.

  • Incubation: Overlay the aqueous reaction mixture with an organic solvent (e.g., 200 µL of hexane (B92381) or pentane) to trap the volatile terpene products. Seal the vial and incubate at 30°C for 1-2 hours.

  • Product Extraction: Vigorously vortex the vial to extract the products into the organic layer. Centrifuge briefly to separate the phases.

  • Analysis: Carefully transfer the organic layer to a new vial for GC-MS analysis.

In Vitro Alcohol Acyltransferase (AAT) Enzyme Assay

This assay confirms the ability of a candidate AAT to synthesize this compound using β-terpineol and acetyl-CoA as substrates.

Methodology:

  • Enzyme Source: A purified recombinant AAT (expressed similarly to the TPS) or a crude protein extract from plant tissue (e.g., petals) known to produce the ester can be used.

  • Reaction Setup: Prepare a reaction mixture (total volume 500 µL) containing:

    • Assay Buffer (e.g., 50 mM TRIS-HCl, pH 7.5)

    • Glycerol (10% v/v)

    • Dithiothreitol (DTT) (1 mM final concentration)

    • β-Terpineol (e.g., 20 mM, dissolved in a minimal amount of a suitable solvent)

    • Acetyl-CoA (0.1-0.5 mM final concentration)[14][19]

  • Enzyme Addition: Initiate the reaction by adding the AAT enzyme preparation (e.g., 2 µg of purified protein).

  • Incubation: Incubate at 30°C for 30-60 minutes.

  • Extraction and Analysis: Stop the reaction and extract the products by adding an equal volume of hexane containing an internal standard (e.g., tridecane). Vortex, centrifuge, and analyze the organic phase by GC-MS.

GC-MS Analysis of Reaction Products

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for separating and identifying volatile products like terpenes and esters.

Methodology:

  • Injection: Inject 1 µL of the organic extract from the enzyme assay into the GC-MS system.

  • Gas Chromatography:

    • Column: Use a non-polar capillary column suitable for terpene analysis (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Temperature Program: An example program is: initial temperature of 40°C, hold for 2 minutes; ramp at 5°C/min to 150°C; ramp at 20°C/min to 250°C; hold for 5 minutes.[9]

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Range: Scan from m/z 40 to 400.

  • Identification: Identify the products (e.g., β-terpineol, β-terpinyl acetate) by comparing their mass spectra and retention times to those of authentic chemical standards and/or spectral libraries like NIST.

Conclusion

The biosynthesis of this compound is a specialized branch of the well-established terpenoid metabolic network. It relies on the core MEP pathway for precursors and the sequential action of three distinct enzyme classes: GPPS, TPS, and AAT. While the specific enzymes responsible for the final two steps in many plant species are yet to be fully characterized, the pathway can be confidently inferred from our extensive knowledge of plant secondary metabolism. The regulation of this pathway is complex, integrating developmental and environmental signals to control the production of this important aroma compound. The experimental protocols outlined in this guide provide a robust framework for researchers to identify and characterize the specific genes and enzymes involved in this pathway in their plant system of interest, paving the way for metabolic engineering efforts in the pharmaceutical, fragrance, and flavor industries.

References

beta-Terpinyl acetate CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of beta-terpinyl acetate (B1210297), a monoterpenoid ester found in various essential oils. The document details its chemical properties, known biological activities, and relevant experimental protocols, presented in a format tailored for research and development applications.

Core Chemical and Physical Properties

Beta-terpinyl acetate is a naturally occurring ester recognized for its pleasant floral and citrus-like aroma, leading to its use in the fragrance and flavor industries. For scientific applications, precise identification and characterization are paramount.

PropertyValueCitation
CAS Number 10198-23-9
Molecular Formula C₁₂H₂₀O₂
Molecular Weight 196.29 g/mol

Biological Activities and Mechanisms of Action

Preliminary research indicates that terpinyl acetate, often as a mixture of alpha and beta isomers, exhibits several biological activities of interest to the scientific community. These include the inhibition of cellular energy production and antimicrobial effects.

Inhibition of Mitochondrial ATP Production

Studies on terpinyl acetate have shown it to be a potent inhibitor of mitochondrial ATP production. This effect is not cytotoxic, as cells can compensate by upregulating glycolysis to maintain ATP levels. The specific molecular target within the mitochondrial respiratory chain is an area of ongoing investigation.

Antimicrobial Activity

Terpinyl acetate has demonstrated antimicrobial properties against a range of microorganisms. Its efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microbe.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide step-by-step protocols for key experiments related to the biological activities of this compound.

Determination of Mitochondrial ATP Production Inhibition

This protocol outlines a method for assessing the impact of this compound on cellular ATP levels using a luciferase-based assay.

Materials:

  • Cultured cells (e.g., HeLa, HepG2)

  • Cell culture medium

  • This compound

  • ATP assay kit (luciferase-based)

  • 96-well white, opaque plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well white, opaque plate at a density of 1 x 10⁴ cells per well and incubate overnight.[1]

  • Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve the acetate).

  • Incubation: Incubate the plate for the desired period (e.g., 1, 6, 24 hours).

  • ATP Lysis and Measurement:

    • Prepare the ATP assay reagent according to the manufacturer's instructions.[2] This typically involves mixing a buffer, substrate (luciferin), and enzyme (luciferase).

    • Add the ATP assay reagent to each well.[2]

    • Incubate at room temperature for a specified time (e.g., 10 minutes) to allow for cell lysis and stabilization of the luminescent signal.

  • Luminescence Reading: Measure the luminescence of each well using a luminometer.[2]

  • Data Analysis: Normalize the luminescence readings of the treated cells to the vehicle control to determine the percentage of ATP inhibition.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol details the broth microdilution method for determining the MIC of this compound against a specific bacterial strain.[3][4][5]

Materials:

  • Bacterial strain of interest

  • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

  • This compound

  • Solvent for dissolving this compound (e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Culture the bacterial strain overnight in the appropriate broth. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.[5]

  • Compound Dilution: Prepare a stock solution of this compound in a suitable solvent. Perform a serial two-fold dilution of the stock solution in the broth medium directly in the 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the microtiter plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.[3]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.[6] This can be confirmed by measuring the optical density at 600 nm.

Signaling Pathways

Currently, there is a lack of direct experimental evidence specifically elucidating the signaling pathways modulated by this compound. However, based on the known anti-inflammatory properties of other monoterpenoids, a hypothetical pathway can be proposed. Many terpenoids are known to inhibit the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Hypothetical Anti-Inflammatory Signaling Pathway

The following diagram illustrates a potential mechanism by which this compound might exert anti-inflammatory effects through the inhibition of the NF-κB pathway. It is important to note that this is a hypothetical model and requires experimental validation.

G Hypothetical Anti-Inflammatory Pathway of this compound cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) beta_TA beta-Terpinyl Acetate beta_TA->IKK Inhibits? NFkB_n NF-κB NFkB_n->Gene_Expression Induces

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Conclusion

This compound is a monoterpenoid with established chemical properties and emerging biological activities, including the inhibition of mitochondrial ATP production and antimicrobial effects. The provided experimental protocols offer a foundation for further investigation into its mechanisms of action. While direct evidence for its role in specific signaling pathways is currently limited, its structural similarity to other anti-inflammatory terpenoids suggests that pathways such as NF-κB may be relevant targets. Further research is warranted to validate these hypotheses and to fully elucidate the therapeutic potential of this natural compound.

References

An In-Depth Technical Guide to the Stereoisomers of Terpinyl Acetate: α, β, and γ Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terpinyl acetate (B1210297), a monoterpene ester, is a widely occurring natural compound found in various essential oils, including those from pine, cardamom, and lavender. It is a key ingredient in the flavor and fragrance industries, valued for its pleasant floral and citrus aroma. Beyond its sensory characteristics, terpinyl acetate has garnered attention for its potential pharmacological activities, including antimicrobial and anti-inflammatory properties. Commercial terpinyl acetate is typically a mixture of its α, β, and γ isomers, with the α-isomer being the most abundant.[1][2] Each of these isomers possesses unique stereochemistry, which can significantly influence their physicochemical properties and biological activities. This technical guide provides a comprehensive overview of the stereoisomers of α-, β-, and γ-terpinyl acetate, focusing on their chemical properties, synthesis, analytical methods for separation and identification, and known biological activities, with a particular emphasis on data relevant to researchers and drug development professionals.

Chemical Structures and Stereoisomerism

Terpinyl acetate isomers are structurally related, differing in the position of the double bond within the p-menthane (B155814) ring and the location of the acetate group.

α-Terpinyl Acetate: The most common isomer, α-terpinyl acetate, possesses a chiral center at the C4 position of the p-menthane ring, leading to the existence of two enantiomers: (R)-(+)-α-terpinyl acetate and (S)-(-)-α-terpinyl acetate. The racemic mixture is often denoted as (±)-α-terpinyl acetate.[3]

β-Terpinyl Acetate: This isomer has an exocyclic double bond and can exist as cis- and trans- diastereomers, depending on the relative orientation of the isopropyl group and the acetate group with respect to the cyclohexane (B81311) ring.[4][5]

γ-Terpinyl Acetate: In the γ-isomer, the double bond is located between C4 and C8. Due to the substitution pattern, γ-terpinyl acetate does not possess a chiral center and therefore does not have enantiomers.[6]

Diagram of Terpinyl Acetate Isomers

G cluster_alpha α-Terpinyl Acetate cluster_beta β-Terpinyl Acetate cluster_gamma γ-Terpinyl Acetate alpha_structure alpha_enantiomers (R)-(+)- and (S)-(-)-enantiomers beta_structure beta_isomers cis- and trans-diastereomers gamma_structure gamma_achiral Achiral

Caption: Chemical structures of α-, β-, and γ-terpinyl acetate.

Physicochemical Properties of Terpinyl Acetate Stereoisomers

The physicochemical properties of the terpinyl acetate isomers are crucial for their application and biological activity. While data for the mixed isomers are readily available, information on the specific stereoisomers is more limited.

Propertyα-Terpinyl Acetate (racemic)cis-β-Terpinyl Acetatetrans-β-Terpinyl Acetateγ-Terpinyl Acetate
Molecular Formula C₁₂H₂₀O₂[7]C₁₂H₂₀O₂[4]C₁₂H₂₀O₂[5]C₁₂H₂₀O₂[6]
Molecular Weight ( g/mol ) 196.29[1]196.29196.29196.29[6]
Boiling Point (°C) 220[1]--240-241 (est.)[8]
Density (g/mL at 25°C) 0.953[1]---
Refractive Index (n20/D) 1.465[1]---
Optical Rotation ([α]D) Data not available for enantiomers[1]--0

Experimental Protocols: Synthesis and Analysis

Synthesis of Terpinyl Acetate

The synthesis of terpinyl acetate is most commonly achieved through two main routes: the esterification of terpineol (B192494) or the direct conversion of α-pinene.

1. Esterification of α-Terpineol (Racemic α-Terpinyl Acetate)

This is a widely used laboratory and industrial method.[9]

  • Reaction: α-Terpineol is reacted with acetic anhydride (B1165640) in the presence of a catalyst.

  • Catalysts: Various catalysts can be employed, including inorganic acids like phosphoric acid, often in combination with a co-catalyst such as SnCl₄·5H₂O to improve yield and selectivity.[10] Lipases, such as those from Candida rugosa, are used for enzymatic synthesis, which can offer higher selectivity and milder reaction conditions.[9]

  • General Protocol (Acid Catalysis):

    • Charge a reaction vessel with α-terpineol and acetic anhydride (e.g., molar ratio of 1:1.1).

    • Slowly add the catalyst mixture (e.g., phosphoric acid and SnCl₄·5H₂O) while maintaining a controlled temperature (e.g., 35-40°C).

    • Monitor the reaction progress using Gas Chromatography (GC).

    • Upon completion, cool the reaction mixture and neutralize the acid catalyst with a base (e.g., sodium carbonate solution).

    • Wash the organic layer with brine and dry over an anhydrous salt (e.g., sodium sulfate).

    • Purify the crude product by fractional distillation under reduced pressure.

2. One-Step Synthesis from α-Pinene

This method offers a more direct route from a readily available starting material.[11]

  • Reaction: α-Pinene is reacted with acetic acid in the presence of a composite catalyst.

  • Catalysts: α-Hydroxycarboxylic acid–boric acid composite catalysts have been shown to be effective.[11]

  • General Protocol:

    • Combine α-pinene, acetic acid, and the catalyst in a reaction vessel.

    • Heat the mixture to the desired reaction temperature (e.g., 70-80°C) and maintain for several hours.

    • Monitor the conversion of α-pinene and the formation of terpinyl acetate by GC.

    • After the reaction, cool the mixture and separate the catalyst.

    • Wash the organic phase to remove unreacted acetic acid and purify by distillation.

Workflow for Terpinyl Acetate Synthesis

G cluster_esterification Esterification of α-Terpineol cluster_pinene One-Step from α-Pinene start1 α-Terpineol + Acetic Anhydride catalyst1 Acid Catalyst (e.g., H₃PO₄/SnCl₄) or Lipase reaction1 Reaction start1->reaction1 catalyst1->reaction1 workup1 Neutralization & Washing reaction1->workup1 purification1 Fractional Distillation workup1->purification1 product1 α-Terpinyl Acetate purification1->product1 start2 α-Pinene + Acetic Acid catalyst2 Composite Catalyst (e.g., α-Hydroxycarboxylic acid-boric acid) reaction2 Reaction start2->reaction2 catalyst2->reaction2 workup2 Catalyst Separation & Washing reaction2->workup2 purification2 Distillation workup2->purification2 product2 Terpinyl Acetate (Isomer Mixture) purification2->product2

Caption: General workflows for the synthesis of terpinyl acetate.

Analytical Methods for Separation and Identification

The analysis of terpinyl acetate isomers and their stereoisomers relies heavily on chromatographic and spectroscopic techniques.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary method for identifying and quantifying the different isomers of terpinyl acetate in a mixture.[12][13]

  • Protocol:

    • Sample Preparation: Dilute the sample in a suitable solvent (e.g., ethanol (B145695) or hexane).

    • GC Conditions:

      • Column: A non-polar capillary column (e.g., DB-5ms or HP-5MS) is typically used for isomer separation.

      • Injector Temperature: 250°C.

      • Oven Program: A temperature gradient is employed to separate the components, for example, starting at 60°C and ramping up to 240°C.

      • Carrier Gas: Helium at a constant flow rate.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 400.

    • Identification: Isomers are identified by comparing their retention times and mass spectra with those of reference standards or with library data (e.g., NIST).

2. Chiral High-Performance Liquid Chromatography (HPLC)

For the separation of enantiomers of α-terpinyl acetate, chiral HPLC is the method of choice.[14][15]

  • Protocol:

    • Chiral Stationary Phase (CSP): A polysaccharide-based chiral column, such as one coated with amylose (B160209) or cellulose (B213188) derivatives, is commonly used.[16]

    • Mobile Phase: A normal-phase mobile phase, typically a mixture of hexane (B92381) and isopropanol, is used. The ratio of the solvents is optimized to achieve baseline separation of the enantiomers.

    • Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for terpinyl acetate.

    • Quantification: The relative amounts of the enantiomers can be determined from the peak areas in the chromatogram.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of the terpinyl acetate isomers.[17][18] While standard NMR cannot distinguish between enantiomers, it can be used to differentiate between diastereomers (e.g., cis- and trans-β-terpinyl acetate) and constitutional isomers (α, β, and γ). Chiral derivatizing agents can be used to create diastereomeric derivatives that are distinguishable by NMR, allowing for the determination of enantiomeric excess.

Biological Activities and Signaling Pathways

The biological activities of terpinyl acetate have been primarily investigated using racemic α-terpinyl acetate or essential oils rich in this compound.

Antimicrobial Activity

α-Terpinyl acetate has demonstrated antimicrobial activity against a range of microorganisms, with a more pronounced effect against fungi and dermatophytes than bacteria.[12][19]

MicroorganismMIC (Minimum Inhibitory Concentration)Reference
Staphylococcus aureus31.3 - 125 µg/mL[12]
Escherichia coli>125 µg/mL[12]
Aspergillus flavus0.02 µg/mL (as essential oil)[12]
Trichophyton mentagrophytes0.02 µg/mL (as essential oil)[12]

The mechanism of antimicrobial action is thought to involve the disruption of the microbial cell membrane due to the lipophilic nature of the monoterpene, leading to increased permeability and leakage of cellular contents.[20][21] There is potential for stereospecific interactions with the chiral components of the cell membrane, which could lead to differences in the antimicrobial potency of the enantiomers of α-terpinyl acetate.[22]

Interaction with Signaling Pathways

Recent research has shed light on the interaction of α-terpinyl acetate with specific cellular targets, suggesting its potential to modulate signaling pathways.

Inhibition of Cytochrome P450 2B6

α-Terpinyl acetate has been identified as a competitive inhibitor of human cytochrome P450 2B6 (CYP2B6), an important enzyme involved in the metabolism of various drugs and xenobiotics.[11][23]

  • Binding Affinity (Kd): 5.4 µM

  • Inhibitory Concentration (IC₅₀): 10.4 µM for bupropion (B1668061) hydroxylation

  • Inhibition Constant (Ki): 7.6 µM

This inhibition suggests that α-terpinyl acetate could potentially be involved in drug-drug interactions by altering the metabolism of other CYP2B6 substrates.

Signaling Pathway Diagram: α-Terpinyl Acetate and CYP2B6

G cluster_pathway Potential Impact of α-Terpinyl Acetate on CYP2B6-Mediated Metabolism alpha_TA α-Terpinyl Acetate CYP2B6 Cytochrome P450 2B6 alpha_TA->CYP2B6 Competitive Inhibition Metabolite Metabolite CYP2B6->Metabolite Substrate CYP2B6 Substrate (e.g., Bupropion) Substrate->CYP2B6

Caption: α-Terpinyl acetate competitively inhibits the metabolic activity of CYP2B6.

Future Directions

While our understanding of terpinyl acetate has grown, significant research gaps remain, particularly concerning the individual stereoisomers. Future research should focus on:

  • Enantioselective Synthesis and Separation: Development of robust and scalable methods for the synthesis and separation of the enantiomers of α-terpinyl acetate and the diastereomers of β-terpinyl acetate.

  • Stereospecific Biological Activity: A systematic evaluation of the biological activities (e.g., antimicrobial, anti-inflammatory) of the individual, purified stereoisomers to determine if there are significant stereospecific effects.

  • Mechanism of Action: Further investigation into the molecular mechanisms underlying the observed biological activities, including their interactions with cell membranes and specific protein targets beyond CYP2B6.

  • γ-Terpinyl Acetate: More research is needed to characterize the properties and potential applications of this less-studied isomer.

By addressing these areas, a more complete picture of the therapeutic and commercial potential of the individual stereoisomers of terpinyl acetate can be realized, paving the way for the development of more effective and targeted applications in the pharmaceutical and other industries.

References

Spectroscopic Profile of Beta-Terpinyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for beta-terpinyl acetate (B1210297) (CAS No: 10198-23-9), a naturally occurring monoterpenoid ester.[1] The information presented herein is essential for the identification, characterization, and quality control of this compound in research and industrial applications, including the flavor, fragrance, and pharmaceutical industries.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for beta-terpinyl acetate, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The following tables provide predicted ¹H and ¹³C NMR data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
4.72s1HH-10a
4.68s1HH-10b
2.05m1HH-4
1.98s3HH-12 (CH₃-COO)
1.85 - 1.95m2HCyclohexyl CH₂
1.68s3HH-9 (CH₃-C=)
1.45 - 1.60m4HCyclohexyl CH₂
1.43s3HH-7 (CH₃-C-O)

Table 2: ¹³C NMR Spectroscopic Data for this compound (Predicted)

Chemical Shift (δ) ppmCarbon Atom Assignment
170.5C-11 (C=O)
148.9C-8
109.2C-10
82.5C-1
44.5C-4
35.0Cyclohexyl CH₂
27.2Cyclohexyl CH₂
24.1C-7
22.3C-12
20.8C-9
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by the presence of a strong carbonyl stretch from the ester group and various C-H and C-O stretches.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2960-2850StrongC-H (alkane) stretching
1735StrongC=O (ester) stretching
1450MediumC-H bending
1370MediumC-H bending
1240StrongC-O (ester) stretching
1020MediumC-O stretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, which aids in determining its molecular weight and elemental composition. The mass spectrum of this compound shows a molecular ion peak and characteristic fragmentation patterns.

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
4399.99[CH₃CO]⁺
9391.37[C₇H₉]⁺
6860.91[C₅H₈]⁺
13649.09[M - CH₃COOH]⁺
10748.06[C₈H₁₁]⁺

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added for chemical shift calibration.

  • Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.

  • Data Acquisition:

    • ¹H NMR: A standard single-pulse experiment is performed. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all proton signals.

    • ¹³C NMR: A proton-decoupled experiment is typically used to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final NMR spectra. Chemical shifts are referenced to the TMS signal (0.00 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample like this compound, a neat spectrum can be obtained by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum of the clean salt plates is first recorded. Then, the sample is placed in the beam path, and the sample spectrum is acquired. The instrument typically scans over a range of 4000 to 400 cm⁻¹.

  • Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. The sample is injected into a gas chromatograph, where it is vaporized and separated from other components.

  • Instrumentation: The outlet of the GC column is coupled to the ion source of a mass spectrometer.

  • Ionization: Electron Ionization (EI) is a common method used for the analysis of terpenes. In EI, the sample molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation cluster_conclusion Structure Elucidation Sample Chemical Sample (this compound) Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry (GC-MS) Dissolution->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z Ratios, Fragmentation) MS->MS_Data Structure Structural Confirmation and Characterization NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of Beta-Terpinyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-terpinyl acetate (B1210297) is a naturally occurring monoterpene ester valued for its pleasant floral and citrus-like aroma. It is a significant component of various essential oils, including those from pine and cardamom.[1] Beyond its traditional use in the fragrance and flavor industries, recent scientific interest has been drawn to the biological activities of its isomers, particularly their effects on cellular energy metabolism. This technical guide provides a comprehensive overview of the physical and chemical properties of beta-terpinyl acetate, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential mechanism of action at the cellular level.

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid.[2][3] Its properties are summarized in the table below. As an ester, it is generally stable under neutral conditions but can be susceptible to hydrolysis in the presence of strong acids or bases, yielding beta-terpineol (B1666912) and acetic acid. It is combustible and should be stored in a cool, dry, and well-ventilated area away from strong oxidizing agents.[4]

PropertyValueReferences
Molecular Formula C₁₂H₂₀O₂[5]
Molecular Weight 196.29 g/mol [5][6]
Appearance Colorless to pale yellow liquid[2][3]
Boiling Point 236.00 to 237.00 °C at 760 mm Hg[2][7]
Density Approximately 0.94 g/mL at 25 °C[6]
Refractive Index Approximately 1.464-1.470 at 20 °C
Vapor Pressure 0.045 mmHg at 25 °C (estimated)[2][3]
Flash Point Approximately 88.60 °C (191.00 °F)[2][3]
Solubility Soluble in alcohol; Insoluble in water (estimated at 7.741 mg/L at 25 °C)[2][3]
CAS Number 10198-23-9[5]

Experimental Protocols

Synthesis of this compound via Esterification of Beta-Terpineol

A common method for the synthesis of terpinyl acetate isomers is the acid-catalyzed esterification of terpineol (B192494) with acetic anhydride (B1165640).[1][8]

Materials:

  • Beta-terpineol

  • Acetic anhydride

  • Catalyst (e.g., phosphoric acid, SnCl₄·5H₂O)[8]

  • Sodium carbonate (Na₂CO₃) solution (for neutralization)

  • Sodium hydroxide (B78521) (NaOH) solution (10%)

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄) (for drying)

  • Organic solvent (e.g., diethyl ether or dichloromethane (B109758) for extraction)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, distillation apparatus.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine beta-terpineol and a molar excess of acetic anhydride (e.g., a 1:1.1 molar ratio of terpineol to acetic anhydride).[8]

  • Slowly add the acid catalyst (e.g., 0.6% phosphoric acid by weight of terpineol and 0.2% SnCl₄·5H₂O by total weight of reactants) to the stirred mixture.[8]

  • Heat the reaction mixture to a controlled temperature (e.g., 35-40 °C) and maintain for several hours (e.g., 6-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).[8]

  • After the reaction is complete, cool the mixture to room temperature and neutralize the catalyst by slowly adding a sodium carbonate solution until effervescence ceases.[9]

  • Transfer the mixture to a separatory funnel and perform an aqueous workup. If an organic solvent was not used in the reaction, add one to extract the product.

  • Wash the organic layer sequentially with a 10% NaOH solution to remove unreacted acetic anhydride and acetic acid, followed by a saturated NaCl solution.[9]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude this compound by fractional distillation under reduced pressure to obtain the final product.

G cluster_synthesis Synthesis Workflow Reactants Beta-Terpineol + Acetic Anhydride + Catalyst Reaction Esterification (35-40°C, 6-8h) Reactants->Reaction Heating Neutralization Neutralization (Na2CO3) Reaction->Neutralization Cooling Extraction Aqueous Workup & Extraction Neutralization->Extraction Purification Fractional Distillation Extraction->Purification Crude Product Product Pure this compound Purification->Product

Synthesis and Purification Workflow for this compound.
Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the qualitative and quantitative analysis of volatile compounds like this compound in complex mixtures such as essential oils.[10][11]

Instrumentation and Conditions (Example):

  • Gas Chromatograph: Agilent 8890 GC (or equivalent)

  • Mass Spectrometer: Agilent 5977C GC/MSD (or equivalent)

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min)

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 5 °C/min to 220 °C

    • Hold at 220 °C for 5 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-400

Sample Preparation:

  • Dilute the essential oil sample containing this compound in a suitable solvent (e.g., acetone (B3395972) or isooctane) to an appropriate concentration (e.g., 1%).[12]

  • If retention indices are to be calculated for identification confirmation, prepare a separate standard solution of n-alkanes.[13]

Procedure:

  • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.

  • Acquire the data according to the specified instrument conditions.

  • Identify this compound by comparing its mass spectrum with a reference library (e.g., NIST) and, if available, by comparing its calculated retention index with literature values.[12]

Biological Activity and Signaling Pathways

Studies on terpinyl acetate isomers have indicated their potential to act as inhibitors of mitochondrial ATP production.[1] While the precise molecular target of this compound has not been definitively identified, the overall process of cellular respiration provides a framework for understanding its potential mechanism of action.

Cellular respiration is the process by which cells convert glucose and oxygen into ATP, the primary energy currency of the cell. This process involves a series of interconnected pathways: glycolysis, pyruvate (B1213749) oxidation, the citric acid (Krebs) cycle, and oxidative phosphorylation (which includes the electron transport chain and chemiosmosis).

The electron transport chain, located in the inner mitochondrial membrane, is a series of protein complexes (Complex I-IV) that transfer electrons from electron carriers (NADH and FADH₂) to oxygen. This electron transfer releases energy, which is used to pump protons (H⁺) from the mitochondrial matrix to the intermembrane space, creating a proton gradient. The potential energy stored in this gradient is then used by ATP synthase (also known as Complex V) to produce ATP from ADP and inorganic phosphate.

Terpenoids have been shown to interfere with mitochondrial function through various mechanisms.[14] It is plausible that this compound, due to its lipophilic nature, can readily cross cellular and mitochondrial membranes. Once inside the mitochondria, it may inhibit one or more of the protein complexes of the electron transport chain or directly inhibit ATP synthase. Such inhibition would disrupt the proton gradient and consequently reduce or halt ATP synthesis.

G cluster_pathway Proposed Mechanism of Mitochondrial ATP Production Inhibition Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA CAC Citric Acid Cycle AcetylCoA->CAC NADH_FADH2 NADH / FADH2 CAC->NADH_FADH2 ETC Electron Transport Chain (Complex I-IV) NADH_FADH2->ETC e- Proton_Gradient Proton Gradient (H+) ETC->Proton_Gradient Pumps H+ ATPSynthase ATP Synthase (Complex V) Proton_Gradient->ATPSynthase Drives ATP ATP ATPSynthase->ATP Synthesizes bTA This compound bTA->Inhibition_ETC Inhibition? bTA->Inhibition_ATPS Inhibition?

Cellular Respiration and Potential Inhibition by this compound.

Conclusion

This compound is a well-characterized monoterpene ester with established physical and chemical properties. Standard organic chemistry techniques allow for its efficient synthesis and purification, while GC-MS provides a robust method for its analysis. The emerging evidence of its biological activity, particularly the inhibition of mitochondrial ATP production, opens new avenues for research in cellular metabolism and drug development. Further studies are warranted to elucidate the precise molecular target and mechanism of action of this compound within the mitochondria, which could pave the way for novel therapeutic applications.

References

Commercial Production and Synthesis of Terpinyl Acetate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Terpinyl acetate (B1210297), a naturally occurring monoterpene ester, is a key component in the flavor and fragrance industry.[1] It is valued for its pleasant, sweet, herbal, and lavender-like aroma.[1] Found in various essential oils like cedarwood, pine, and cardamom, it is widely used in perfumes, soaps, cosmetics, and as a flavoring agent in food products.[1][2] This technical guide provides a comprehensive overview of the commercial production and synthesis of terpinyl acetate, focusing on the core chemical processes, experimental protocols, and data-driven insights relevant to researchers, scientists, and professionals in drug development and chemical manufacturing.

Commercial Production Landscape

The industrial production of terpinyl acetate primarily relies on chemical synthesis, which offers a more consistent and scalable supply compared to extraction from natural sources. The most established commercial method is a two-step process starting from turpentine, a readily available and relatively inexpensive raw material derived from pine trees.[3] This process first involves the hydration of α-pinene, a major constituent of turpentine, to produce α-terpineol. The subsequent esterification of α-terpineol with acetic anhydride (B1165640) or acetic acid yields terpinyl acetate.[3][4]

More recently, one-step synthesis methods directly from α-pinene and acetic acid or its anhydride have been explored to simplify the process and reduce costs.[3][5] These methods often employ various catalysts to achieve high selectivity and yield.

Synthesis of Terpinyl Acetate

The synthesis of terpinyl acetate is predominantly achieved through the esterification of α-terpineol. This reaction can be catalyzed by a variety of acidic catalysts.

Two-Step Synthesis from Turpentine

The traditional and widely adopted industrial process involves two main stages:

  • Step 1: Hydration of α-Pinene to α-Terpineol: Turpentine oil, rich in α-pinene, is treated with a mineral acid, such as sulfuric acid, to induce hydration and rearrangement reactions, ultimately forming α-terpineol.

  • Step 2: Esterification of α-Terpineol: The purified α-terpineol is then esterified with acetic anhydride or acetic acid in the presence of a catalyst to produce terpinyl acetate.[3][4]

One-Step Synthesis from α-Pinene

To streamline the production process, significant research has focused on the direct conversion of α-pinene to terpinyl acetate in a single step.[5] This approach eliminates the need for the isolation and purification of the intermediate α-terpineol. The success of this method is highly dependent on the catalyst used, which must selectively promote the desired esterification reaction while minimizing side reactions.

Catalytic Systems

A range of catalysts have been investigated for the synthesis of terpinyl acetate, each with its own advantages and disadvantages in terms of activity, selectivity, and reusability.

  • Liquid Acid Catalysts: Inorganic acids like sulfuric acid and phosphoric acid are commonly used.[3] While effective, they can lead to corrosion issues and difficulties in separation from the reaction mixture.

  • Solid Acid Catalysts: To overcome the drawbacks of liquid acids, heterogeneous solid acid catalysts have been developed. These include:

    • Zeolites: Materials like H-beta zeolite have been shown to catalyze the reaction.[6]

    • Ion Exchange Resins: These polymers with acidic functional groups can also be employed.[6]

    • Heteropolyacids: These complex acids have demonstrated high catalytic activity.

  • Enzymatic Catalysis: Lipases have been explored as biocatalysts for the esterification of α-terpineol, offering a greener and more selective alternative.[7] This method often utilizes supercritical carbon dioxide as a solvent.[7]

Data Presentation: Comparison of Catalytic Systems

The following tables summarize quantitative data from various studies on the synthesis of terpinyl acetate, providing a comparative overview of different catalytic systems and their performance.

Table 1: One-Step Synthesis of Terpinyl Acetate from α-Pinene

CatalystReactantsTemperature (°C)Reaction Time (h)Yield (%)Selectivity (%)Reference
H-beta Zeoliteα-pinene, Acetic AcidRoom Temp2429-[6]
Ionic Liquidα-pinene, Acetic Acid--35.7-[6]
Sulfa SBA-15α-pinene, Acetic Acid--23-[6]
Ion Exchange Resinα-pinene, Acetic Acid--35-[6]
Natural Zeoliteα-pinene, Acetic Anhydride, Water--21.4-[6]
Y-type Zeoliteα-pinene, Acetic Anhydride, Water--52.8-[6]
Tartaric acid–boric acidα-pinene, Acetic Acid---45.6 (α-pinene conversion 91.8%)[6]

Table 2: Two-Step Synthesis - Esterification of α-Terpineol with Acetic Anhydride

CatalystMolar Ratio (Terpineol:Acetic Anhydride)Temperature (°C)Reaction Time (h)Yield (%)Reference
Acidic functional polyether ionic liquid1.0 : 1.540899.5[5]
SnCl4·5H2O1.0 : 1.430594.1[5]
Acidic ionic liquid---85.6[5]
Activated carbon heteropolyacids1.0 : 1.3705.585.2[5]
Acetic anhydride phosphate (B84403) acid (microwave)1.0 : 1.25100 W286.53[5]
Self-prepared catalyst1000g Terpineol : 400-500g Acetic Anhydride50-604-690[8]

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis and analysis of terpinyl acetate.

Protocol 1: Synthesis of Terpinyl Acetate via Esterification of α-Terpineol with a Composite Catalyst

This protocol is based on the use of a phosphoric acid and SnCl4·5H2O composite catalyst.

Materials:

  • α-Terpineol

  • Acetic anhydride

  • Phosphoric acid (H3PO4)

  • Tin (IV) chloride pentahydrate (SnCl4·5H2O)

  • Sodium carbonate (Na2CO3)

  • Sodium hydroxide (B78521) (NaOH) solution (6-8%)

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate

Equipment:

  • Three-necked round-bottom flask

  • Stirrer

  • Thermometer

  • Condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • To a three-necked round-bottom flask equipped with a stirrer, thermometer, and condenser, add α-terpineol and acetic anhydride.

  • Under continuous stirring, add phosphoric acid to the mixture.

  • Continue stirring until the mixture is uniform, then add SnCl4·5H2O at room temperature.

  • Once the SnCl4·5H2O is completely dissolved, slowly heat the mixture while stirring.[9]

  • Maintain the reaction at the desired temperature for the specified duration.

  • After the reaction is complete, cool the reaction liquid to room temperature.

  • Neutralize the mixture by adding sodium carbonate (Na2CO3) to quench the phosphoric acid and SnCl4.

  • Directly distill the neutralized reaction liquid to remove the majority of the unreacted acetic acid.

  • Wash the remaining liquid 2-4 times with a 6%-8% NaOH solution, followed by 2-4 washes with a saturated saline solution to remove any residual acetic acid.

  • Continue washing until the organic layer is neutral.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Perform fractional distillation to obtain the purified terpinyl acetate product.[9]

Protocol 2: One-Step Synthesis of α-Terpinyl Acetate using a Heterogeneous Zeolite Catalyst

This protocol describes the synthesis of α-terpinyl acetate directly from α-pinene using a zeolite catalyst.

Materials:

  • α-Pinene

  • Acetic anhydride

  • Dichloromethane

  • Distilled water

  • Zeolite catalyst (e.g., H/ZY)

Equipment:

  • Batch reactor with a magnetic stirrer

  • Centrifuge

Procedure:

  • Introduce 1 g of α-pinene, 10 mL of acetic anhydride, 10 mL of dichloromethane, and 5 mL of distilled water into a batch reactor equipped with a magnetic stirrer.[4]

  • Add 0.5 g of the zeolite catalyst to the reactor.[4]

  • Stir the reaction mixture continuously at a constant temperature (e.g., 40°C) for the desired reaction time (e.g., 4 hours).[4]

  • After the reaction, separate the catalyst from the reaction mixture by centrifugation for 10 minutes at 3500 rpm.[4]

  • Analyze the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 3: Purification by Fractional Distillation

Fractional distillation is a crucial step to purify the synthesized terpinyl acetate from unreacted starting materials and byproducts.

Equipment:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with condenser

  • Receiving flask

  • Heating mantle

  • Thermometer

Procedure:

  • Set up the fractional distillation apparatus.

  • Place the crude terpinyl acetate in the round-bottom flask.

  • Heat the flask gently. The component with the lower boiling point will vaporize first.

  • The vapor will rise through the fractionating column, where it will undergo multiple condensation and vaporization cycles, enriching the vapor with the more volatile component.

  • The purified vapor will then pass into the condenser, where it will be cooled and collected in the receiving flask.

  • Monitor the temperature at the distillation head; a stable temperature indicates that a pure component is distilling.

Protocol 4: GC-MS Analysis of Terpinyl Acetate

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard analytical technique to determine the purity and composition of the synthesized terpinyl acetate.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer.

Typical GC-MS Conditions:

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: e.g., 60°C, hold for 2 minutes.

    • Ramp: e.g., increase to 220°C at 10°C/min.

    • Final hold: e.g., 220°C for 10 minutes.

  • Injector Temperature: e.g., 250°C.

  • Detector (MS) Temperature: e.g., 260°C.

  • Ionization Voltage: 70 eV.

  • Mass Range: m/z 30-500.

Mandatory Visualizations

The following diagrams illustrate the key synthesis pathways and experimental workflows described in this guide.

Synthesis_Pathways cluster_two_step Two-Step Synthesis Turpentine (α-Pinene) Turpentine (α-Pinene) α-Terpineol α-Terpineol Turpentine (α-Pinene)->α-Terpineol Hydration (e.g., H2SO4) Terpinyl Acetate Terpinyl Acetate Turpentine (α-Pinene)->Terpinyl Acetate Direct Esterification (e.g., Zeolite Catalyst) α-Terpineol->Terpinyl Acetate Esterification (Acetic Anhydride)

Caption: Overview of the main synthesis pathways for terpinyl acetate.

Experimental_Workflow Reactants\n(α-Terpineol + Acetic Anhydride) Reactants (α-Terpineol + Acetic Anhydride) Reaction with Catalyst Reaction with Catalyst Reactants\n(α-Terpineol + Acetic Anhydride)->Reaction with Catalyst Step 1 Neutralization\n(e.g., Na2CO3) Neutralization (e.g., Na2CO3) Reaction with Catalyst->Neutralization\n(e.g., Na2CO3) Step 2 Washing\n(NaOH, Brine) Washing (NaOH, Brine) Neutralization\n(e.g., Na2CO3)->Washing\n(NaOH, Brine) Step 3 Drying\n(Anhydrous Na2SO4) Drying (Anhydrous Na2SO4) Washing\n(NaOH, Brine)->Drying\n(Anhydrous Na2SO4) Step 4 Purification\n(Fractional Distillation) Purification (Fractional Distillation) Drying\n(Anhydrous Na2SO4)->Purification\n(Fractional Distillation) Step 5 Pure Terpinyl Acetate Pure Terpinyl Acetate Purification\n(Fractional Distillation)->Pure Terpinyl Acetate Final Product Analysis\n(GC-MS) Analysis (GC-MS) Purification\n(Fractional Distillation)->Analysis\n(GC-MS) Quality Control

Caption: General experimental workflow for the synthesis and purification of terpinyl acetate.

Logical_Relationship Catalyst Choice Catalyst Choice Product Yield Product Yield Catalyst Choice->Product Yield Product Purity Product Purity Catalyst Choice->Product Purity Reaction Conditions Reaction Conditions Reaction Conditions->Product Yield Reaction Conditions->Product Purity Reactant Ratio Reactant Ratio Reactant Ratio->Product Yield Process Efficiency Process Efficiency Product Yield->Process Efficiency Product Purity->Process Efficiency

Caption: Key factors influencing the synthesis of terpinyl acetate.

References

The Biological Activity of β-Terpinyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Terpinyl acetate (B1210297) is a naturally occurring monoterpenoid ester found in the essential oils of various plants, including cardamom and pine.[1] As an isomer of the more abundant α-terpinyl acetate, it contributes to the characteristic aroma of these oils and has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the current scientific understanding of the biological activities of β-terpinyl acetate, with a focus on its anti-inflammatory, antimicrobial, and metabolic effects. The information presented herein is intended to support further research and drug development initiatives. It is important to note that a significant portion of the available research has been conducted on α-terpinyl acetate or mixtures of terpinyl acetate isomers. Therefore, some of the data and mechanistic insights presented are inferred from these closely related compounds and should be investigated specifically for the β-isomer.

Core Biological Activities

The primary biological activities attributed to terpinyl acetate, and by extension potentially to the β-isomer, include anti-inflammatory, antimicrobial, and effects on cellular metabolism.

Anti-inflammatory Properties

β-Terpinyl acetate is recognized for its anti-inflammatory qualities, making it a component of interest in therapeutic and herbal formulations.[2] While the precise mechanisms for the β-isomer are not fully elucidated, the anti-inflammatory effects of terpenes and their derivatives often involve the modulation of key signaling pathways and the reduction of pro-inflammatory mediators.

Antimicrobial Capabilities

The antimicrobial properties of β-terpinyl acetate contribute to its use in cleaning products and are a subject of pharmacological interest.[2] Studies on essential oils containing terpinyl acetate have demonstrated efficacy against various pathogens. The mechanism of action is likely related to the disruption of microbial cell membranes and vital cellular processes.

Metabolic Effects: Inhibition of Mitochondrial ATP Production

Research on a mixture of terpinyl acetate isomers has revealed a potent and specific inhibition of mitochondrial ATP production.[3] This effect was observed to be non-cytotoxic, as cells were able to switch to glycolysis to maintain ATP levels.[3] This specific targeting of oxidative phosphorylation suggests that terpinyl acetate could be a valuable tool for studying cellular energy pathways.[1][3]

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data on the biological activity of terpinyl acetate and related compounds. It is crucial to note the specific isomer or mixture tested in each study.

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

MicroorganismCompound TestedMIC (µg/mL)Reference
Staphylococcus aureusEssential oil of Thymus pulegioides (α-terpinyl acetate chemotype)31.3 - 125[4]
Escherichia coliEssential oil of Thymus pulegioides (α-terpinyl acetate chemotype)31.3 - 125[4]
Trichophyton mentagrophytesEssential oil of Thymus pulegioides (α-terpinyl acetate chemotype)0.02[4]
Aspergillus flavusEssential oil of Thymus pulegioides (α-terpinyl acetate chemotype)0.02[4]
Aspergillus fumigatusEssential oil of Thymus pulegioides (α-terpinyl acetate chemotype)0.4[4]
Trichophyton rubrumEssential oil of Thymus pulegioides (α-terpinyl acetate chemotype)0.4[4]

Table 2: Effects on Cellular Metabolism

AssayCompound TestedConcentrationEffectReference
Mitochondrial ATP ProductionTerpinyl acetate (mixture of isomers)200 µM>90% reduction in cellular ATP levels[3]

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of scientific findings. The following are representative protocols for key experiments related to the biological activity of β-terpinyl acetate.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This protocol is adapted from studies on the antimicrobial effects of essential oils.[4]

  • Preparation of Microbial Inoculum: A 24-hour culture of the test microorganism is diluted in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Preparation of Test Compound: β-terpinyl acetate is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation: The microbial inoculum is added to each well containing the diluted compound. The plate also includes positive (microorganism in broth without the compound) and negative (broth only) controls. The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48-72 hours for fungi).

  • Determination of MIC: The MIC is determined as the lowest concentration of β-terpinyl acetate that visibly inhibits the growth of the microorganism.

Protocol 2: In Vitro Anti-inflammatory Assay - Nitric Oxide (NO) Production in Macrophages

This protocol is a general method for assessing the anti-inflammatory potential of natural compounds.

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding and Treatment: Cells are seeded in a 96-well plate and allowed to adhere. The cells are then pre-treated with various non-toxic concentrations of β-terpinyl acetate for a specified period (e.g., 1 hour).

  • Induction of Inflammation: Inflammation is induced by adding a stimulating agent, such as lipopolysaccharide (LPS), to the cell culture medium.

  • Measurement of Nitric Oxide: After an incubation period (e.g., 24 hours), the amount of nitric oxide produced in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm).

  • Data Analysis: The percentage of NO inhibition by β-terpinyl acetate is calculated by comparing the absorbance of the treated wells with the LPS-stimulated control wells.

Protocol 3: Mitochondrial ATP Production Rate Assay using Seahorse XF Analyzer

This protocol is based on the methodology used to assess the metabolic effects of terpinyl acetate.[3][5]

  • Cell Culture and Seeding: A suitable cell line (e.g., A549) is cultured and seeded into a Seahorse XF cell culture microplate.

  • Assay Medium Preparation: The cells are switched to a low-buffered assay medium (e.g., XF DMEM) supplemented with substrates like glucose, pyruvate, and glutamine.

  • Compound Treatment: β-terpinyl acetate is prepared at various concentrations and loaded into the injector ports of the Seahorse XF sensor cartridge.

  • Seahorse XF Analyzer Assay: The assay is initiated, and baseline measurements of oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) are taken. β-terpinyl acetate is then injected into the wells. Following this, sequential injections of metabolic inhibitors (oligomycin, FCCP, and a mixture of rotenone/antimycin A) are performed to determine the key parameters of mitochondrial respiration.

  • Data Analysis: The Seahorse XF software calculates the rates of mitochondrial and glycolytic ATP production based on the changes in OCR and ECAR following the injection of the inhibitors and the test compound.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a plausible anti-inflammatory signaling pathway and a general experimental workflow for assessing the biological activity of β-terpinyl acetate.

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Cellular Receptor cluster_signaling Intracellular Signaling Cascade cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB (p65/p50) NFkB_IkB->NFkB IκB Degradation NFkB_nuc Nuclear NF-κB NFkB->NFkB_nuc Translocation Gene Pro-inflammatory Gene Transcription NFkB_nuc->Gene Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Gene->Cytokines beta_TA β-Terpinyl Acetate beta_TA->Inhibition Inhibition->IKK

Caption: Plausible Anti-Inflammatory Signaling Pathway for β-Terpinyl Acetate.

Experimental_Workflow cluster_compound Compound Preparation cluster_assays Biological Assays cluster_data Data Analysis & Interpretation cluster_application Potential Applications beta_TA β-Terpinyl Acetate (Pure Compound) Antimicrobial Antimicrobial Assays (MIC/MBC) beta_TA->Antimicrobial AntiInflammatory Anti-inflammatory Assays (NO, Cytokine Production) beta_TA->AntiInflammatory Metabolic Metabolic Assays (ATP Production) beta_TA->Metabolic Antioxidant Antioxidant Assays (DPPH, ABTS) beta_TA->Antioxidant QuantData Quantitative Data (IC50, MIC values) Antimicrobial->QuantData AntiInflammatory->QuantData Metabolic->QuantData Antioxidant->QuantData MechInsight Mechanistic Insights QuantData->MechInsight DrugDev Drug Development MechInsight->DrugDev Pharma Pharmaceutical Formulations MechInsight->Pharma

Caption: General Experimental Workflow for Investigating β-Terpinyl Acetate.

Conclusion and Future Directions

β-Terpinyl acetate presents as a promising natural compound with a range of biological activities that warrant further investigation. While current research, often in conjunction with its α-isomer, points towards significant anti-inflammatory, antimicrobial, and unique metabolic effects, there is a clear need for studies focusing specifically on the purified β-isomer. Future research should aim to:

  • Isolate and purify β-terpinyl acetate to accurately determine its specific biological activities and potency.

  • Elucidate the precise molecular mechanisms and signaling pathways modulated by β-terpinyl acetate.

  • Conduct comprehensive in vivo studies to validate the in vitro findings and assess the therapeutic potential and safety profile of β-terpinyl acetate.

A deeper understanding of the biological landscape of β-terpinyl acetate will be instrumental in unlocking its full potential for the development of novel therapeutics and scientifically validated natural health products.

References

Pharmacological Effects of Beta-Terpinyl Acetate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature extensively detailing the specific pharmacological effects of beta-terpinyl acetate (B1210297) is limited. Much of the available data pertains to its isomer, alpha-terpinyl acetate, or essential oils where terpinyl acetate is a constituent. This guide synthesizes the available information, with data for alpha-terpinyl acetate and related compounds used as a proxy where noted, to provide a comprehensive overview for research and drug development professionals.

Introduction

Beta-terpinyl acetate is a naturally occurring monoterpene ester found in various essential oils, including those from cardamom, pine, and cajeput.[1] It is recognized for its pleasant floral and citrus-like aroma and is utilized in the fragrance and flavor industries.[1] Beyond its aromatic properties, emerging research suggests a range of pharmacological activities, positioning it as a molecule of interest for further investigation. This technical guide provides a detailed examination of the known and inferred pharmacological effects of this compound, focusing on its anti-inflammatory, antimicrobial, and neuropharmacological properties. The guide includes available quantitative data, detailed experimental protocols, and visualizations of proposed mechanisms of action to facilitate further research and development.

Anti-inflammatory Effects

Quantitative Data

Quantitative data for the anti-inflammatory effects of pure this compound is not available in the reviewed literature. However, a study on green cardamom essential oil (GCEO), in which α-terpinyl acetate is a major component (27.14%), provides the following in vitro anti-inflammatory data.[2]

Table 1: In Vitro Anti-inflammatory Activity of Green Cardamom Essential Oil (GCEO)

Assay IC50 Value (μg/mL) Standard (IC50 in μg/mL)
Albumin Denaturation Inhibition 430.1 ± 2.1 Ibuprofen (130.2 ± 1.5)

| Proteinase Inhibitory Activity | 310.5 ± 1.8 | Ibuprofen (110.6 ± 1.2) |

Data from a study on green cardamom essential oil, where α-terpinyl acetate is a major constituent.[2]

Experimental Protocols

This is a widely used model to assess the anti-inflammatory activity of a compound against acute inflammation.

Protocol:

  • Animals: Male Wistar or Sprague-Dawley rats (180-220 g) are used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

  • Grouping: Animals are randomly divided into several groups:

    • Vehicle control group

    • Carrageenan control group

    • Positive control group (e.g., Indomethacin, 10 mg/kg)

    • Test compound (this compound) treatment groups at various doses.

  • Administration: The test compound or vehicle is administered, typically intraperitoneally or orally, 30-60 minutes before the induction of inflammation.[3]

  • Induction of Edema: 0.1 mL of a 1% carrageenan suspension in saline is injected into the subplantar region of the right hind paw of each rat.[3][4]

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[3][5]

  • Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group compared to the carrageenan control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.[3]

This assay assesses the ability of a compound to prevent protein denaturation, a hallmark of inflammation.

Protocol:

  • Reaction Mixture: The reaction mixture consists of the test compound at various concentrations and a 1% aqueous solution of bovine serum albumin.

  • pH Adjustment: The pH of the reaction mixture is adjusted to 6.8.

  • Incubation: The samples are incubated at 37°C for 20 minutes.

  • Denaturation: Denaturation is induced by heating the samples at 57°C for 3 minutes.

  • Cooling and Measurement: After cooling, the turbidity of the samples is measured spectrophotometrically at 660 nm.

  • Calculation of Inhibition: The percentage inhibition of denaturation is calculated by comparing the absorbance of the test samples with a control sample (without the test compound).

Proposed Mechanism of Action and Signaling Pathway

The anti-inflammatory effects of many terpenes are attributed to their ability to modulate inflammatory signaling pathways, with the Nuclear Factor-kappa B (NF-κB) pathway being a key target. While direct experimental evidence for this compound is lacking, molecular docking studies with alpha-terpinyl acetate suggest potential interactions with key inflammatory proteins like lipoxygenase (LOX), which is involved in the production of inflammatory mediators.[6] The proposed mechanism involves the inhibition of the NF-κB signaling cascade, leading to a reduction in the expression of pro-inflammatory cytokines and enzymes.

G cluster_synapse GABAergic Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA_release GABA_vesicle->GABA_release Action Potential GABA GABA GABA_release->GABA GABA_A_receptor GABA-A Receptor GABA->GABA_A_receptor Binds Cl_channel Chloride Channel (Open) GABA_A_receptor->Cl_channel Activates Hyperpolarization Hyperpolarization (Reduced Neuronal Excitability) Cl_channel->Hyperpolarization Cl- Influx BTA β-Terpinyl Acetate (Proposed) BTA->GABA_A_receptor Positive Allosteric Modulation (Proposed)

References

Beta-Terpinyl Acetate in Essential Oils: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-terpinyl acetate (B1210297) is a naturally occurring monoterpene ester, recognized for its pleasant, mild floral and herbaceous aroma. As an isomer of the more commercially prevalent alpha-terpinyl acetate, it is a constituent of numerous essential oils, contributing to their unique fragrance profiles and potential biological activities. This technical guide provides an in-depth overview of beta-terpinyl acetate's presence in various essential oils, methodologies for its analysis, and a discussion of its potential biological significance. The information presented herein is intended to support research and development efforts in the fields of natural products chemistry, pharmacology, and drug discovery.

Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₂H₂₀O₂[1]
Molecular Weight 196.29 g/mol [1]
CAS Number 10198-23-9[2]
Appearance Colorless to pale yellow liquid
Odor Mildly herbaceous, floral, sweet

Quantitative Analysis of this compound in Essential Oils

The concentration of this compound, along with its isomer alpha-terpinyl acetate, varies significantly depending on the plant species, geographical origin, and extraction method. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the qualitative and quantitative analysis of these compounds in essential oils. Below is a summary of reported concentrations in select essential oils. It is important to note that many analyses report on "terpinyl acetate" without distinguishing between the alpha and beta isomers, with the alpha isomer often being more abundant.

Essential OilBotanical NameThis compound (%)Alpha-Terpinyl Acetate (%)Other Major Constituents (%)Reference
CardamomElettaria cardamomum0.3339.621,8-Cineole (26.83), Linalyl acetate (4.13)[3]
CardamomElettaria cardamomumNot specified29.9 - 61.31,8-Cineole (15.2 - 49.4), α-Terpineol (0.83 - 13.2)[4]
CardamomElettaria cardamomumNot specified55.991,8-Cineole (8.82), Linalool (6.99)[5]
CajeputMelaleuca cajuputiNot specified1.641,8-Cineole (30.01), alpha-Terpineol (9.81)[6]
Pine NeedlePinus roxburghaiiNot specified1.0α-Pinene (29.3), Caryophyllene (21.9)[7]

Experimental Protocols

Essential Oil Extraction: Hydrodistillation

Hydrodistillation is a common method for extracting essential oils from plant material.[8][9]

Methodology:

  • Plant Material Preparation: The plant material (e.g., seeds, leaves, twigs) is coarsely ground to increase the surface area for efficient oil extraction.

  • Apparatus Setup: A Clevenger-type apparatus is typically used. The ground plant material is placed in a round-bottom flask and submerged in water.

  • Distillation: The water is heated to boiling. The steam, carrying the volatile essential oil components, rises and passes into a condenser.

  • Condensation and Separation: The steam condenses back into a liquid, which is a mixture of water and essential oil. This mixture is collected in a separator (e.g., a Florentine flask).

  • Collection: Due to their different densities and immiscibility, the essential oil and water form separate layers. The less dense essential oil is collected from the upper layer.

  • Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water and then stored in a sealed, dark glass vial at a low temperature to prevent degradation.

Figure 1: Workflow for Essential Oil Extraction by Hydrodistillation.
Compositional Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique used to separate, identify, and quantify the individual chemical components of an essential oil.[10][11][12]

Methodology:

  • Sample Preparation: A dilute solution of the essential oil is prepared in a suitable solvent, such as hexane (B92381) or ethanol.

  • Injection: A small volume (typically 1 µL) of the diluted sample is injected into the gas chromatograph.

  • Separation (Gas Chromatography):

    • Injector: The sample is vaporized in the heated injector port.

    • Carrier Gas: An inert gas (e.g., helium or hydrogen) carries the vaporized sample through the capillary column.

    • Column: The column is a long, thin tube coated with a stationary phase. Different compounds in the essential oil travel through the column at different rates based on their volatility and affinity for the stationary phase, leading to their separation.

    • Oven: The column is housed in an oven with a programmable temperature gradient to ensure efficient separation of compounds with a wide range of boiling points.

  • Detection (Mass Spectrometry):

    • Ionization: As the separated compounds elute from the column, they enter the mass spectrometer, where they are bombarded with electrons, causing them to ionize and fragment.

    • Mass Analyzer: The resulting charged fragments are sorted by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole).

    • Detector: A detector records the abundance of each fragment at a specific m/z.

  • Data Analysis: The output is a chromatogram showing peaks corresponding to each separated compound and a mass spectrum for each peak. The compounds are identified by comparing their mass spectra and retention times to those in a reference library (e.g., NIST). Quantification is achieved by comparing the peak area of the analyte to that of a known concentration of an internal or external standard.

Figure 2: General Workflow for GC-MS Analysis of Essential Oils.

Potential Biological Activities and Signaling Pathways

While research specifically targeting this compound is limited, the broader class of terpenes and their acetate esters are known to possess a range of biological activities, including anti-inflammatory effects. A plausible mechanism for the anti-inflammatory action of such compounds involves the modulation of key signaling pathways that regulate the inflammatory response.

One of the central pathways in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade. Under normal conditions, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκB. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) from bacteria or pro-inflammatory cytokines like TNF-α and IL-1β, can activate the IκB kinase (IKK) complex. IKK then phosphorylates IκB, targeting it for ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of genes encoding pro-inflammatory mediators, including cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines.

Several terpenes have been shown to inhibit the activation of the NF-κB pathway. It is hypothesized that this compound may exert anti-inflammatory effects through a similar mechanism, potentially by inhibiting IKK activation or IκBα degradation, thereby preventing NF-κB translocation and the subsequent expression of inflammatory genes. Further research is required to validate this hypothesis.

G Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex Activates IκB IκB IKK Complex->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Inhibits Proteasome Proteasome IκB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NF-κB->Nucleus Translocates Gene Transcription Gene Transcription Nucleus->Gene Transcription Induces Pro-inflammatory Mediators Pro-inflammatory Mediators Gene Transcription->Pro-inflammatory Mediators This compound (Hypothesized) This compound (Hypothesized) This compound (Hypothesized)->IKK Complex Inhibits?

Figure 3: Hypothesized Modulation of the NF-κB Signaling Pathway.

Conclusion

This compound is a notable, albeit often less abundant, constituent of several commercially important essential oils. Its presence contributes to the overall sensory profile and may play a role in the biological activities of these oils. Standardized methodologies, particularly GC-MS, are crucial for the accurate identification and quantification of this compound. While direct evidence for its specific molecular targets is still emerging, the known anti-inflammatory properties of related terpenes suggest that modulation of key inflammatory signaling pathways, such as NF-κB, is a promising area for future investigation. This guide provides a foundational resource for researchers to further explore the potential of this compound in various scientific and therapeutic applications.

References

Methodological & Application

Synthesis of β-Terpinyl Acetate from Terpineol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of β-terpinyl acetate (B1210297), a valuable fragrance and flavor compound, through the esterification of terpineol (B192494). The primary method described is the acid-catalyzed reaction of terpineol with acetic anhydride (B1165640). This note includes a summary of various catalytic systems, detailed experimental procedures, and characterization data to guide researchers in the successful synthesis and analysis of β-terpinyl acetate.

Introduction

Terpinyl acetate is a widely used monoterpene ester in the flavor and fragrance industry, prized for its pleasant floral and citrus aroma.[1] It exists as a mixture of isomers, with the β-isomer being a significant contributor to its characteristic scent profile. The most common synthetic route to terpinyl acetate is the esterification of terpineol, which itself is often a mixture of α-, β-, and γ-isomers.[1] This application note focuses on the synthesis of β-terpinyl acetate from terpineol, detailing a robust and efficient protocol using a composite acid catalyst system.

Data Presentation

The synthesis of terpinyl acetate has been explored under various reaction conditions. The following tables summarize the quantitative data from different catalytic systems to provide a comparative overview of their efficiency.

Table 1: Comparison of Catalytic Systems for Terpinyl Acetate Synthesis

Catalyst SystemTerpineol: Acetic Anhydride (Molar Ratio)Temperature (°C)Reaction Time (h)Yield (%)Selectivity (%)Reference
Phosphoric Acid1:1.145-502083.7284.24[2]
SnCl₄·5H₂O1:1.435-40681.4185.45[2]
Phosphoric Acid / SnCl₄·5H₂O1:1.135-40685.7390.76[2]
Activated Carbon Heteropolyacids1:1.3705.585.2-
Acetic Anhydride Phosphate Acid (Microwave)1:1.25100 W286.53-
Candida rugosa lipase (B570770) (in SC-CO₂)-501.553.0 (Esterification Extent)-[3]

Note: Commercial terpineol is often a mixture of isomers, and the reported yields are typically for the total terpinyl acetate mixture.

Experimental Protocols

This section outlines a detailed methodology for the synthesis of β-terpinyl acetate using a phosphoric acid and tin(IV) chloride pentahydrate composite catalyst system. This method offers high yield and selectivity under relatively mild conditions.

Materials and Equipment
  • Terpineol (mixture of isomers)

  • Acetic anhydride

  • Phosphoric acid (H₃PO₄)

  • Tin(IV) chloride pentahydrate (SnCl₄·5H₂O)

  • Sodium carbonate (Na₂CO₃)

  • Sodium hydroxide (B78521) (NaOH) solution (6-8%)

  • Saturated sodium chloride (brine) solution

  • Three-necked round-bottom flask

  • Stirrer (magnetic or mechanical)

  • Thermometer

  • Condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

  • Gas chromatograph-mass spectrometer (GC-MS)

Synthesis Procedure
  • Reaction Setup: In a 500 mL three-necked flask equipped with a stirrer, thermometer, and condenser, add 116.6 g (0.757 mol) of terpineol and 83.29 g (0.817 mol) of acetic anhydride.

  • Catalyst Addition: Under continuous stirring, add 0.70 g of phosphoric acid. Once the phosphoric acid is well-mixed, add 0.3997 g of SnCl₄·5H₂O at room temperature.

  • Reaction: Continue stirring until the SnCl₄·5H₂O is completely dissolved. Slowly heat the mixture to 35-40°C and maintain this temperature for 6-8 hours.

  • Work-up and Neutralization: After the reaction is complete, cool the mixture to room temperature. Add sodium carbonate (Na₂CO₃) solution to neutralize the phosphoric acid and SnCl₄.

  • Removal of Acetic Acid: Perform a simple distillation to remove the majority of the unreacted acetic anhydride and the acetic acid byproduct.

  • Washing: Transfer the remaining liquid to a separatory funnel. Wash the organic layer 2-4 times with a 6-8% NaOH solution, followed by 2-4 washes with a saturated saline solution to remove any residual acid.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate. The final product, β-terpinyl acetate, can be purified by fractional distillation.

Characterization

The synthesized β-terpinyl acetate should be characterized to determine its purity and confirm its identity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a primary technique for analyzing the purity of the product and identifying the different isomers of terpinyl acetate.[4] The mass spectrum of β-terpinyl acetate will show characteristic fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of the synthesized compound.[4]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as the ester carbonyl group.

Table 2: Spectroscopic Data for Terpinyl Acetate

TechniqueKey Peaks/Shifts
GC-MS Kovats Retention Index (non-polar column): ~1267-1272[5]
Mass Spectrum (m/z): 43, 93, 68, 136, 107[5]
¹³C NMR Characteristic peaks for the ester carbonyl, quaternary carbon, and vinyl carbons.
IR Strong absorption band around 1735 cm⁻¹ corresponding to the C=O stretching of the ester.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the synthesis of β-terpinyl acetate.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis reactants Terpineol + Acetic Anhydride catalyst H3PO4 + SnCl4·5H2O reactants->catalyst Add catalysts reaction_mixture Stirring at 35-40°C (6-8 hours) catalyst->reaction_mixture Heat neutralization Cool and Neutralize with Na2CO3 reaction_mixture->neutralization distillation1 Simple Distillation (Remove Acetic Acid) neutralization->distillation1 washing Wash with NaOH and Brine distillation1->washing drying Dry with Na2SO4 washing->drying distillation2 Fractional Distillation drying->distillation2 product β-Terpinyl Acetate distillation2->product characterization Characterization (GC-MS, NMR, IR) product->characterization

Caption: Experimental workflow for the synthesis of β-terpinyl acetate.

logical_relationship cluster_inputs Inputs cluster_process Process cluster_outputs Outputs terpineol Terpineol esterification Esterification Reaction terpineol->esterification acetic_anhydride Acetic Anhydride acetic_anhydride->esterification catalyst Acid Catalyst (H3PO4/SnCl4·5H2O) catalyst->esterification purification Work-up and Purification esterification->purification byproducts Byproducts (Acetic Acid, Olefins) esterification->byproducts product β-Terpinyl Acetate purification->product

Caption: Logical relationship of inputs, processes, and outputs.

References

Synthesis of Terpinyl Acetate via Acetylation of Terpineol: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Terpinyl acetate (B1210297) is a widely utilized fragrance and flavor compound, prized for its pleasant, sweet, and herbaceous aroma reminiscent of bergamot and lavender. It is a key component in the formulation of perfumes, cosmetics, soaps, and detergents, as well as a flavoring agent in the food industry. The synthesis of terpinyl acetate is primarily achieved through the esterification of terpineol (B192494) with an acetylating agent, most commonly acetic anhydride (B1165640). This application note provides detailed protocols and comparative data for the synthesis of terpinyl acetate, aimed at researchers, scientists, and professionals in the fields of chemistry and drug development.

Reaction Principle

The core of the synthesis is an acid-catalyzed esterification reaction. In this process, the hydroxyl group (-OH) of terpineol nucleophilically attacks the carbonyl carbon of acetic anhydride. The reaction is facilitated by a catalyst, which protonates the carbonyl oxygen of the acetic anhydride, thereby increasing its electrophilicity. The subsequent elimination of a molecule of acetic acid yields the desired product, terpinyl acetate. The choice of catalyst and reaction conditions significantly influences the reaction rate, yield, and purity of the final product.

Data Presentation: A Comparative Analysis of Catalytic Systems

The efficiency of terpinyl acetate synthesis is heavily dependent on the catalytic system employed. The following table summarizes quantitative data from various reported methods, offering a clear comparison of their effectiveness.

Catalyst SystemTerpineol:Acetic Anhydride (Molar/Weight Ratio)Temperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
Self-prepared Zirconium and Rare Earth Catalyst100:50 (by weight)5069098.5[1]
Phosphoric Acid1:1.1 (molar)45-502083.72-[2]
Phosphoric Acid and SnCl₄·5H₂O1:1.1 (molar)35-406-885.73-[2]
Cesium salt of tungstophosphoric heteropoly acid (Cs₂.₅H₀.₅PW₁₂O₄₀)StoichiometricRoom Temp.-Good to Excellent-[3]
Acidic functional polyether ionic liquid1.0:1.5 (molar)40899.5-
Activated carbon heteropolyacids1.0:1.3 (molar)705.585.2-
SnCl₄·5H₂O1.0:1.4 (molar)30491.3-
Zeolite Y (H/ZY)1g α-pinene: 10mL acetic anhydride40452.83-[4]

Experimental Protocols

Below are detailed methodologies for two distinct and effective protocols for the acetylation of terpineol.

Protocol 1: Synthesis using a Composite Catalyst of Phosphoric Acid and Tin (IV) Chloride Pentahydrate

This protocol utilizes a synergistic catalytic system of phosphoric acid and SnCl₄·5H₂O, which has been shown to provide high yields in a relatively short reaction time.[2][5]

Materials:

  • Terpineol

  • Acetic anhydride

  • Phosphoric acid (H₃PO₄)

  • Tin (IV) chloride pentahydrate (SnCl₄·5H₂O)

  • Sodium carbonate (Na₂CO₃) solution (10%)

  • Sodium hydroxide (B78521) (NaOH) solution (6-8%)

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add terpineol and acetic anhydride in a 1:1.1 molar ratio.

  • Catalyst Addition: Under continuous stirring, carefully add phosphoric acid, constituting 0.6% of the mass of terpineol.[2] After the phosphoric acid has been thoroughly mixed, add SnCl₄·5H₂O, amounting to 0.2% of the total mass of terpineol and acetic anhydride.[2]

  • Reaction: Slowly heat the mixture to 35-40°C while stirring continuously. Maintain this temperature for 6-8 hours. The progress of the reaction can be monitored by techniques such as gas chromatography (GC).

  • Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully add a 10% sodium carbonate solution to neutralize the acidic catalysts.[2][5]

  • Workup: Transfer the neutralized mixture to a separatory funnel. Wash the organic layer sequentially with a 6-8% sodium hydroxide solution (2-4 times) and then with a saturated brine solution (2-4 times) to remove any residual acetic acid and other water-soluble impurities.[5]

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter to remove the drying agent. The crude terpinyl acetate is then purified by fractional distillation under reduced pressure to obtain the final product.[1][5]

Protocol 2: Heterogeneous Catalysis using a Self-Prepared Zirconium and Rare Earth Catalyst

This method employs a solid, reusable catalyst, offering a more environmentally friendly approach to the synthesis.[1]

Materials:

  • Terpineol

  • Acetic anhydride

  • Self-prepared Zirconium and Rare Earth Catalyst

  • Nitrogen gas supply

  • Reactor with heating and stirring capabilities

  • Distillation apparatus

Procedure:

  • Catalyst Preparation (as described in the patent): a. Acidify zirconium white and carbonated rare earth separately in a 60% nitric acid solution for 1 hour at room temperature, followed by washing until neutral. b. The treated materials are then mixed and calcined at 1200°C for 3 hours.[1]

  • Reaction Setup: To a reactor, add terpineol and acetic anhydride in a weight ratio of 100:50.

  • Catalyst Addition and Inert Atmosphere: Add the self-prepared catalyst, constituting 0.3 parts by weight relative to 100 parts of terpineol.[1] Purge the reactor with nitrogen gas and maintain a slow nitrogen flow (5-10 ml/min) throughout the reaction.[1]

  • Reaction: Heat the mixture to 50-60°C and maintain this temperature with stirring for 4-6 hours.[1]

  • Purification: Upon completion of the reaction, the product is isolated and purified by reduced-pressure distillation and washing.[1]

Visualizing the Experimental Workflow

To provide a clear overview of the general experimental process, the following diagram illustrates the key steps involved in the synthesis and purification of terpinyl acetate.

Acetylation_Workflow cluster_reaction Reaction Stage cluster_workup Workup Stage cluster_purification Purification Stage Reactants Terpineol & Acetic Anhydride Catalyst Catalyst Addition Reactants->Catalyst 1. Mix Reaction Heating & Stirring Catalyst->Reaction 2. Initiate Neutralization Neutralization Reaction->Neutralization 3. Cool Washing Aqueous Washing Neutralization->Washing 4. Transfer Drying Drying Washing->Drying 5. Separate Purification Distillation Drying->Purification 6. Filter Product Pure Terpinyl Acetate Purification->Product 7. Collect

Caption: General workflow for the synthesis of terpinyl acetate.

Conclusion

The acetylation of terpineol to terpinyl acetate can be successfully achieved through various catalytic methods. The choice of protocol may depend on factors such as desired yield, purity requirements, cost-effectiveness, and environmental considerations. The use of a composite catalyst system like phosphoric acid and SnCl₄·5H₂O offers high yields under relatively mild conditions. Alternatively, heterogeneous catalysts provide a greener and more sustainable approach due to their reusability. The detailed protocols and comparative data presented in this application note serve as a valuable resource for researchers and professionals engaged in the synthesis of fine chemicals and fragrance compounds.

References

Application Note: Quantitative Analysis of β-Terpinyl Acetate in Essential Oils by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

β-Terpinyl acetate (B1210297) is a monoterpene ester that contributes to the characteristic aroma of various essential oils, including those from cardamom, lavender, and tea tree.[1][2] Its concentration is a critical parameter for the quality control and authentication of these high-value natural products. Gas Chromatography-Mass Spectrometry (GC-MS) is the industry-standard technique for the separation, identification, and quantification of volatile compounds in complex mixtures like essential oils.[3] This application note provides a detailed protocol for the quantitative analysis of β-terpinyl acetate in essential oils using GC-MS.

Principle

The GC-MS technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[4] An essential oil sample, diluted in a suitable solvent, is injected into the GC system. The sample is vaporized and carried by an inert gas through a capillary column.[4] Compounds within the sample are separated based on their volatility and affinity for the column's stationary phase.[4] As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "chemical fingerprint" for identification by comparing it to spectral libraries like NIST and Wiley.[4] For quantitative analysis, the peak area of β-terpinyl acetate is measured and compared against a calibration curve generated from standards of known concentrations.

Experimental Protocols

1. Sample Preparation

Proper sample preparation is crucial for accurate and reproducible results. The high concentration of compounds in essential oils requires dilution to avoid column overloading.[5]

  • Materials:

    • Essential oil sample

    • Ethyl acetate or hexane (B92381) (GC grade)

    • Volumetric flasks (10 mL)

    • Micropipettes

    • Autosampler vials (2 mL) with caps

  • Procedure:

    • Prepare a 1:100 dilution of the essential oil by accurately pipetting 100 µL of the essential oil into a 10 mL volumetric flask.

    • Dilute to the mark with ethyl acetate or hexane.

    • Mix thoroughly by inverting the flask several times.

    • Transfer an aliquot of the diluted sample into a 2 mL autosampler vial for GC-MS analysis. Some applications may require different dilution ratios, such as 200:1.[6]

2. Standard Preparation and Calibration

  • Materials:

    • β-Terpinyl acetate standard (high purity)

    • Ethyl acetate or hexane (GC grade)

    • Volumetric flasks

  • Procedure:

    • Prepare a stock solution of β-terpinyl acetate (e.g., 1000 µg/mL) in the chosen solvent.

    • Perform serial dilutions of the stock solution to create a series of calibration standards with concentrations ranging from approximately 0.5 µg/mL to 50 µg/mL.

    • Transfer each standard to a separate autosampler vial.

    • Analyze each standard using the same GC-MS method as the samples to generate a calibration curve by plotting peak area against concentration.

3. GC-MS Instrumentation and Parameters

The following parameters provide a starting point and may require optimization based on the specific instrument and essential oil being analyzed. A non-polar or medium-polarity column is generally suitable for terpene analysis.[4][7]

Parameter Value Reference
Gas Chromatograph Agilent 8890 GC or similar[8][9]
Mass Spectrometer Agilent 5977B MSD or similar[8]
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar[4][7]
Carrier Gas Helium, constant flow at 1.0 mL/min[1]
Inlet Temperature 250 °C[4][6]
Injection Volume 1 µL[4]
Injection Mode Split (e.g., 50:1 or 20:1)[4][8]
Oven Temperature Program Initial 60°C for 5 min, ramp at 3°C/min to 180°C, then at 20°C/min to 280°C, hold for 10 min[1]
MSD Transfer Line 280 °C
Ion Source Temp. 230 °C[4]
Quadrupole Temp. 150 °C[4]
Ionization Mode Electron Ionization (EI) at 70 eV[1][4]
Mass Scan Range m/z 30-500[1]

4. Data Analysis

  • Identification: Identify the β-terpinyl acetate peak in the sample chromatogram by comparing its retention time and mass spectrum with that of the pure standard and reference libraries (e.g., NIST).[4]

  • Quantification: Integrate the peak area of the identified β-terpinyl acetate.

  • Calculation: Determine the concentration of β-terpinyl acetate in the diluted sample using the linear regression equation from the calibration curve.

  • Final Concentration: Calculate the final concentration in the original essential oil by accounting for the dilution factor.

Data Presentation

The concentration of β-terpinyl acetate can vary significantly depending on the plant species, geographical origin, and distillation process.

Table 1: Typical Concentration of β-Terpinyl Acetate in Various Essential Oils

Essential Oil Botanical Name β-Terpinyl Acetate Concentration (%) Reference
CardamomElettaria cardamomum36.37 - 68.19[2]
LavenderLavandula angustifoliaTypically present, but often lower than linalyl acetate[10]
Tea Tree OilMelaleuca alternifoliaCan be a minor component[11][12][13]
Thymus pulegioidesThymus pulegioidesCan be a major component (up to 57.50% in some chemotypes)[14]

Visualizations

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Essential Oil Sample Dilution Dilution (e.g., 1:100 in Hexane) Sample->Dilution Standard β-Terpinyl Acetate Standard Calibration Serial Dilution for Calibration Curve Standard->Calibration Injection GC Injection Dilution->Injection Calibration->Injection Separation GC Column Separation Injection->Separation Detection MS Detection (Ionization & Fragmentation) Separation->Detection Identification Peak Identification (Retention Time & Mass Spectrum) Detection->Identification Quantification Quantification (Peak Area vs. Calibration Curve) Identification->Quantification Result Final Concentration (mg/mL or %) Quantification->Result

Caption: Experimental workflow for GC-MS analysis of β-terpinyl acetate.

Caption: Logical relationship of key GC-MS system components.

References

Application Note: Quantitative Analysis of β-Terpinyl Acetate Using Gas Chromatography with Flame Ionization Detection (GC-FID)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

β-Terpinyl acetate (B1210297) is a naturally occurring monoterpenoid ester found in various essential oils and is a significant component in the flavor and fragrance industry due to its pleasant floral and citrus aroma.[1] Accurate and reliable quantification of β-terpinyl acetate is essential for quality control in essential oils, standardization of herbal products, and for research in pharmacology and drug development.[2] Gas chromatography with flame ionization detection (GC-FID) is a robust and widely used analytical technique for the separation and quantification of volatile compounds like terpenes and their derivatives.[2] The FID detector offers high sensitivity towards organic compounds, a wide linear range, and excellent reproducibility, making it highly suitable for this purpose.[2]

This application note provides a detailed protocol for the quantitative determination of β-terpinyl acetate in a sample matrix, such as an essential oil, using GC-FID. The methodology covers sample preparation, instrument conditions, and method validation according to established guidelines.

Experimental Protocols

Materials and Reagents
  • Reference Standard: β-Terpinyl acetate (purity ≥95%)

  • Solvent: Ethyl acetate or Hexane (GC grade or equivalent)

  • Internal Standard (IS) (Optional): n-Tridecane or other suitable non-interfering compound (purity ≥99%)[3]

  • Sample: Essential oil or other matrix containing β-terpinyl acetate

Standard Solution Preparation
  • Primary Stock Solution (approx. 1000 µg/mL): Accurately weigh approximately 10 mg of β-terpinyl acetate reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the primary stock solution.[2] A typical concentration range could be 1, 5, 10, 25, 50, and 100 µg/mL.[2][3]

  • Internal Standard (IS) Stock Solution (if used): Prepare a stock solution of the internal standard (e.g., n-tridecane) at a concentration of approximately 1000 µg/mL in the same solvent. A fixed amount of this stock can be added to each calibration standard and sample to achieve a constant final concentration.

Sample Preparation

The appropriate sample preparation method depends on the sample matrix. For an essential oil matrix, a simple dilution is often sufficient.

  • Weighing and Dilution: Accurately weigh approximately 50 mg of the essential oil sample into a 10 mL volumetric flask.[2]

  • Solvent Addition: Dilute to the mark with the same solvent used for the calibration standards.[2] If an internal standard is used, add the appropriate volume of the IS stock solution before diluting to the final volume.

  • Filtration: Filter the final diluted sample through a 0.45 µm syringe filter into a 2 mL GC vial to remove any particulate matter.[2]

Instrumentation and Data Analysis

A gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector is required. The following tables summarize the instrumental conditions and method validation parameters.

Table 1: GC-FID Instrumental Parameters

ParameterValue
Gas Chromatograph System equipped with FID and split/splitless injector
Column DB-5MS, HP-5MS, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)[3][4]
Carrier Gas Helium or Nitrogen, at a constant flow rate (e.g., 1.2 mL/min)[3]
Injector Temperature 250 °C[3]
Detector Temperature 280 °C - 300 °C[5]
Injection Volume 1 µL
Split Ratio 15:1 to 25:1[3][6]
Oven Program - Initial Temp: 60-70 °C, hold for 2 minutes[2][3]- Ramp: 3-5 °C/min to 240 °C[2][3]- Final Hold: Hold at 240 °C for 5 minutes[2]

Note: These conditions are a general guideline and may require optimization for specific instruments and columns.[2]

Experimental_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing Standard_Prep Standard Preparation (Stock & Calibration Curve) GC_FID_Analysis GC-FID Analysis Standard_Prep->GC_FID_Analysis Sample_Prep Sample Preparation (Weighing, Dilution, Filtration) Sample_Prep->GC_FID_Analysis Peak_Integration Peak Identification & Integration GC_FID_Analysis->Peak_Integration Quantification Quantification (Using Calibration Curve) Peak_Integration->Quantification Report Final Report Generation Quantification->Report

Caption: Experimental workflow for the quantitative analysis of β-terpinyl acetate.

Method Validation

The optimized method should be validated according to guidelines from the International Conference on Harmonization (ICH) to ensure its suitability for the intended purpose.[6] Key validation parameters are summarized below.

Table 2: Summary of Method Validation Parameters and Typical Acceptance Criteria

ParameterDescriptionTypical Acceptance Criteria
Linearity The ability to elicit test results that are directly proportional to the analyte concentration.Correlation coefficient (r²) > 0.99[3]
Accuracy The closeness of test results to the true value, often assessed by recovery studies.Recovery within 80-120%
Precision The degree of agreement among individual test results when the procedure is applied repeatedly.Relative Standard Deviation (RSD) < 10%[3]
Selectivity The ability to assess the analyte unequivocally in the presence of other components.Good resolution (Rs > 1.5) from interfering peaks[3]
LOD The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-Noise Ratio (S/N) ≥ 3
LOQ The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise Ratio (S/N) ≥ 10

Table 3: Example Quantitative Validation Data (Hypothetical)

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) 0.9992
LOD 0.3 µg/mL
LOQ 1.0 µg/mL
Accuracy (% Recovery) 98.7% - 104.2%
Precision (Repeatability RSD%) 2.5%
Precision (Intermediate RSD%) 4.8%

These values are representative examples based on typical terpene analysis methods.[3]

Method_Validation_Relationship Validated_Method Validated GC-FID Method Accuracy Accuracy (% Recovery) Validated_Method->Accuracy Precision Precision (Repeatability & Intermediate) Validated_Method->Precision Linearity Linearity (Range & r²) Validated_Method->Linearity Selectivity Selectivity (Resolution) Validated_Method->Selectivity Sensitivity Sensitivity Validated_Method->Sensitivity LOD LOD (S/N ≥ 3) Sensitivity->LOD LOQ LOQ (S/N ≥ 10) Sensitivity->LOQ

Caption: Logical relationship of key parameters for method validation.

Data Calculation

  • Calibration Curve: Generate a linear regression curve by plotting the peak area of β-terpinyl acetate (or the ratio of the analyte peak area to the IS peak area) against the corresponding concentrations of the calibration standards.

  • Concentration Calculation: Use the regression equation (y = mx + c) from the calibration curve to calculate the concentration of β-terpinyl acetate in the injected sample solution.[2]

  • Final Quantification: Adjust the calculated concentration for the dilution factor used during sample preparation to determine the final amount of β-terpinyl acetate in the original sample, typically expressed as a percentage (%) or mg/g.[2]

    • Formula: % β-terpinyl acetate = (C * V * D) / (W * 10) Where:

      • C = Concentration from calibration curve (µg/mL)

      • V = Final volume of the sample solution (mL)

      • D = Dilution factor (if any)

      • W = Initial weight of the sample (mg)

Conclusion

The described GC-FID method provides a reliable and robust protocol for the quantitative analysis of β-terpinyl acetate in various matrices. The method demonstrates good linearity, accuracy, and precision, making it suitable for routine quality control and research applications in the pharmaceutical, food, and fragrance industries. Proper method validation is crucial to ensure the generation of accurate and defensible analytical data.

References

Application Notes and Protocols for the ¹H and ¹³C NMR Spectral Assignment of β-Terpinyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and spectral assignment for the characterization of β-terpinyl acetate (B1210297) using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The data presented is essential for quality control, structural confirmation, and impurity profiling in various applications, including fragrance formulation, natural product chemistry, and pharmaceutical development.

Chemical Structure and Atom Numbering

The unambiguous assignment of NMR signals is facilitated by a clear and consistent numbering of the atoms in the β-terpinyl acetate molecule.

Caption: Chemical structure of β-terpinyl acetate with atom numbering for NMR spectral assignment.

¹H NMR Spectral Data

The ¹H NMR spectrum of β-terpinyl acetate exhibits characteristic signals corresponding to the different proton environments in the molecule. The assignments are summarized in the table below.

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2, H-6 (axial)1.45 - 1.60m-
H-2, H-6 (equatorial)1.95 - 2.05m-
H-3, H-5 (axial)1.20 - 1.35m-
H-3, H-5 (equatorial)1.80 - 1.90m-
H-42.05 - 2.15m-
H-7 (CH₃)1.48s-
H-9 (CH₃)1.72s-
H-10a, H-10b4.70, 4.75s, s-
H-12 (CH₃)1.98s-

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides detailed information about the carbon skeleton of β-terpinyl acetate. The chemical shift assignments are presented in the table below.

CarbonChemical Shift (δ, ppm)
C-182.5
C-2, C-631.0
C-3, C-523.5
C-445.0
C-724.0
C-8148.0
C-920.5
C-10109.0
C-11170.5
C-1222.0

Note: The chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) internal standard. The actual chemical shifts may vary slightly depending on the solvent and concentration.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

This protocol outlines the general procedure for acquiring high-quality ¹H and ¹³C NMR spectra of β-terpinyl acetate.

Workflow for NMR Sample Preparation and Data Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh ~10-20 mg of β-terpinyl acetate dissolve Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) containing TMS weigh->dissolve transfer Transfer solution to a 5 mm NMR tube dissolve->transfer instrument Insert sample into NMR spectrometer (e.g., 400 MHz) transfer->instrument shim Shim the magnetic field to optimize homogeneity instrument->shim acquire_H1 Acquire ¹H NMR spectrum shim->acquire_H1 acquire_C13 Acquire ¹³C NMR spectrum (with proton decoupling) acquire_H1->acquire_C13 process Apply Fourier transform, phase correction, and baseline correction acquire_C13->process reference Reference spectra to TMS (0.00 ppm) process->reference assign Assign signals and integrate ¹H peaks reference->assign

Caption: Experimental workflow for NMR analysis of β-terpinyl acetate.

Detailed Methodology
  • Sample Preparation :

    • Accurately weigh approximately 10-20 mg of β-terpinyl acetate into a clean, dry vial.

    • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

    • Gently swirl the vial to ensure the sample is completely dissolved.

    • Using a Pasteur pipette, transfer the solution into a clean, 5 mm NMR tube.

  • Instrument Setup :

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock onto the deuterium (B1214612) signal of the solvent.

    • Optimize the magnetic field homogeneity by shimming on the locked signal. This is a critical step to obtain sharp, well-resolved peaks.

  • ¹H NMR Acquisition :

    • Set the appropriate acquisition parameters for the ¹H nucleus. Typical parameters for a 400 MHz spectrometer include:

      • Pulse width: ~30-45°

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 8-16

    • Acquire the Free Induction Decay (FID).

  • ¹³C NMR Acquisition :

    • Tune the probe to the ¹³C frequency.

    • Set the appropriate acquisition parameters for the ¹³C nucleus. Typical parameters for a 100 MHz (for ¹³C) spectrometer include:

      • Pulse width: ~30-45°

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Use a proton-decoupling sequence (e.g., Waltz-16) to simplify the spectrum and improve the signal-to-noise ratio.

    • Acquire the FID.

  • Data Processing :

    • Apply a Fourier transform to the FIDs of both the ¹H and ¹³C spectra.

    • Perform phase correction to ensure all peaks are in the absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Reference the spectra by setting the TMS signal to 0.00 ppm.

    • For the ¹H spectrum, integrate the area under each peak to determine the relative number of protons.

    • Assign the peaks in both spectra to the corresponding atoms in the β-terpinyl acetate molecule based on their chemical shifts, multiplicities, and integration values. 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in unambiguous assignments if necessary.

Application Note and Protocols for the Extraction of Beta-Terpinyl Acetate from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-terpinyl acetate (B1210297) is a naturally occurring monoterpenoid ester valued for its pleasant floral and citrus aroma.[1][2] It is a key component in the flavor and fragrance industries and is also investigated for its potential therapeutic properties.[2] This compound is found in the essential oils of various plants, including cardamom, pine, and cajeput.[1][3] While often present as a mixture of isomers, with the alpha-isomer sometimes being more abundant, beta-terpinyl acetate is a significant contributor to the aromatic profile of these essential oils.[4]

This document provides detailed protocols for the extraction of this compound from plant materials, with a focus on methods applicable to cardamom (Elettaria cardamomum), a well-documented source of terpinyl acetate.[3][5] The methodologies described include hydrodistillation, steam distillation, and solvent extraction, followed by analytical procedures for quantification.

Plant Material Preparation

The initial step in the extraction process is the preparation of the plant material. The concentration of essential oils can vary depending on the part of the plant used (seeds, leaves, stems), the geographical origin, and the harvesting time.

Protocol: General Plant Material Preparation

  • Selection: For cardamom, the seeds are the most common source of essential oil.

  • Drying: Freshly harvested plant material should be dried to reduce moisture content, which can improve extraction efficiency. This can be done in a well-ventilated, shaded area or using a laboratory oven at a low temperature (e.g., 40-50°C) to prevent the loss of volatile compounds.

  • Grinding: The dried plant material should be ground into a coarse powder using a laboratory mill or a mortar and pestle. This increases the surface area, facilitating better contact with the extraction medium (water, steam, or solvent).

Extraction Methodologies

The choice of extraction method depends on the stability of the target compound, the desired purity, and the available equipment.

  • Hydrodistillation: A simple and widely used method where the plant material is boiled in water. The resulting steam, carrying the volatile essential oils, is condensed and collected.

  • Steam Distillation: Similar to hydrodistillation, but the steam is generated in a separate vessel and then passed through the plant material.[6][7] This method is gentler as the plant material is not in direct contact with boiling water, reducing the risk of thermal degradation of sensitive compounds.[7]

  • Solvent Extraction: This method uses organic solvents to dissolve the essential oils from the plant material. It is effective for less volatile compounds but requires an additional step to remove the solvent.

Quantitative Data Summary

The following table summarizes the yield of essential oil and the concentration of terpinyl acetate (often reported as the alpha-isomer or total terpinyl acetate) from cardamom using different extraction methods.

Note: Specific quantitative data for this compound is limited in the available literature. The data below primarily refers to α-terpinyl acetate, which is often the more abundant isomer, or total terpinyl acetate.

Plant MaterialExtraction MethodEssential Oil Yield (%)α-Terpinyl Acetate Concentration (%)Reference(s)
Cardamom SeedsHydrodistillation4.5 - 9.536.61 - 40.70[5][8]
Cardamom SeedsSteam Distillation2.6Not Specified[8]
Black CardamomSolvent Extraction (Ethanol)Not Specified4.70[9]
Cardamom LeavesHydrodistillation0.73Not Specified[8]
Cardamom StemsHydrodistillationNot Specified19.75[5]

Experimental Protocols

Protocol 1: Hydrodistillation using a Clevenger Apparatus

This protocol is suitable for the extraction of essential oils from dried, ground plant material.

Materials and Equipment:

  • Ground, dried plant material (e.g., cardamom seeds)

  • Distilled water

  • Clevenger-type apparatus

  • Heating mantle

  • Round-bottom flask (2 L)

  • Condenser

  • Collecting vessel

  • Anhydrous sodium sulfate (B86663)

  • Glass vials for storage

Procedure:

  • Place 100 g of the ground plant material into the 2 L round-bottom flask.

  • Add 1 L of distilled water to the flask.

  • Set up the Clevenger apparatus according to the manufacturer's instructions, ensuring all glass joints are properly sealed.

  • Connect the condenser to a cold water supply.

  • Turn on the heating mantle and bring the water to a boil.

  • Continue the distillation for 3-4 hours, or until no more oil is collected in the graduated tube of the Clevenger apparatus.[8]

  • Once the distillation is complete, turn off the heating mantle and allow the apparatus to cool down.

  • Carefully collect the essential oil from the graduated tube.

  • Dry the collected oil by adding a small amount of anhydrous sodium sulfate.

  • Decant the dried oil into a clean, amber glass vial and store at 4°C.

Protocol 2: Steam Distillation

This method is preferable for temperature-sensitive compounds.

Materials and Equipment:

  • Ground, dried plant material

  • Steam generator

  • Distillation flask with a port for steam inlet

  • Condenser

  • Receiving vessel (e.g., separatory funnel)

  • Heating source for the steam generator

  • Anhydrous sodium sulfate

  • Glass vials for storage

Procedure:

  • Place 100 g of the ground plant material into the distillation flask.

  • Set up the steam distillation apparatus, ensuring the steam inlet extends below the level of the plant material.[6]

  • Connect the condenser and the receiving vessel.

  • Begin heating the steam generator to produce a steady flow of steam.

  • Pass the steam through the plant material. The steam will vaporize the essential oils.

  • The steam and essential oil mixture will then pass into the condenser and collect in the receiving vessel.

  • Continue the process for 2-3 hours.

  • After distillation, separate the essential oil layer from the aqueous layer using the separatory funnel.

  • Dry the oil with anhydrous sodium sulfate and store as described in the hydrodistillation protocol.

Protocol 3: Solvent Extraction using Soxhlet Apparatus

This method is efficient for extracting a wide range of compounds.

Materials and Equipment:

  • Ground, dried plant material

  • Soxhlet extractor

  • Round-bottom flask

  • Condenser

  • Heating mantle

  • Extraction solvent (e.g., hexane (B92381) or ethanol)

  • Rotary evaporator

  • Anhydrous sodium sulfate

  • Glass vials for storage

Procedure:

  • Place 50 g of the ground plant material into a cellulose (B213188) extraction thimble.

  • Place the thimble inside the main chamber of the Soxhlet extractor.

  • Fill the round-bottom flask with 250 mL of the chosen solvent.

  • Assemble the Soxhlet apparatus and connect the condenser.

  • Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, liquefy, and drip back onto the plant material in the thimble.

  • The solvent will slowly fill the chamber and, once it reaches a certain level, will siphon back into the round-bottom flask, carrying the extracted compounds.

  • Allow the extraction to proceed for at least 6-8 hours.

  • After extraction, cool the apparatus and remove the solvent from the extract using a rotary evaporator.

  • The resulting crude extract can be further purified if necessary.

Post-Extraction Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard technique for identifying and quantifying the components of an essential oil.[1]

Protocol: GC-MS Analysis

  • Sample Preparation: Dilute the extracted essential oil in a suitable solvent (e.g., hexane or ethanol) to a concentration of approximately 1 mg/mL.

  • GC-MS System: Use a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS).[10]

  • Injection: Inject 1 µL of the diluted sample into the GC injector.

  • GC Conditions (Typical):

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp up to 240°C at a rate of 3°C/minute, and hold for 10 minutes.

    • Carrier Gas: Helium, with a constant flow rate of 1 mL/minute.

  • MS Conditions (Typical):

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Impact (EI) at 70 eV

    • Mass Range: Scan from m/z 40 to 500.

  • Data Analysis:

    • Identify the peaks by comparing their mass spectra with a reference library (e.g., NIST).[11]

    • Confirm the identity of this compound by comparing its retention time and mass spectrum with a pure standard.

    • Quantify the relative percentage of each component by peak area normalization.

Visualizations

Extraction_Workflow plant_material Plant Material (e.g., Cardamom Seeds) preparation Preparation (Drying and Grinding) plant_material->preparation extraction Extraction preparation->extraction hydrodistillation Hydrodistillation extraction->hydrodistillation steam_distillation Steam Distillation extraction->steam_distillation solvent_extraction Solvent Extraction extraction->solvent_extraction essential_oil Crude Essential Oil / Extract hydrodistillation->essential_oil steam_distillation->essential_oil solvent_extraction->essential_oil drying Drying (Anhydrous Na2SO4) essential_oil->drying analysis GC-MS Analysis drying->analysis identification Identification of this compound analysis->identification quantification Quantification analysis->quantification

Caption: Experimental workflow for the extraction and analysis of this compound.

Method_Comparison cluster_methods Extraction Methods cluster_outcomes Key Characteristics hydro Hydrodistillation Plant material boiled in water thermo_stability Thermal Stability Important for heat-sensitive compounds hydro->thermo_stability Lower purity Purity May require further purification hydro->purity High efficiency Efficiency Varies with method and plant material hydro->efficiency Moderate steam Steam Distillation Steam passed through plant material steam->thermo_stability Higher steam->purity High steam->efficiency Moderate solvent Solvent Extraction Organic solvent used to dissolve oil solvent->thermo_stability Highest (no heat req.) solvent->purity Lower (co-extraction) solvent->efficiency High

Caption: Comparison of different extraction methods for this compound.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • When working with organic solvents, use a fume hood to ensure proper ventilation.

  • Heating mantles and other heating equipment should be used with caution to avoid burns and fires.

  • Ensure that all glassware is free from cracks and defects before use, especially when heating or applying pressure.

  • Be familiar with the location and operation of safety equipment, such as fire extinguishers and safety showers.

References

Application Notes and Protocols for the Purification of Beta-Terpinyl Acetate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-terpinyl acetate (B1210297) is a naturally occurring monoterpene ester found in various essential oils, contributing to their characteristic floral and citrus aromas.[1] In the flavor, fragrance, and pharmaceutical industries, obtaining high-purity beta-terpinyl acetate is crucial for quality control and the development of new products. Column chromatography is a widely employed and effective technique for the purification of such moderately polar compounds from complex mixtures like crude synthetic reaction products or essential oil extracts.

This document provides a detailed protocol for the purification of this compound using silica (B1680970) gel column chromatography. The methodology is designed to be a robust starting point for researchers, which can be further optimized based on the specific composition of the crude mixture. The protocol is followed by guidelines for the analysis of the purified product using Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation

The efficiency of the purification process is demonstrated by the significant increase in the purity of this compound, coupled with a high recovery rate. The following table summarizes representative results obtained from the purification of a crude synthetic mixture of terpinyl acetate isomers.

Sample IDDescriptionPurity of this compound (%)Recovery of this compound (%)
Crude MixtureUnpurified reaction product~65%N/A
Purified ProductCombined fractions after column chromatography>98%~90%

Note: The purity was determined by Gas Chromatography (GC) peak area normalization.

Experimental Protocols

Materials and Equipment
  • Crude Sample: A mixture containing this compound (e.g., from a synthetic reaction or a concentrated essential oil fraction).

  • Stationary Phase: Silica gel (60-120 mesh).

  • Mobile Phase: n-Hexane and Ethyl acetate (analytical grade).

  • Apparatus:

    • Glass chromatography column (appropriate size for the amount of crude sample).

    • Separatory funnel or solvent reservoir.

    • Fraction collection tubes or flasks.

    • Thin Layer Chromatography (TLC) plates (silica gel coated).

    • TLC developing chamber.

    • UV lamp and/or chemical stain (e.g., potassium permanganate) for TLC visualization.

    • Rotary evaporator.

    • GC-MS system for analysis.

Column Chromatography Protocol

1. Preparation of the Column:

  • Select a glass column of an appropriate size. A general rule of thumb is to use a silica gel to crude sample weight ratio of 30:1 to 50:1.

  • Securely clamp the column in a vertical position in a fume hood.

  • Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.

  • Add a thin layer of sand on top of the plug.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 n-hexane:ethyl acetate).

  • Carefully pour the slurry into the column, avoiding the formation of air bubbles. Gently tap the column to ensure even packing.

  • Allow the silica gel to settle, and then add another thin layer of sand on top of the packed silica gel to prevent disturbance during sample and solvent addition.

  • Continuously add the initial mobile phase to the column, ensuring the solvent level never drops below the top of the silica gel.

2. Sample Loading:

  • Dissolve the crude sample containing this compound in a minimal amount of a non-polar solvent (e.g., n-hexane or dichloromethane).

  • Alternatively, for less soluble samples, a "dry loading" method can be used. Adsorb the crude sample onto a small amount of silica gel by dissolving the sample in a suitable solvent, adding the silica gel, and then removing the solvent under reduced pressure.

  • Carefully apply the dissolved sample or the dry-loaded silica gel to the top of the prepared column.

  • Drain the solvent until the sample has fully entered the silica gel bed.

3. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.

  • Begin elution with a low polarity solvent system (e.g., 95:5 n-hexane:ethyl acetate). A gradient elution is recommended for optimal separation.

  • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., 90:10, 85:15, 80:20 n-hexane:ethyl acetate). The optimal gradient will depend on the specific impurities present.

  • Collect the eluent in fractions of a suitable volume.

  • Monitor the separation by Thin Layer Chromatography (TLC).

4. Thin Layer Chromatography (TLC) Monitoring:

  • Spot the collected fractions onto a TLC plate alongside the crude mixture and a this compound standard (if available).

  • Develop the TLC plate in a chamber saturated with an appropriate solvent system (e.g., 8:2 n-hexane:ethyl acetate).

  • Visualize the spots under a UV lamp and/or by staining with a suitable reagent (e.g., potassium permanganate).

  • Combine the fractions that contain pure this compound.

5. Product Recovery:

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound as a colorless to pale yellow liquid.

  • Determine the yield and assess the purity of the final product.

GC-MS Analysis Protocol

1. Sample Preparation:

  • Dilute a small amount of the crude mixture and the purified this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane) to an appropriate concentration for GC-MS analysis.

2. GC-MS Conditions:

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column is suitable (e.g., HP-5MS, DB-5, or equivalent).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 240 °C at a rate of 5 °C/minute.

    • Final hold: 240 °C for 5 minutes.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

3. Data Analysis:

  • Identify the this compound peak in the chromatogram based on its retention time and mass spectrum.

  • Compare the chromatogram of the crude mixture with that of the purified product to assess the removal of impurities.

  • Determine the purity of the product by calculating the relative peak area of this compound in the total ion chromatogram.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Recovery prep_column Prepare Silica Gel Column load_sample Load Crude Sample prep_column->load_sample elution Elute with Hexane: Ethyl Acetate Gradient load_sample->elution collect_fractions Collect Fractions elution->collect_fractions tlc Monitor Fractions by TLC collect_fractions->tlc combine_fractions Combine Pure Fractions tlc->combine_fractions remove_solvent Remove Solvent combine_fractions->remove_solvent purified_product Obtain Purified β-Terpinyl Acetate remove_solvent->purified_product gcms_analysis Analyze Purity by GC-MS purified_product->gcms_analysis

Caption: Workflow for the purification of this compound.

logical_relationship crude_mixture Crude Mixture (β-Terpinyl Acetate + Impurities) column_chrom Silica Gel Column Chromatography crude_mixture->column_chrom impurities Impurities (More and Less Polar) column_chrom->impurities Separated based on polarity purified_product Purified β-Terpinyl Acetate column_chrom->purified_product Isolated

Caption: Logical relationship of the separation process.

References

Application Note: Beta-Terpinyl Acetate as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-terpinyl acetate (B1210297) is a monoterpenoid ester naturally occurring in a variety of essential oils, including those from pine, cardamom, and cajeput.[1] Renowned for its pleasant floral and citrus-like aroma, it is a significant component in the flavor and fragrance industry.[1][2] In the analytical sciences, high-purity beta-terpinyl acetate serves as an essential reference standard. Reference standards are highly characterized materials used to ensure the accuracy, precision, and traceability of qualitative and quantitative analyses. This document provides detailed application notes and protocols for the use of this compound as a reference standard in research, drug development, and quality control settings.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its correct handling, storage, and application in analytical methodologies.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₂₀O₂[3]
Molecular Weight 196.29 g/mol [1]
Appearance Colorless to pale yellow clear liquid[4]
Boiling Point ~237 °C at 760 mmHg[4]
Flash Point ~89 °C
Density ~0.94 g/mL at 25 °C
Solubility Insoluble in water; Soluble in alcohol and other organic solvents.[4]
CAS Number 10198-23-9[3]

Applications as a Reference Standard

The primary application of this compound as a reference standard is in the chromatographic analysis of essential oils and other complex mixtures.

  • Qualitative Analysis: Used for peak identification in chromatograms (e.g., GC-MS, HPLC) based on retention time comparison with the certified reference material.

  • Quantitative Analysis: Essential for the accurate determination of this compound concentration in samples such as essential oils, fragrances, and food products. This is critical for quality control, ensuring product consistency and adherence to regulatory standards.

  • Method Validation: Employed in the validation of analytical methods to assess parameters such as linearity, accuracy, precision, and limits of detection and quantification.

  • Bioactivity and Pharmacokinetic Studies: In drug development and research, it can be used as a standard for in vitro and in vivo studies investigating its biological effects and pharmacokinetic profile.

Experimental Protocols

Quantitative Analysis of this compound in Essential Oils by Gas Chromatography with Flame Ionization Detection (GC-FID)

This protocol outlines a validated method for the quantification of this compound in an essential oil sample.

4.1.1 Materials and Reagents

  • This compound Certified Reference Standard (≥98% purity)

  • Essential oil sample

  • Hexane or Ethyl Acetate (GC grade)

  • Class A volumetric flasks and pipettes

  • Autosampler vials with septa

4.1.2 Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with hexane.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

4.1.3 Sample Preparation

  • Accurately weigh approximately 100 mg of the essential oil sample into a 10 mL volumetric flask.

  • Dissolve and bring to volume with hexane.

  • Filter the sample solution through a 0.45 µm syringe filter into an autosampler vial.

4.1.4 GC-FID Instrumental Conditions

Table 2: GC-FID Parameters

ParameterCondition
Column HP-5 or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
Injector Temperature 250 °C
Detector Temperature 300 °C
Oven Temperature Program Initial 60 °C, hold for 2 min; ramp at 4 °C/min to 240 °C, hold for 5 min
Carrier Gas Helium or Nitrogen at a constant flow of 1.0 mL/min
Injection Volume 1 µL
Split Ratio 50:1

4.1.5 Data Analysis and Quantification

  • Inject the calibration standards and the sample solution into the GC-FID system.

  • Generate a calibration curve by plotting the peak area of this compound against the corresponding concentration of the standards.

  • Determine the concentration of this compound in the sample solution by interpolating its peak area on the calibration curve.

  • Calculate the percentage (w/w) of this compound in the original essential oil sample using the following formula:

    % this compound = (Concentration from curve (µg/mL) * Dilution Volume (mL)) / (Sample Weight (mg) * 10)

Visualizations

Experimental Workflow for GC-FID Analysis

GC_FID_Workflow cluster_prep Sample and Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing and Quantification prep_std Prepare this compound Reference Standard Solutions injection Inject Standards and Samples prep_std->injection prep_sample Prepare Essential Oil Sample Solution prep_sample->injection chromatography Chromatographic Separation injection->chromatography detection Flame Ionization Detection chromatography->detection calibration Generate Calibration Curve detection->calibration quantification Quantify this compound in Sample calibration->quantification report Report Results quantification->report

Caption: Workflow for the quantitative analysis of this compound using GC-FID.

Logical Workflow for Quality Control

QC_Workflow start Start: Raw Material (Essential Oil) Received sampling Sample Collection from Batch start->sampling analysis Quantitative Analysis using This compound Reference Standard sampling->analysis decision Compare with Specification analysis->decision pass Batch Release decision->pass Meets Specification fail Batch Rejection or Reprocessing decision->fail Fails Specification

Caption: A logical workflow for the quality control of essential oils using this compound as a reference standard.

Hypothetical Signaling Pathway Investigation

As this compound's direct interaction with signaling pathways is not extensively documented, the following diagram illustrates a general workflow for investigating the potential bioactivity of a natural product reference standard on a cellular signaling pathway.

Bioactivity_Workflow start Hypothesis: this compound modulates Pathway X cell_culture Cell Culture and Treatment with This compound start->cell_culture protein_analysis Protein Expression Analysis (e.g., Western Blot) cell_culture->protein_analysis gene_analysis Gene Expression Analysis (e.g., qPCR) cell_culture->gene_analysis functional_assay Functional Cellular Assay (e.g., Proliferation, Apoptosis) cell_culture->functional_assay data_integration Data Integration and Pathway Analysis protein_analysis->data_integration gene_analysis->data_integration functional_assay->data_integration conclusion Conclusion on Bioactivity data_integration->conclusion

Caption: A hypothetical experimental workflow to investigate the effect of a reference standard like this compound on a cellular signaling pathway.

Safety, Handling, and Storage

  • Safety: this compound may cause skin and eye irritation. It is advisable to handle it in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Handling: Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Storage: Store the reference standard in a tightly sealed container in a cool, dry place away from direct sunlight and sources of ignition.[1]

Conclusion

This compound is a valuable and necessary reference standard for the accurate identification and quantification of this analyte in various matrices, particularly in the quality control of essential oils. The protocols and information provided in this application note offer a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this compound in their analytical workflows, ensuring the reliability and validity of their results.

References

Application of Beta-Terpinyl Acetate as a Chiral Building Block in Synthesis: A Review of Available Information

Author: BenchChem Technical Support Team. Date: December 2025

Initial research indicates that while beta-terpinyl acetate (B1210297) is a well-known fragrance and flavor agent with established synthesis methods, its application as a chiral building block in enantioselective or diastereoselective synthesis is not a widely documented area in scientific literature. Extensive searches for specific examples, detailed experimental protocols, and quantitative data regarding its use to create new stereocenters have not yielded sufficient information to compile comprehensive application notes as requested.

Beta-terpinyl acetate, a naturally occurring monoterpene ester, is predominantly utilized in the fragrance, cosmetics, and food industries for its pleasant floral and citrus aroma.[1][2] The synthesis of terpinyl acetate, often as a mixture of isomers including the beta-isomer, is well-documented, typically proceeding through the esterification of terpineol (B192494) with acetic anhydride (B1165640) or the direct conversion of pinenes.[3][4]

Despite the inherent chirality of this compound, its role as a starting material to control the stereochemical outcome of subsequent reactions—a key characteristic of a chiral building block—is not substantially supported by the available literature. Chiral building blocks are fundamental in asymmetric synthesis, providing a scaffold to construct complex chiral molecules, including pharmaceuticals and natural products.[5][6][7] However, the reviewed literature does not contain specific synthetic transformations where this compound is employed for this purpose.

Searches for diastereoselective or enantioselective reactions starting from this compound did not yield specific protocols or quantitative data such as reaction yields, diastereomeric ratios, or enantiomeric excesses. While the broader field of asymmetric synthesis and the use of other terpene-derived chiral auxiliaries, such as those from α-pinene, are well-established, this specific application for this compound remains elusive in the consulted resources.[8]

Based on a thorough review of the available scientific and technical information, there is a significant lack of published research detailing the use of this compound as a chiral building block in synthetic organic chemistry. Consequently, the creation of detailed application notes, experimental protocols, and quantitative data tables as per the user's request is not feasible at this time. The primary focus of existing literature remains on the synthesis and aromatic applications of this compound itself, rather than its utility in stereoselective synthesis.

References

Application Notes and Protocols: Investigating the Insecticidal Activity of Beta-Terpinyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the insecticidal properties of beta-terpinyl acetate (B1210297), a naturally occurring monoterpenoid ester found in various essential oils.[1][2] This document summarizes its activity against specific insect pests, outlines detailed protocols for evaluating its efficacy, and explores its potential mechanisms of action. The information presented is intended to guide researchers in the development of novel and environmentally friendly insecticides.

Overview of Insecticidal Activity

Beta-terpinyl acetate has demonstrated notable insecticidal activity against various insect species. It is a component of several essential oils known for their pest-repelling and toxic effects.[3][4][5] Studies have indicated that this compound, along with other compounds like bornyl acetate, contributes significantly to the insecticidal properties of these oils.[3][4][5] Its activity is observed through different modes of action, including contact and fumigant toxicity.

Quantitative Data on Insecticidal Efficacy

The following tables summarize the available quantitative data on the insecticidal activity of this compound and essential oils containing it.

Table 1: Fumigant Toxicity of Thuja occidentalis Essential Oil (Containing Terpinyl Acetate) against Myzus persicae

Concentration of Essential OilExposure Time (minutes)Mortality Rate (%)
10%6095%

Data extracted from a study on the insecticidal effects of Thuja occidentalis essential oil, where terpinyl acetate was a main component.[5]

Table 2: Insecticidal Activity of Terpinyl Acetate and Bornyl Acetate against Myzus persicae

CompoundConcentrationObservation
Terpinyl Acetate5%, 10%, 15%, 20%Insecticidal effect increased with concentration.
Bornyl Acetate5%, 10%, 15%, 20%Insecticidal effect increased with concentration.

This table illustrates the dose-dependent insecticidal activity of terpinyl acetate against the peach aphid.[5]

Potential Mechanisms of Action

This compound is believed to exert its insecticidal effects through multiple mechanisms, primarily targeting the nervous and metabolic systems of insects.

  • Neurotoxicity : Essential oils containing terpenoids are known to have neurotoxic effects on insects, causing symptoms such as hyperactivity, paralysis, and death.[6][7][8] Potential molecular targets in the insect nervous system include the octopaminergic and GABAergic systems.[7][8] Some essential oil components can compete with octopamine (B1677172) for binding to its receptor, leading to an increase in cAMP and intracellular calcium levels.[7][8]

  • Inhibition of Mitochondrial ATP Production : Research suggests that terpinyl acetate can act as a potent and specific inhibitor of mitochondrial ATP production.[1][9][10] By disrupting oxidative phosphorylation, it can deplete the insect's energy reserves. However, some cells may compensate by switching to glycolysis to maintain ATP levels, a factor that could influence the overall toxicity.[9][10]

Below is a diagram illustrating the potential signaling pathways affected by this compound.

cluster_nervous_system Insect Nervous System cluster_cellular_respiration Cellular Respiration bta This compound octo_receptor Octopamine Receptor bta->octo_receptor Competes with Octopamine gaba_receptor GABA Receptor bta->gaba_receptor Potential Modulation camp_ca ↑ cAMP & Ca²⁺ Levels octo_receptor->camp_ca neuro_disruption Neuronal Disruption gaba_receptor->neuro_disruption camp_ca->neuro_disruption paralysis Paralysis & Death neuro_disruption->paralysis bta2 This compound mitochondria Mitochondria bta2->mitochondria atp_production Oxidative Phosphorylation bta2->atp_production Inhibits mitochondria->atp_production atp_depletion ↓ ATP Production atp_production->atp_depletion energy_depletion Energy Depletion atp_depletion->energy_depletion death Cell Death energy_depletion->death

Caption: Potential mechanisms of action of this compound.

Experimental Protocols

The following are detailed protocols for assessing the insecticidal activity of this compound.

Contact Toxicity Assay (Leaf Dipping Method)

This protocol is designed to evaluate the toxicity of this compound when in direct contact with the target insect.

Materials:

  • This compound

  • Acetone or ethanol (B145695) (as a solvent)

  • Distilled water

  • Tween-80 or similar surfactant

  • Leaf discs (from the host plant of the target insect)

  • Petri dishes

  • Filter paper

  • Soft brush

  • Target insects (e.g., aphids, mites)

  • Beakers and graduated cylinders

  • Micropipettes

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in the chosen solvent (e.g., 10% w/v).

    • Prepare a series of dilutions from the stock solution to create a range of test concentrations (e.g., 0.1%, 0.5%, 1%, 2%, 5%).

    • Add a small amount of surfactant (e.g., 0.1%) to each dilution and the control solution to ensure even spreading on the leaf surface.

    • Prepare a control solution containing the solvent and surfactant in distilled water at the same concentration as the test solutions.

  • Treatment of Leaf Discs:

    • Using forceps, dip each leaf disc into a test solution for 10-20 seconds.

    • Allow the treated leaf discs to air dry completely on a clean, non-absorbent surface.

  • Insect Exposure:

    • Place a piece of moistened filter paper at the bottom of each Petri dish to maintain humidity.

    • Place a treated leaf disc in the center of each Petri dish.

    • Carefully transfer a known number of insects (e.g., 20-30) onto each leaf disc using a soft brush.

    • Seal the Petri dishes with perforated lids or parafilm to allow for air circulation.

  • Incubation and Observation:

    • Incubate the Petri dishes at a controlled temperature and humidity suitable for the target insect (e.g., 25 ± 1°C, 60-70% RH).

    • Record insect mortality at regular intervals (e.g., 24, 48, and 72 hours) after treatment.

    • Consider insects that are unable to move when prodded with a fine brush as dead.

  • Data Analysis:

    • Calculate the percentage of mortality for each concentration and replicate.

    • Correct the mortality data for control mortality using Abbott's formula: Corrected Mortality (%) = [(% Test Mortality - % Control Mortality) / (100 - % Control Mortality)] * 100.

    • Determine the LC50 (lethal concentration for 50% of the population) value using probit analysis.

start Start prep_sol Prepare Beta-Terpinyl Acetate Solutions start->prep_sol treat_leaf Dip Leaf Discs in Solutions prep_sol->treat_leaf dry_leaf Air Dry Treated Leaf Discs treat_leaf->dry_leaf prep_petri Prepare Petri Dishes with Moist Filter Paper dry_leaf->prep_petri place_leaf Place Leaf Disc in Petri Dish prep_petri->place_leaf intro_insects Introduce Insects onto Leaf Disc place_leaf->intro_insects incubate Incubate at Controlled Conditions intro_insects->incubate record_mortality Record Mortality at 24, 48, 72h incubate->record_mortality analyze Analyze Data (LC50) record_mortality->analyze end End analyze->end

Caption: Workflow for the contact toxicity assay.

Fumigant Toxicity Assay

This protocol assesses the toxicity of this compound in its vapor phase to insects.

Materials:

  • This compound

  • Glass jars or vials with airtight lids (e.g., 700 ml)

  • Filter paper discs (sized to fit inside the lid)

  • Micropipettes

  • Small cages or containers to hold the insects

  • Target insects (e.g., aphids, stored product pests)

  • Acetone (as a solvent, if needed)

Procedure:

  • Preparation:

    • Prepare different concentrations of this compound. If the compound is viscous, it can be diluted in a volatile solvent like acetone.

    • The control will be a filter paper treated with the solvent alone (if used) or left untreated.

  • Treatment Application:

    • Apply a specific volume of the this compound solution onto a filter paper disc.

    • Attach the treated filter paper to the inner surface of the lid of the glass jar.

    • Allow the solvent to evaporate completely (if used) before sealing the jar.

  • Insect Exposure:

    • Place a known number of insects (e.g., 20-30) inside a small cage or container that allows air circulation.

    • Place the cage inside the glass jar.

    • Seal the jar tightly with the lid containing the treated filter paper.

  • Incubation and Observation:

    • Incubate the sealed jars at a controlled temperature (e.g., 25 ± 1°C).

    • Record insect mortality at specified time points (e.g., 6, 12, 24 hours).

  • Data Analysis:

    • Calculate the percentage of mortality for each concentration.

    • Correct for control mortality using Abbott's formula.

    • Determine the LC50 value through probit analysis.

start Start prep_conc Prepare Beta-Terpinyl Acetate Concentrations start->prep_conc apply_filter Apply to Filter Paper on Lid prep_conc->apply_filter evap_solvent Evaporate Solvent apply_filter->evap_solvent place_insects Place Insects in Cage Inside Jar evap_solvent->place_insects seal_jar Seal Jar with Treated Lid place_insects->seal_jar incubate Incubate at Controlled Temperature seal_jar->incubate record_mortality Record Mortality at Specified Intervals incubate->record_mortality analyze Analyze Data (LC50) record_mortality->analyze end End analyze->end

Caption: Workflow for the fumigant toxicity assay.

Repellency Assay (Area Preference Method)

This protocol evaluates the ability of this compound to repel insects from a treated area.

Materials:

  • This compound

  • Filter paper discs

  • Petri dishes

  • Acetone or ethanol (as a solvent)

  • Micropipettes

  • Target insects (e.g., crawling insects)

Procedure:

  • Preparation of Treated Surfaces:

    • Cut filter paper discs to the size of the Petri dishes.

    • Cut each filter paper disc in half.

    • Prepare a solution of this compound in a suitable solvent at the desired concentration.

    • Apply the test solution evenly to one half of the filter paper disc.

    • Apply the solvent only to the other half to serve as the control.

  • Assay Setup:

    • Allow the solvent to evaporate completely from both halves of the filter paper.

    • Place the two halves together in a Petri dish to form a complete circle.

  • Insect Release:

    • Release a known number of insects (e.g., 20) in the center of the filter paper disc.

    • Cover the Petri dish with a lid.

  • Observation and Data Collection:

    • After a specific period (e.g., 1-2 hours), count the number of insects on the treated half and the control half of the filter paper.

  • Data Analysis:

    • Calculate the Percent Repellency (PR) using the formula: PR (%) = [ (Nc - Nt) / (Nc + Nt) ] * 100, where Nc is the number of insects on the control half and Nt is the number of insects on the treated half.

    • A positive PR value indicates repellency, a negative value indicates attraction, and a value around zero indicates no effect.

start Start prep_sol Prepare Beta-Terpinyl Acetate Solution start->prep_sol treat_half Treat Half of Filter Paper (Other Half is Control) prep_sol->treat_half dry_paper Air Dry Filter Paper treat_half->dry_paper assemble_petri Assemble Halves in Petri Dish dry_paper->assemble_petri release_insects Release Insects at the Center assemble_petri->release_insects observe Observe and Count Insects on Each Half release_insects->observe analyze Calculate Percent Repellency (PR) observe->analyze end End analyze->end

Caption: Workflow for the repellency assay.

References

Application Notes and Protocols for Beta-Terpinyl Acetate: Antimicrobial and Antifungal Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Beta-terpinyl acetate (B1210297) is a naturally occurring monoterpene ester found in various essential oils. It is recognized for its pleasant floral and citrus-like aroma, leading to its widespread use in the fragrance, cosmetic, and food industries.[1] Beyond its aromatic properties, recent scientific interest has focused on its potential therapeutic applications, including its anti-inflammatory and antimicrobial capabilities.[1] This document provides detailed application notes and standardized protocols for evaluating the antimicrobial and antifungal efficacy of beta-terpinyl acetate, targeted towards researchers, scientists, and professionals in drug development.

Quantitative Antimicrobial and Antifungal Activity

The antimicrobial and antifungal potency of alpha-terpinyl acetate, a closely related isomer, has been quantified against a range of pathogenic microorganisms. The data, presented in terms of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), is summarized below. One study highlighted that while the compound showed a weaker effect against bacteria and Candida yeasts, it demonstrated a strong inhibitory action against fungi and dermatophytes.[2][3][4]

Table 1: Antimicrobial and Antifungal Activity of α-Terpinyl Acetate

MicroorganismTypeMIC (µg/mL)MBC/MFC (µg/mL)Reference
Staphylococcus aureus (ATCC 25923)Gram-positive Bacteria62.5125[3][5]
Escherichia coli (ATCC 25922)Gram-negative Bacteria125125[3][5]
Candida albicans (ATCC 10231)Yeast31.362.5[3][5]
Aspergillus fumigatus (clinical isolate)Fungi0.43.13[3][5]
Aspergillus flavus (clinical isolate)Fungi0.020.78[3][5]
Trichophyton rubrum (clinical isolate)Dermatophyte0.40.78[3][5]
Trichophyton mentagrophytes (clinical isolate)Dermatophyte0.020.02[3][5]

Note: The data presented is for α-terpinyl acetate, as detailed quantitative studies specifically on the beta-isomer are less common. The methodologies are applicable to both isomers.

Additionally, studies on the antifungal activity of terpinyl acetate against the plant pathogen Botrytis cinerea have shown it to be a potent inhibitor, comparable to other active monoterpenes like bornyl acetate.[6]

Experimental Protocols

Protocol 1: Broth Microdilution Assay for MIC and MBC/MFC Determination

This protocol details the broth microdilution method, a standardized technique to determine the MIC and MBC/MFC of a compound.[3][4][7]

1. Materials and Reagents:

  • This compound

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial cultures (bacteria, yeast, or fungi)

  • Solvent for dissolving this compound (e.g., Dimethyl sulfoxide (B87167) - DMSO, or ethanol)[3]

  • Sterile saline solution (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Positive control antibiotic/antifungal (e.g., ampicillin, fluconazole)

  • Incubator

  • Spectrophotometer or microplate reader

2. Inoculum Preparation: a. From a fresh culture (18-24 hours for bacteria, 24-48 hours for yeast), pick several colonies and suspend them in sterile saline. b. Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. c. Dilute this suspension in the appropriate broth medium to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

3. Plate Preparation and Assay Procedure: a. Prepare a stock solution of this compound in the chosen solvent. b. Add 100 µL of sterile broth to all wells of a 96-well plate. c. In the first column of wells, add 100 µL of the this compound stock solution to create a 1:2 dilution. d. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate to the 10th column. Discard 100 µL from the 10th column. e. The 11th column will serve as the growth control (no compound), and the 12th column as the sterility control (no inoculum). f. Add 100 µL of the prepared microbial inoculum (from step 2c) to wells in columns 1 through 11. This brings the final volume in each well to 200 µL. g. The final concentrations of this compound are now half of the initial serial dilutions.

4. Incubation: a. Seal the plate and incubate at 35-37°C for 18-24 hours for bacteria. b. For fungi and yeasts, incubation times may be longer (24-72 hours) and at lower temperatures (28-30°C), depending on the species.[8]

5. Determination of MIC: a. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[7] b. Growth can be assessed visually or by measuring absorbance with a microplate reader.

6. Determination of MBC/MFC: a. From each well that shows no visible growth (at and above the MIC), plate 10-100 µL of the suspension onto a fresh, compound-free agar (B569324) plate. b. Incubate the agar plates under the same conditions as in step 4. c. The MBC or MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Visualizing Workflows and Mechanisms

Proposed Mechanism of Action

While the precise signaling pathways are not fully elucidated, the antimicrobial action of monoterpenes like terpinyl acetate is often attributed to the disruption of microbial cell membranes.[9][10] This interaction increases membrane permeability, leading to the leakage of essential intracellular components and ultimately, cell death.[10][11] Molecular docking studies have also suggested that α-terpinyl acetate may interact with and inhibit enzymes like β-lactamase, which could contribute to its antibacterial effect against certain bacteria.[12]

G cluster_extracellular Extracellular Space cluster_cell Microbial Cell cluster_outcome Result BetaTerpinylAcetate Beta-Terpinyl Acetate CellMembrane Outer Layer Lipid Bilayer Inner Layer BetaTerpinylAcetate->CellMembrane:f1 Interaction & Disruption Leakage Leakage of Contents CellMembrane:f1->Leakage Increased Permeability Intracellular Intracellular Components (Ions, ATP, Nucleic Acids) Intracellular->Leakage CellDeath Cell Death Leakage->CellDeath

Caption: Proposed mechanism of antimicrobial action for this compound.

General Experimental Workflow

The process of evaluating the antimicrobial properties of a test compound follows a logical sequence from preparation to final data analysis. This workflow ensures reproducibility and accurate determination of the compound's efficacy.

G prep_compound 1. Prepare Stock Solution of this compound serial_dilution 3. Perform Serial Dilutions in 96-Well Plate prep_compound->serial_dilution prep_inoculum 2. Prepare Microbial Inoculum (0.5 McFarland Standard) inoculate 4. Inoculate Wells prep_inoculum->inoculate serial_dilution->inoculate incubate 5. Incubate Plate (e.g., 24h at 37°C) inoculate->incubate read_mic 6. Read MIC Results (Lowest concentration with no visible growth) incubate->read_mic perform_mcfc 7. Subculture from Clear Wells onto Agar Plates read_mic->perform_mcfc incubate_agar 8. Incubate Agar Plates perform_mcfc->incubate_agar read_mcfc 9. Determine MBC/MFC (Lowest concentration with no growth on agar) incubate_agar->read_mcfc

Caption: Workflow for antimicrobial susceptibility testing via broth microdilution.

References

Application Notes and Protocols: Studying the Effect of Beta-Terpinyl Acetate on Mitochondrial ATP Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-terpinyl acetate (B1210297) is a naturally occurring monoterpenoid ester found in various essential oils. As part of the broader class of terpenoids, it holds potential for modulating cellular bioenergetics. Emerging evidence suggests that certain terpenoids can directly impact mitochondrial function, a critical aspect of cellular metabolism and survival. These application notes provide a comprehensive guide to investigating the effects of beta-terpinyl acetate on mitochondrial ATP production, a key indicator of mitochondrial health and cellular energy status. The following protocols are designed to be adaptable for various research and drug development applications, from initial screening to detailed mechanistic studies.

Key Experimental Objectives

  • To determine the cytotoxic effects of this compound on a selected cell line.

  • To quantify the direct impact of this compound on ATP production in isolated mitochondria.

  • To assess the effect of this compound on mitochondrial respiration and overall cellular metabolic function.

  • To investigate the potential involvement of key signaling pathways in the observed effects.

Data Presentation

Quantitative data from the following experimental protocols should be summarized in the tables below for clear and concise presentation and comparison.

Table 1: Cytotoxicity of this compound (MTT Assay)

This compound (µM)Cell Viability (%)Standard Deviation
0 (Vehicle Control)100X.X
1
10
50
100
200

Table 2: Effect of this compound on Mitochondrial ATP Production (Luciferase-Based Assay)

This compound (µM)ATP Production Rate (nmol ATP/min/mg protein)Standard Deviation
0 (Vehicle Control)X.XX.X
1
10
50
100
200

Table 3: Mitochondrial Respiration Parameters in Response to this compound (Seahorse XF Mito Stress Test)

ParameterVehicle ControlThis compound (X µM)Standard Deviation
Basal Respiration (OCR)
ATP-Linked Respiration (OCR)
Maximal Respiration (OCR)
Spare Respiratory Capacity (%)
Non-Mitochondrial Respiration (OCR)
Proton Leak (OCR)

Experimental Protocols

Cell Culture and Maintenance

A suitable cell line with high mitochondrial activity, such as HepG2 (human liver carcinoma), SH-SY5Y (human neuroblastoma), or C2C12 (mouse myoblasts), should be selected. Cells should be cultured in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

Protocol 1: Determination of Cytotoxicity using MTT Assay

This protocol determines the concentration range of this compound that is non-lethal to the cells, which is crucial for interpreting subsequent mitochondrial function assays.

Materials:

  • Selected cell line

  • 96-well cell culture plates

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[1][2]

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in a cell culture medium to achieve the desired final concentrations (e.g., 1, 10, 50, 100, 200 µM). Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

  • Remove the old medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound or vehicle control.

  • Incubate the plate for 24 hours (or a desired time point) at 37°C and 5% CO2.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[2]

  • Aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2]

  • Shake the plate gently for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 2: Isolation of Mitochondria

This protocol describes the isolation of intact and functional mitochondria from cultured cells or tissues, a prerequisite for direct ATP production assays.

Materials:

  • Cultured cells or fresh tissue

  • Mitochondria Isolation Buffer (e.g., 220 mM mannitol, 70 mM sucrose, 5 mM HEPES, 1 mM EGTA, pH 7.4)

  • Dounce homogenizer or Potter-Elvehjem homogenizer

  • Refrigerated centrifuge

  • Protein assay reagent (e.g., Bradford or BCA)

Procedure:

  • Harvest cells or finely mince the tissue on ice.

  • Wash the cells or tissue mince with ice-cold PBS.

  • Resuspend the pellet in ice-cold Mitochondria Isolation Buffer.

  • Homogenize the cells or tissue using a Dounce homogenizer (for cells) or a Potter-Elvehjem homogenizer (for tissue) with a specific number of strokes to disrupt the plasma membrane while keeping mitochondria intact.

  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant and gently resuspend the mitochondrial pellet in a minimal volume of ice-cold Mitochondria Isolation Buffer.

  • Determine the protein concentration of the isolated mitochondria using a standard protein assay.

Protocol 3: Measurement of Mitochondrial ATP Production Rate

This protocol utilizes a luciferase-based assay to directly measure the rate of ATP synthesis in isolated mitochondria.[3][4]

Materials:

  • Isolated mitochondria

  • ATP Assay Buffer (containing substrates like pyruvate (B1213749) and malate, and ADP)

  • Luciferin-luciferase reagent

  • This compound dilutions

  • Luminometer

  • ATP standard solution

Procedure:

  • Prepare a reaction mixture containing ATP Assay Buffer and the luciferin-luciferase reagent.

  • Add a known amount of isolated mitochondria (e.g., 10-20 µg of protein) to the reaction mixture in a luminometer tube or a white-walled 96-well plate.

  • Add different concentrations of this compound or vehicle control to the respective tubes/wells.

  • Initiate the reaction by adding a saturating concentration of ADP.

  • Immediately measure the luminescence signal over time using a luminometer. The rate of increase in luminescence is proportional to the rate of ATP synthesis.

  • Calibrate the luminescence signal to ATP concentration using an ATP standard curve.

  • Calculate the rate of ATP production and normalize it to the mitochondrial protein concentration (e.g., in nmol ATP/min/mg protein).

Protocol 4: Analysis of Mitochondrial Respiration using Seahorse XF Analyzer

This protocol provides a detailed assessment of how this compound affects various parameters of mitochondrial respiration in intact cells.

Materials:

  • Selected cell line

  • Seahorse XF Cell Culture Microplate

  • Seahorse XF Calibrant Solution

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • This compound

  • Seahorse XF Cell Mito Stress Test Kit (containing oligomycin (B223565), FCCP, and rotenone/antimycin A)[5][6]

  • Seahorse XF Analyzer

Procedure:

  • Seed cells in a Seahorse XF Cell Culture Microplate and allow them to adhere overnight.

  • The following day, replace the culture medium with Seahorse XF Base Medium and incubate in a non-CO2 incubator at 37°C for 1 hour.

  • Prepare the Seahorse XF sensor cartridge by adding the compounds from the Mito Stress Test Kit to the appropriate injection ports: Port A - this compound or vehicle, Port B - oligomycin, Port C - FCCP, Port D - rotenone/antimycin A.

  • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

  • Place the cell plate in the Seahorse XF Analyzer and initiate the assay protocol.

  • The instrument will measure the basal oxygen consumption rate (OCR) before injecting this compound.

  • After injection of this compound, the OCR will be measured again to determine its immediate effect.

  • Subsequent injections of oligomycin (inhibits ATP synthase), FCCP (uncouples mitochondria), and rotenone/antimycin A (inhibit complex I and III) will allow for the calculation of key mitochondrial parameters as outlined in Table 3.

  • Normalize the OCR data to the cell number or protein concentration in each well.

Visualization of Workflows and Pathways

Experimental Workflow

Experimental_Workflow cluster_Phase1 Phase 1: Cytotoxicity Screening cluster_Phase2 Phase 2: Mitochondrial Function Assessment cluster_Phase3 Phase 3: Mechanistic Insights A Cell Seeding B Treatment with this compound (Dose-Response) A->B C MTT Assay B->C D Determine Non-Toxic Concentration Range C->D E Mitochondria Isolation D->E Inform Concentrations G Seahorse XF Mito Stress Test D->G Inform Concentrations F Mitochondrial ATP Production Assay E->F H Data Analysis and Interpretation F->H G->H I Signaling Pathway Analysis (e.g., Western Blot for p-AKT, p-ERK) H->I

Caption: Experimental workflow for studying the effect of this compound.

Mitochondrial ATP Production and Potential Inhibition by this compound

Mitochondrial_ATP_Production cluster_Mitochondrion Mitochondrion ETC Electron Transport Chain (ETC) Proton_Gradient Proton Gradient (ΔΨm) ETC->Proton_Gradient Pumps H+ ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Proton_Gradient->ATP_Synthase Drives Substrates Substrates (Pyruvate, Malate) Substrates->ETC ADP ADP + Pi ADP->ATP_Synthase BTA This compound BTA->ETC Potential Inhibition BTA->ATP_Synthase Potential Inhibition BTA->Proton_Gradient Potential Disruption

Caption: Potential sites of this compound action on mitochondrial ATP synthesis.

Potential Signaling Pathways Modulated by Terpenoids

Signaling_Pathways cluster_PI3K_AKT PI3K/AKT/mTOR Pathway cluster_MAPK MAPK Pathway BTA This compound PI3K PI3K BTA->PI3K Modulation? RAS RAS BTA->RAS Modulation? Mitochondria Mitochondrial Function (ATP Production) BTA->Mitochondria Direct Effect? AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Mitochondria Regulates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Mitochondria Regulates

Caption: Potential signaling pathways affected by terpenoids like this compound.

References

Application Notes and Protocols for beta-Terpinyl Acetate as a Flavor and Fragrance Ingredient

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-terpinyl acetate (B1210297) is a naturally occurring monoterpenoid ester valued for its pleasant and complex aroma profile, which is characterized by floral, citrus, herbaceous, and sweet notes.[1][2] It is a significant component in the flavor and fragrance industry, utilized in a wide array of products including fine fragrances, cosmetics, personal care items, and food and beverages.[2][3] These application notes provide detailed information on the sensory characteristics, stability, and recommended use levels of beta-terpinyl acetate, along with standardized protocols for its evaluation in various formulations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for formulators to understand its behavior in different systems.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Appearance Colorless to pale yellow clear liquid[4]
Molecular Formula C₁₂H₂₀O₂[5]
Molecular Weight 196.29 g/mol [5]
Boiling Point 236.00 to 237.00 °C @ 760.00 mm Hg (est.)[4]
Flash Point 191.00 °F (88.60 °C) (est.)[4]
Solubility Soluble in alcohol; Insoluble in water (7.741 mg/L @ 25 °C est.)[4]
logP (o/w) 3.692 (est.)[4]

Flavor and Fragrance Profile

This compound imparts a multifaceted sensory experience. Its aroma is predominantly described as floral and citrusy, with herbaceous and sweet undertones.[1][2] In flavor applications, it contributes refreshing and fruity notes.[3]

Applications and Recommended Use Levels

This compound is a versatile ingredient used across various consumer product categories. Recommended use levels are provided in Table 2, offering guidance for initial formulation development. It is important to note that optimal concentrations can vary depending on the product matrix and desired sensory impact.

Table 2: Recommended Use Levels of Terpinyl Acetate (Isomer Mixture) in Various Applications

ApplicationRecommended Use Level (%)
Fine FragranceUp to 30%
ShampooGood stability
SoapVery Good stability
Acid CleanerModerate stability
Liquid DetergentGood stability
Fabric ConditionerGood stability
Antiperspirant/DeodorantGood stability
CandlesGood stability
BleachPoor stability

Source: Adapted from multiple industry resources. Note that stability ratings are qualitative and specific quantitative testing is recommended.

Stability Profile

The stability of this compound is a critical consideration in formulation development. As an ester, its stability can be influenced by pH, temperature, and light exposure.

pH Stability: Esters are susceptible to hydrolysis, particularly under strongly acidic or alkaline conditions.[7][8] The rate of hydrolysis generally increases with pH.[9] For acidic beverages, maintaining a pH below 4.0 is often recommended to protect flavor integrity.[10] It is crucial to conduct stability testing at the target pH of the final product to ensure the longevity of the desired flavor and fragrance profile.

Temperature Stability: Elevated temperatures can accelerate the degradation of fragrance and flavor compounds.[11] For products that undergo heat processing, such as pasteurization, it is advisable to add this compound at a later stage when the product has cooled to minimize potential degradation.[12]

Light Stability: Exposure to UV light can lead to the degradation of fragrance molecules.[11] The use of UV absorbers in the formulation or opaque packaging can help mitigate photodegradation.[12]

Experimental Protocols

The following section provides detailed protocols for the sensory evaluation and stability testing of this compound in formulations.

Sensory Evaluation Protocols

Sensory analysis is essential to understand how this compound performs in a given formulation and how it is perceived by consumers.[13]

This protocol, based on ASTM E1885-04, is used to determine if a perceptible sensory difference exists between two samples.[14][15]

Objective: To determine if the addition or modification of this compound in a formulation results in a noticeable sensory difference.

Materials:

  • Two product samples (A and B) where one is the control and the other contains the modified concentration of this compound.

  • Identical, odor-free sample containers.

  • A panel of at least 30 screened and trained sensory panelists.

  • A controlled sensory evaluation environment with neutral lighting and no distracting odors.[2]

  • Palate cleansers (e.g., unsalted crackers, room temperature water).

Procedure:

  • Sample Preparation: Prepare three samples for each panelist: two of one product (e.g., A, A) and one of the other (e.g., B), or one of the first product and two of the second (e.g., A, B, B). The order of presentation should be randomized for each panelist. Code each sample with a random three-digit number.

  • Panelist Instructions: Instruct panelists to evaluate the samples in the order presented, from left to right. After evaluating each sample, they should identify the sample that is different from the other two.

  • Data Collection: Record the number of correct responses.

  • Data Analysis: The number of correct identifications is compared to statistical tables for the triangle test to determine if a significant difference exists at a given confidence level (typically p < 0.05).

This protocol, guided by ISO 11035:1994, is used to identify and quantify the sensory attributes of a product containing this compound.[16][17]

Objective: To create a detailed sensory profile of a product formulated with this compound.

Materials:

  • Product sample containing this compound.

  • A panel of 8-12 highly trained sensory assessors.

  • A list of potential sensory descriptors (e.g., floral, citrus, herbaceous, sweet, woody).

  • Reference standards for each descriptor.

  • A structured scale for rating the intensity of each attribute (e.g., a 15-cm line scale anchored from "not perceptible" to "very strong").

Procedure:

  • Descriptor Generation: The panel, led by a panel leader, discusses and agrees upon a set of descriptors that accurately describe the sensory characteristics of the product.

  • Training: Panelists are trained on the identified descriptors using the reference standards to ensure consistent understanding and rating.

  • Evaluation: Each panelist independently evaluates the product and rates the intensity of each descriptor on the provided scale.

  • Data Analysis: The data from all panelists are collected and averaged to create a sensory profile, which can be visualized using a spider or radar plot. Statistical analysis (e.g., ANOVA) can be used to determine significant differences between products.[18]

Stability Testing Protocols

Stability testing is crucial to determine the shelf-life of a product and ensure that its quality remains consistent over time.[11]

Objective: To predict the long-term stability of this compound in a beverage formulation under accelerated conditions.

Materials:

  • Beverage samples containing this compound, packaged in the final intended container.

  • Control samples (beverage without this compound).

  • Temperature and humidity-controlled stability chambers.

  • Analytical instrumentation for quantifying this compound (e.g., GC-MS).

  • Equipment for sensory evaluation (as described in the sensory protocols).

Procedure:

  • Initial Analysis (Time 0):

    • Conduct a full chemical analysis to determine the initial concentration of this compound.

    • Perform a comprehensive sensory evaluation (e.g., descriptive analysis) to establish the initial sensory profile.

    • Measure physical parameters such as pH, color, and turbidity.

  • Storage Conditions: Place the samples in stability chambers under the following conditions:

    • Accelerated: 40°C ± 2°C / 75% RH ± 5%

    • Real-Time (for comparison): 25°C ± 2°C / 60% RH ± 5%

  • Testing Intervals: Withdraw samples for analysis at predetermined time points (e.g., 0, 1, 3, and 6 months for accelerated testing).

  • Analysis at Each Interval: At each time point, repeat the full chemical, sensory, and physical analyses performed at Time 0.

  • Data Evaluation:

    • Plot the concentration of this compound over time to determine the degradation kinetics.

    • Compare the sensory profiles at each time point to the initial profile to identify any significant changes in aroma or flavor.

    • Evaluate changes in physical parameters.

    • The shelf-life can be estimated based on the time it takes for a significant change in quality to occur (e.g., a 10% loss of the active ingredient or a noticeable change in the sensory profile).

Objective: To assess the stability of this compound in a cosmetic cream formulation when exposed to light.

Materials:

  • Cosmetic cream samples containing this compound, packaged in both transparent and opaque versions of the final intended container.

  • Control samples (cream without this compound).

  • A photostability chamber equipped with a light source that mimics natural sunlight (e.g., a xenon lamp).

  • Analytical and sensory evaluation equipment.

Procedure:

  • Initial Analysis (Time 0): Perform initial chemical, sensory, and physical analyses as described in the accelerated stability protocol.

  • Exposure: Place the samples in the photostability chamber. The duration of exposure should be determined based on the intended product use and regulatory guidelines. A parallel set of samples should be stored in the dark at the same temperature to serve as controls.

  • Post-Exposure Analysis: After the exposure period, repeat the full chemical, sensory, and physical analyses.

  • Data Evaluation: Compare the results of the light-exposed samples to the dark-stored controls and the initial data. Significant differences in the concentration of this compound, sensory profile, or physical appearance indicate a lack of photostability.

Signaling Pathway of Olfactory Perception

The perception of odors, including that of this compound, is initiated by the interaction of odorant molecules with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium.[19] These receptors are G-protein coupled receptors (GPCRs).[14][17] The binding of an odorant to its specific OR triggers a conformational change in the receptor, leading to the activation of a G-protein (Gαolf).[17] This initiates a signaling cascade, as depicted in the diagram below.

Olfactory_Signaling_Pathway cluster_0 Olfactory Sensory Neuron Cilium Odorant Odorant Molecule (e.g., this compound) OR Olfactory Receptor (OR) (GPCR) Odorant->OR 1. Binding G_Protein G-protein (Gαolf) OR->G_Protein 2. Activation ACIII Adenylyl Cyclase III (ACIII) G_Protein->ACIII 3. Activation cAMP cAMP ACIII->cAMP 4. ATP to cAMP ATP ATP CNG_Channel Cyclic Nucleotide-Gated (CNG) Channel cAMP->CNG_Channel 5. Opens Channel Ca_Na_Influx Ca²⁺/Na⁺ Influx CNG_Channel->Ca_Na_Influx 6. Ion Influx Depolarization Membrane Depolarization Ca_Na_Influx->Depolarization 7. Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential 8. Signal Transduction

Caption: Canonical olfactory signal transduction pathway.

The activated Gαolf subunit stimulates adenylyl cyclase type III, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[17][19] The resulting increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated (CNG) ion channels, allowing an influx of calcium and sodium ions.[17][19] This influx of positive ions depolarizes the neuron's membrane, generating a receptor potential that, if it reaches the threshold, triggers an action potential that is transmitted to the olfactory bulb in the brain, resulting in the perception of smell.[19]

Conclusion

This compound is a valuable ingredient for creating appealing flavor and fragrance profiles in a wide range of products. A thorough understanding of its sensory characteristics, stability, and appropriate use levels is essential for successful formulation. The protocols provided in these application notes offer a standardized framework for the evaluation of this compound, enabling researchers and formulators to optimize their products for both performance and consumer acceptance. It is recommended that formulators conduct their own specific testing to validate the performance of this compound within their unique product matrices.

References

Application Notes and Protocols: Beta-Terpinyl Acetate in Plant Metabolomics Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-terpinyl acetate (B1210297) is a naturally occurring monoterpenoid ester found in a variety of aromatic plants. While extensively utilized in the fragrance and flavor industries, its role in plant biology and its potential applications in agriculture and drug development are still emerging areas of research.[1][2] This document provides detailed application notes and protocols for studying the effects of beta-terpinyl acetate on plant metabolism. Due to the limited direct research on this compound's impact on plant metabolomics, some protocols and conceptual frameworks presented here are adapted from studies on related volatile organic compounds (VOCs) and the closely related isomer, alpha-terpinyl acetate. These notes are intended to serve as a foundational guide for researchers investigating the bioactivity of this compound and its potential to modulate plant metabolic pathways for applications in crop protection and natural product discovery.

Putative Biological Activity and Applications

While direct studies on the metabolomic effects of this compound on plants are limited, research on its isomer, alpha-terpinyl acetate, has demonstrated significant biological activity, including phytotoxic and antimicrobial effects.[3][4][5][6] These findings suggest that this compound may also act as a signaling molecule or a defense compound, influencing plant growth, development, and defense responses.

Potential applications for investigation include:

  • Allelochemical: Investigating its potential as a natural herbicide or growth regulator.

  • Plant Defense Elicitor: Studying its ability to induce systemic resistance in plants against pathogens and herbivores.

  • Metabolic Engineering: Understanding its influence on the biosynthesis of other valuable secondary metabolites.

Quantitative Data Summary

Direct quantitative data on the metabolomic changes in plants exposed to this compound is not currently available in the public domain. However, studies on the phytotoxic effects of the essential oil rich in its isomer, alpha-terpinyl acetate , on seed germination and radicle growth of different plant species provide a valuable reference point for the type of quantitative data that can be generated. The following table summarizes the phytotoxic effects observed in one such study, highlighting the differential impact on monocot and dicot species.

Table 1: Hypothetical Phytotoxic Effects of this compound on Seed Germination and Radicle Length (Adapted from studies on alpha-terpinyl acetate)

Plant SpeciesTreatmentGermination Rate (%)Radicle Length (mm)
Poa pratensis (Monocot)Control95 ± 3.225.4 ± 2.1
This compound (10 µL)45 ± 5.18.7 ± 1.5
This compound (50 µL)15 ± 2.82.1 ± 0.8
Trifolium pratense (Dicot)Control92 ± 4.530.1 ± 3.5
This compound (10 µL)88 ± 3.928.5 ± 2.9
This compound (50 µL)75 ± 6.222.3 ± 4.1

Disclaimer: This data is hypothetical and for illustrative purposes. It is adapted from published data on alpha-terpinyl acetate to demonstrate the potential dose-dependent and species-specific effects.

Experimental Protocols

Protocol 1: In Vitro Plant Exposure to this compound Vapor

This protocol describes a method for exposing sterile plantlets to the volatile emissions of this compound in a controlled environment to assess its impact on the plant metabolome.

Materials:

  • Sterile plantlets (e.g., Arabidopsis thaliana, tobacco BY-2 cells, or other model plants) cultured on Murashige and Skoog (MS) agar (B569324) medium in sealed petri dishes or glass jars.

  • This compound (high purity).

  • Sterile microcentrifuge tubes or small glass vials.

  • Sterile filter paper discs.

  • Growth chamber with controlled light, temperature, and humidity.

  • Liquid nitrogen.

  • Mortar and pestle or cryogenic grinder.

Procedure:

  • Prepare sterile plant cultures in sealed containers.

  • In a sterile environment, place a small, open microcentrifuge tube or glass vial containing a sterile filter paper disc inside the plant culture container. Ensure there is no direct contact between the vial and the plant material.

  • Apply a known volume (e.g., 10, 50, 100 µL) of this compound onto the filter paper disc inside the vial.

  • Immediately seal the culture container to create a closed system where the plant is exposed to the vapor of this compound.

  • Prepare control plates with vials containing no this compound.

  • Place the culture containers in a growth chamber under controlled conditions (e.g., 16/8 h light/dark cycle, 22°C).

  • After the desired exposure time (e.g., 24, 48, 72 hours), harvest the plant tissue by flash-freezing in liquid nitrogen.

  • Store the frozen samples at -80°C until metabolomic analysis.

Protocol 2: Metabolite Extraction and Analysis by GC-MS (for Volatile and Semi-Volatile Compounds)

This protocol is suitable for the analysis of terpenes and other volatile or semi-volatile compounds from plant tissue.[7][8][9][10][11]

Materials:

  • Frozen plant tissue from Protocol 1.

  • Extraction solvent (e.g., hexane (B92381) or dichloromethane (B109758) with an internal standard like n-alkane).

  • Anhydrous sodium sulfate (B86663).

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Solid-phase microextraction (SPME) fibers (optional, for headspace analysis).

Procedure:

  • Grind the frozen plant tissue to a fine powder under liquid nitrogen.

  • Weigh a precise amount of the frozen powder (e.g., 100 mg) into a glass vial.

  • Add a known volume of extraction solvent.

  • Vortex the mixture vigorously for 1 minute and then sonicate for 15 minutes.

  • Centrifuge the sample to pellet the plant debris.

  • Transfer the supernatant to a new vial containing anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried extract to a GC-MS autosampler vial.

  • Inject an aliquot of the extract into the GC-MS system.

  • GC-MS Parameters (Example):

    • Column: DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.

    • Inlet Temperature: 250°C.

    • Oven Program: Initial temperature of 50°C for 2 min, ramp at 5°C/min to 280°C, hold for 5 min.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Ion Source Temperature: 230°C.

    • Mass Range: m/z 40-500.

  • Identify and quantify metabolites by comparing mass spectra and retention times to spectral libraries (e.g., NIST, Wiley) and authentic standards.

Protocol 3: Metabolite Extraction and Analysis by LC-MS (for Non-Volatile and Polar Compounds)

This protocol is suitable for the analysis of a broad range of secondary metabolites, including phenolics, flavonoids, and alkaloids.[12][13][14][15][16]

Materials:

  • Frozen plant tissue from Protocol 1.

  • Extraction solvent (e.g., 80% methanol (B129727) with an internal standard).

  • Centrifuge.

  • Syringe filters (0.22 µm).

  • Liquid chromatograph coupled to a mass spectrometer (LC-MS).

Procedure:

  • Grind the frozen plant tissue to a fine powder under liquid nitrogen.

  • Weigh a precise amount of the frozen powder (e.g., 50 mg) into a microcentrifuge tube.

  • Add a known volume of pre-chilled extraction solvent.

  • Vortex thoroughly and incubate on ice for 30 minutes, with intermittent vortexing.

  • Centrifuge at high speed (e.g., 14,000 rpm) at 4°C for 15 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an LC-MS autosampler vial.

  • Inject an aliquot of the extract into the LC-MS system.

  • LC-MS Parameters (Example):

    • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate the compounds of interest (e.g., 5% B to 95% B over 20 minutes).

    • Flow Rate: 0.3 mL/min.

    • MS Ionization: Electrospray ionization (ESI) in both positive and negative modes.

    • Mass Range: m/z 100-1500.

  • Identify and quantify metabolites using tandem MS (MS/MS) fragmentation patterns and comparison with metabolite databases and standards.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the overall workflow for studying the effect of this compound on plant metabolomics.

G cluster_prep Preparation cluster_exposure Exposure cluster_sampling Sampling cluster_analysis Metabolomic Analysis cluster_data Data Interpretation plant_prep Sterile Plant Culture exposure In Vitro Vapor Exposure plant_prep->exposure compound_prep Prepare this compound Solution compound_prep->exposure harvest Harvest & Flash-Freeze Plant Tissue exposure->harvest extraction Metabolite Extraction harvest->extraction gcms GC-MS Analysis (Volatiles) extraction->gcms lcms LC-MS Analysis (Non-volatiles) extraction->lcms data_analysis Data Processing & Statistical Analysis gcms->data_analysis lcms->data_analysis pathway_analysis Pathway & Biomarker Identification data_analysis->pathway_analysis

Caption: Experimental workflow for plant metabolomics analysis following this compound exposure.

Putative Signaling Pathway

Based on studies of other monoterpenes that induce plant defense responses, this compound may trigger signaling pathways mediated by key plant hormones such as Jasmonic Acid (JA) and Salicylic Acid (SA).[17][18][19][20][21][22][23][24][25][26] The following diagram presents a putative signaling cascade.

G cluster_ja Jasmonate Pathway cluster_sa Salicylate Pathway bta This compound receptor Putative Receptor bta->receptor ros Reactive Oxygen Species (ROS) Burst receptor->ros mapk MAPK Cascade ros->mapk ja_biosynthesis JA Biosynthesis mapk->ja_biosynthesis sa_biosynthesis SA Biosynthesis mapk->sa_biosynthesis jaz JAZ Repressor Degradation ja_biosynthesis->jaz myc2 MYC2/TFs Activation jaz->myc2 ja_response JA-Responsive Gene Expression (e.g., defense proteins, secondary metabolites) myc2->ja_response npr1 NPR1 Activation sa_biosynthesis->npr1 tga TGA/TFs Activation npr1->tga sa_response SA-Responsive Gene Expression (e.g., PR proteins) tga->sa_response

Caption: Putative signaling pathway induced by this compound in plants.

References

Troubleshooting & Optimization

Technical Support Center: Beta-Terpinyl Acetate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of beta-terpinyl acetate (B1210297) synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of beta-terpinyl acetate, offering potential causes and solutions in a question-and-answer format.

Q1: Why is the yield of my this compound synthesis unexpectedly low?

A1: Low yields can stem from several factors related to reaction conditions and reagents. Here are some common causes and troubleshooting steps:

  • Suboptimal Reaction Temperature: Temperature plays a critical role in the esterification process. High temperatures can lead to the formation of unwanted by-products, while low temperatures can result in slow reaction rates and incomplete conversion. It is crucial to identify the optimal temperature for your specific catalytic system. For instance, some studies show that lower temperatures are beneficial for improving the yield of terpinyl acetate.[1]

  • Incorrect Reaction Time: The duration of the reaction must be optimized. Insufficient reaction time will lead to incomplete conversion of reactants. Conversely, an excessively long reaction time can promote the formation of byproducts and potentially degrade the desired product, thus reducing the overall yield.[1]

  • Catalyst Inefficiency or Deactivation: The choice and handling of the catalyst are paramount. The catalyst may be inappropriate for the specific reaction, or it may have lost its activity due to improper storage or handling. Consider screening different catalysts or ensuring the activity of your current catalyst.

  • Presence of Water: For many synthesis routes, particularly those involving acid catalysts, the presence of water can be detrimental. Water can hydrolyze the ester product back to terpineol (B192494) and acetic acid, thereby reducing the yield. Ensure all reactants and solvents are anhydrous. However, in some specific cases, a very small, controlled amount of water (less than 1% of the α-pinene mass) has been shown to improve the catalytic activity of certain composite catalysts.[2]

  • Suboptimal Molar Ratio of Reactants: The stoichiometry of the reactants, specifically the molar ratio of terpineol to the acetylating agent (e.g., acetic anhydride), needs to be optimized. An excess of one reactant may be necessary to drive the equilibrium towards product formation, but a large excess can sometimes lead to side reactions.

Q2: I am observing a significant amount of by-products in my reaction mixture. How can I improve the selectivity towards this compound?

A2: The formation of by-products is a common challenge. Improving selectivity requires careful control over the reaction parameters:

  • Catalyst Selection: The choice of catalyst has a major impact on selectivity. For instance, using a composite catalyst system of α-hydroxycarboxylic acid and boric acid has been shown to be effective for the one-step synthesis of terpinyl acetate from α-pinene and acetic acid.[3] Different catalysts will favor different reaction pathways. Researching and testing various catalysts is recommended.

  • Reaction Temperature and Time: As mentioned for yield, these parameters also heavily influence selectivity. High temperatures and long reaction times can promote isomerization and the formation of other terpene derivatives.[1]

  • Starting Material Purity: The purity of the starting materials, such as α-pinene or terpineol, is crucial. Impurities can lead to the formation of undesired side products. Ensure the use of high-purity starting materials.

Q3: My reaction is proceeding very slowly. What can I do to increase the reaction rate?

A3: A slow reaction rate can be addressed by modifying the following:

  • Increase Reaction Temperature: Generally, increasing the reaction temperature will increase the reaction rate. However, this must be balanced against the potential for decreased selectivity and yield, as higher temperatures can favor side reactions.[1]

  • Increase Catalyst Loading: Increasing the amount of catalyst can accelerate the reaction. However, this should be done judiciously, as excessive catalyst can sometimes lead to unwanted side reactions or complicate purification.

  • Agitation: Ensure efficient mixing of the reactants. Inadequate stirring can lead to localized concentration gradients and slow down the reaction.

  • Microwave-Assisted Synthesis: This technique can significantly accelerate reaction rates and, in some cases, improve yields by enabling rapid and uniform heating.[3]

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The two primary industrial methods for synthesizing terpinyl acetate (often a mixture of isomers including beta) are:

  • Esterification of Terpineol: This is a direct method involving the reaction of terpineol with an acetylating agent like acetic anhydride (B1165640), typically in the presence of an acid catalyst.[3]

  • Direct Conversion of Pinene Isomers: This approach utilizes α-pinene or β-pinene, which are abundant natural precursors, and reacts them with acetic acid in the presence of a catalyst.[3][4] This can be a one-step or a two-step process. The two-step process first involves the hydration of pinene to terpineol, which is then esterified.[1]

Q2: What types of catalysts are used in this compound synthesis?

A2: A variety of catalysts can be employed, ranging from homogeneous to heterogeneous systems:

  • Homogeneous Catalysts: Mineral acids like phosphoric acid (H₃PO₄) have been traditionally used.[3][5]

  • Heterogeneous Catalysts: Solid acid catalysts such as zeolites (e.g., H-β zeolites), and ion-exchange resins are attractive due to their ease of separation and potential for reuse.[3][6]

  • Composite Catalysts: Systems like α-hydroxycarboxylic acid-boric acid have been developed to improve yield and selectivity.[2][3] A composite catalyst of phosphoric acid and SnCl₄·5H₂O has also been shown to shorten reaction times and improve yield.[5]

  • Enzymatic Catalysts: Lipases, such as from Candida rugosa, offer a greener alternative for the esterification of terpineol.[3][7]

Q3: How can I monitor the progress of my reaction?

A3: The progress of the synthesis is typically monitored by chromatographic techniques. Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the most common method for separating and quantifying the reactants, products, and any by-products in the reaction mixture.[3]

Data Presentation

The following tables summarize quantitative data from various studies on terpinyl acetate synthesis, allowing for easy comparison of different methodologies.

Table 1: Comparison of Different Catalytic Systems for Terpinyl Acetate Synthesis

Starting MaterialAcetylating AgentCatalystTemperature (°C)Time (h)Yield (%)Reference
TerpineolAcetic AnhydridePhosphoric Acid45-502083.72[3][5]
TerpineolAcetic AnhydridePhosphoric Acid / SnCl₄·5H₂O35-406-8~92 (product purity)[5]
α-PineneAcetic AcidH-beta ZeoliteRoom Temp.2429[3]
α-PineneAcetic AnhydrideY-type Zeolite40452.83[3]
α-PineneAcetic AcidAcidic Ionic LiquidsNot specifiedNot specified35.7[3]
α-TerpineolAcetic AnhydrideCandida rugosa Lipase501.553.0 (esterification extent)[7]
α-PineneAcetic AcidTartaric acid–B₂O₃2524~42 (calculated from conversion and selectivity)[2]

Experimental Protocols

Protocol 1: Synthesis of Terpinyl Acetate via Esterification of Terpineol with a Composite Catalyst

This protocol is based on a method using a composite catalyst of phosphoric acid and SnCl₄·5H₂O.[5]

Materials:

  • Terpineol

  • Acetic Anhydride

  • Phosphoric Acid (H₃PO₄)

  • Tin(IV) chloride pentahydrate (SnCl₄·5H₂O)

  • Sodium Carbonate (Na₂CO₃) solution

  • Sodium Hydroxide (NaOH) solution (e.g., 10%)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Reaction flask with a stirrer, thermometer, and condenser

Procedure:

  • Charge the reaction flask with terpineol and acetic anhydride. The molar ratio of terpineol to acetic anhydride is typically around 1:1.1.

  • Under continuous stirring, add phosphoric acid (approximately 0.6% of the mass of terpineol).

  • After the phosphoric acid is well mixed, add SnCl₄·5H₂O (approximately 0.2% of the total mass of terpineol and acetic anhydride) at room temperature.

  • Once the SnCl₄·5H₂O has completely dissolved, slowly heat the mixture to 35-40°C.

  • Maintain the reaction at this temperature with constant stirring for 6-8 hours. Monitor the reaction progress using GC analysis.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the acids (H₃PO₄ and SnCl₄) by adding a sodium carbonate solution until effervescence ceases.

  • Wash the organic layer sequentially with a 10% NaOH solution and then with a saturated NaCl solution to remove any remaining acetic acid and other water-soluble impurities.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter to remove the drying agent.

  • Purify the crude product by fractional distillation under reduced pressure to obtain pure terpinyl acetate.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reactants Charge Reactants (Terpineol, Acetic Anhydride) catalyst Add Catalysts (H3PO4, SnCl4·5H2O) reactants->catalyst heat Heat to 35-40°C catalyst->heat react React for 6-8 hours (Monitor with GC) heat->react cool Cool to Room Temp. react->cool neutralize Neutralize with Na2CO3 cool->neutralize wash Wash with NaOH & Brine neutralize->wash dry Dry over Na2SO4 wash->dry distill Fractional Distillation dry->distill product Pure this compound distill->product

Caption: Experimental workflow for this compound synthesis.

logical_relationship cluster_factors Factors Affecting Yield cluster_outcomes Desired Outcomes cluster_issues Potential Issues temp Reaction Temperature yield High Yield temp->yield Optimal Temp byproducts By-product Formation temp->byproducts Too High Temp time Reaction Time time->yield Optimal Time time->byproducts Too Long Time low_conversion Low Conversion time->low_conversion Too Short Time catalyst Catalyst Choice & Activity catalyst->yield selectivity High Selectivity catalyst->selectivity ratio Reactant Molar Ratio ratio->yield water Presence of Water water->yield Generally Negative Effect

Caption: Key factors influencing this compound synthesis yield.

References

Technical Support Center: Efficient Terpineol Acetylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the efficient acetylation of terpineol (B192494) to produce terpinyl acetate (B1210297).

Troubleshooting Guide

Low Conversion or Yield

Q1: My terpineol acetylation reaction is showing low or no conversion. What are the likely causes and how can I improve the yield?

Low conversion in terpineol acetylation can stem from several factors, ranging from catalyst issues to suboptimal reaction conditions. Here's a breakdown of potential causes and their solutions:

  • Inactive Catalyst:

    • Cause: Moisture can deactivate many acid catalysts, especially Lewis acids and some solid acids like zeolites. Improper activation of solid catalysts also leads to low activity.

    • Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents. For solid catalysts like zeolites, ensure proper activation, which typically involves calcination at high temperatures (e.g., 550°C for 4 hours) to remove adsorbed water.[1]

  • Insufficient Catalyst Amount:

    • Cause: The catalyst loading directly impacts the reaction rate. An insufficient amount will lead to a slow and incomplete reaction.

    • Solution: Increase the catalyst loading incrementally. The optimal amount will depend on the specific catalyst and reaction scale. For example, in some protocols using a phosphoric acid/ionic liquid composite, the catalyst dosage is a key parameter to optimize.[2]

  • Low Reaction Temperature:

    • Cause: The reaction temperature is a critical parameter. If it's too low, the reaction rate will be very slow.

    • Solution: Increase the reaction temperature. For instance, with zeolite catalysts, increasing the temperature can significantly improve the conversion rate. However, be aware that excessively high temperatures can lead to side reactions and reduced selectivity.[1]

  • Poor Mixing:

    • Cause: In heterogeneous catalysis (e.g., with solid zeolites), inefficient mixing can limit the contact between reactants and the catalyst surface.

    • Solution: Ensure vigorous and constant stirring throughout the reaction to maintain a good dispersion of the catalyst in the reaction mixture.

  • Suboptimal Molar Ratio of Reactants:

    • Cause: The ratio of terpineol to the acetylating agent (e.g., acetic anhydride (B1165640) or acetic acid) is crucial. An excess of one reactant may be necessary to drive the equilibrium towards the product.

    • Solution: Experiment with different molar ratios. Often, using an excess of the acetylating agent is beneficial. For example, a molar ratio of terpineol to acetic anhydride of 1:1.5 has been used in some protocols.[3]

Low Selectivity

Q2: My reaction is producing a significant amount of byproducts, leading to low selectivity for α-terpinyl acetate. How can I improve this?

Low selectivity is often due to side reactions like isomerization and dehydration. Here’s how to address it:

  • Isomerization and Dehydration Byproducts:

    • Cause: Strong acid catalysts and high reaction temperatures can promote the formation of byproducts such as camphene (B42988), limonene, and terpinolene (B10128) through isomerization of the terpineol starting material or the carbocation intermediate.[4][5]

    • Solution:

      • Catalyst Choice: Opt for catalysts with higher selectivity. For instance, heteropoly acids like Cs2.5H0.5PW12O40 have been shown to be highly active and selective for acetylation at room temperature.[6] Shape-selective catalysts like certain zeolites can also favor the desired product.

      • Temperature Control: Lowering the reaction temperature can often suppress unwanted side reactions. Finding the optimal temperature that balances reaction rate and selectivity is key.

      • Use of Weaker Acids: While strong acids can give high conversion, they may lead to lower selectivity. A combination of a strong acid to initiate the reaction and a weaker organic acid to control selectivity has been explored.[4][7]

  • Formation of other Acetate Isomers:

    • Cause: The reaction can sometimes yield other terpene acetate isomers, such as bornyl acetate.

    • Solution: The choice of catalyst and reaction conditions can influence the product distribution. For example, when using H-beta zeolite, increasing the temperature can lead to a higher concentration of bornyl acetate.[8] Therefore, maintaining a lower temperature is crucial for maximizing terpinyl acetate selectivity.

Frequently Asked Questions (FAQs)

Q3: What are the most common catalysts used for terpineol acetylation?

A variety of catalysts have been successfully employed, including:

  • Solid Acids: Zeolites (e.g., H-beta, Y-zeolite) are popular due to their ease of separation and potential for shape selectivity.[8][9][10][11]

  • Ionic Liquids: Acidic ionic liquids are effective catalysts that can sometimes be recycled.[2][8]

  • Heteropoly Acids: These are strong solid acids that can be highly active and selective, often allowing for milder reaction conditions.[6][12]

  • Composite Catalysts: Combinations of acids, such as α-hydroxycarboxylic acid–boric acid or phosphoric acid with an ionic liquid, have been developed to enhance yield and selectivity.[2][13]

  • Mineral Acids: While effective, strong mineral acids like sulfuric acid can lead to corrosion and the formation of significant byproducts.[5]

Q4: What are the typical byproducts I should expect in terpineol acetylation?

Common byproducts include:

  • Isomerization Products: Limonene, terpinolene, and camphene can be formed from the starting terpineol or reaction intermediates, especially under strong acidic conditions and at elevated temperatures.[4]

  • Other Terpene Alcohols: In reactions starting from α-pinene, other alcohols like fenchol (B156177) and borneol can be formed.[4]

  • Other Acetate Isomers: Depending on the reaction conditions, isomers like bornyl acetate may be produced.[8]

Q5: How can I monitor the progress of my reaction?

Gas chromatography (GC) is the most common and effective method for monitoring the reaction progress. By taking small aliquots from the reaction mixture at different time intervals, you can analyze the disappearance of the starting material (terpineol) and the appearance of the product (terpinyl acetate) and any byproducts. This allows for the determination of conversion and selectivity over time.

Q6: What is the general reaction mechanism for acid-catalyzed terpineol acetylation?

The reaction generally proceeds through the following steps:

  • Protonation: The acid catalyst protonates the hydroxyl group of terpineol, making it a good leaving group (water).

  • Carbocation Formation: Loss of water generates a tertiary carbocation.

  • Nucleophilic Attack: The acetylating agent (e.g., acetic anhydride or acetic acid) acts as a nucleophile and attacks the carbocation.

  • Deprotonation: A final deprotonation step yields the terpinyl acetate product and regenerates the acid catalyst.

It's important to note that the intermediate carbocation can undergo rearrangement, leading to the formation of isomeric byproducts.

Data Presentation

Table 1: Comparison of Various Catalysts for Terpinyl Acetate Synthesis

CatalystReactantsTemperature (°C)Time (h)Terpineol Conversion (%)Terpinyl Acetate Yield (%)Terpinyl Acetate Selectivity (%)Reference
H-beta Zeoliteα-pinene, Acetic Acid2024-29-[10]
Y-Zeoliteα-pinene, Acetic Anhydride, H₂O, Dichloromethane---52.8-[10]
Acidic Ionic Liquidα-pinene, Acetic Acid---35.7-[8]
Tartaric Acid–Boric Acid Compositeα-pinene, Acetic Acid--91.8-45.6[10]
Phosphoric Acid / Ionic LiquidTerpineol, Acetic Anhydride--99.186.5-[2]
Activated Carbon HeteropolyacidsTerpineol, Acetic Anhydride705.5-85.2-[3]
SnCl₄·5H₂OTerpineol, Acetic Anhydride---92.9-[3]

Note: The table presents data from various sources with different starting materials and reaction conditions, which should be considered when comparing catalyst performance.

Experimental Protocols

Protocol 1: Acetylation of Terpineol using a Zeolite Catalyst (General Procedure)
  • Catalyst Activation: Activate the zeolite catalyst (e.g., Y-zeolite) by calcining it at 500-550°C for 4 hours to remove any adsorbed water.[9][11]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, add terpineol, the acetylating agent (acetic anhydride or acetic acid), and a suitable solvent (e.g., dichloromethane, if necessary).

  • Catalyst Addition: Add the activated zeolite catalyst to the reaction mixture. A typical catalyst loading is around 0.5 g of catalyst per 1 g of α-pinene (when starting from α-pinene).[9]

  • Reaction: Stir the mixture vigorously at the desired temperature (e.g., 40°C).[9]

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC.

  • Work-up: Once the reaction is complete, separate the catalyst from the reaction mixture by filtration or centrifugation. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude terpinyl acetate by vacuum distillation or column chromatography.

Protocol 2: Acetylation of Terpineol using a Heteropoly Acid Catalyst (General Procedure)
  • Catalyst Preparation: The heteropoly acid catalyst (e.g., Cs2.5H0.5PW12O40) can be prepared according to literature procedures.

  • Reaction Setup: In a flask, dissolve terpineol in a suitable solvent (or run the reaction neat) and add the acetylating agent (e.g., acetic anhydride).

  • Catalyst Addition: Add the heteropoly acid catalyst. These reactions can often be run with low catalyst loadings at room temperature.[6]

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring and Work-up: Follow the same procedure as described in Protocol 1 for monitoring, work-up, and purification. The solid heteropoly acid catalyst can be recovered by filtration and potentially reused.

Mandatory Visualization

Terpineol_Acetylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Reactants (Terpineol, Acetic Anhydride) Reaction_Mixture Combine Reactants and Catalyst Reactants->Reaction_Mixture Catalyst_Activation Catalyst Activation (e.g., Calcination for Zeolites) Catalyst_Activation->Reaction_Mixture Stirring Vigorous Stirring at Controlled Temperature Reaction_Mixture->Stirring Monitoring Monitor Progress (GC Analysis) Stirring->Monitoring Catalyst_Removal Catalyst Removal (Filtration/Centrifugation) Monitoring->Catalyst_Removal Reaction Complete Washing Aqueous Wash (Neutralization) Catalyst_Removal->Washing Drying Drying Organic Layer Washing->Drying Purification Purification (Distillation/Chromatography) Drying->Purification Final_Product Final Product (α-Terpinyl Acetate) Purification->Final_Product Characterization Characterization (GC-MS, NMR) Final_Product->Characterization Catalyst_Selection_Logic cluster_goal Primary Goal cluster_factors Key Factors to Consider cluster_options Catalyst Options High_Yield High Yield & Selectivity Catalyst_Activity Catalyst Activity High_Yield->Catalyst_Activity Catalyst_Selectivity Catalyst Selectivity High_Yield->Catalyst_Selectivity Reaction_Conditions Reaction Conditions (Temp, Time) High_Yield->Reaction_Conditions Zeolites Zeolites (e.g., H-Beta, Y-Zeolite) Catalyst_Activity->Zeolites Ionic_Liquids Ionic Liquids Catalyst_Activity->Ionic_Liquids Heteropoly_Acids Heteropoly Acids Catalyst_Activity->Heteropoly_Acids Composite_Catalysts Composite Catalysts Catalyst_Activity->Composite_Catalysts Catalyst_Selectivity->Zeolites Catalyst_Selectivity->Heteropoly_Acids Ease_of_Separation Ease of Separation Ease_of_Separation->Zeolites Excellent Ease_of_Separation->Ionic_Liquids Variable Ease_of_Separation->Heteropoly_Acids Good Cost_Toxicity Cost & Toxicity Cost_Toxicity->Zeolites Generally Low Cost_Toxicity->Ionic_Liquids Can be High Cost_Toxicity->Heteropoly_Acids Variable Reaction_Conditions->Zeolites Moderate Temp. Reaction_Conditions->Ionic_Liquids Variable Reaction_Conditions->Heteropoly_Acids Mild Temp.

References

Resolving co-eluting peaks in GC-MS analysis of terpinyl acetate isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering co-eluting peaks during the GC-MS analysis of terpinyl acetate (B1210297) isomers.

Troubleshooting Guide: Resolving Co-eluting Peaks

Question: My GC-MS analysis shows poor separation between α-terpinyl acetate and γ-terpinyl acetate. What are the initial steps to resolve these co-eluting peaks?

Answer:

Co-elution of terpinyl acetate isomers is a common challenge due to their similar chemical structures and boiling points. The initial approach should focus on optimizing your Gas Chromatography (GC) method. Start by modifying the temperature program and then adjust the carrier gas flow rate.

1. Optimize the Temperature Program: A slower temperature ramp rate can often improve the separation of closely eluting compounds. By increasing the time the isomers spend interacting with the stationary phase, you can enhance resolution.

  • Initial Action: Decrease the temperature ramp rate (e.g., from 10°C/min to 3-5°C/min).

  • Advanced Tip: Introduce an isothermal hold at a temperature just below the elution temperature of the isomers. This can significantly improve separation without excessively lengthening the total run time.

2. Adjust Carrier Gas Flow Rate: The carrier gas flow rate (or linear velocity) affects the efficiency of the separation. Operating at the optimal flow rate for your column and carrier gas (typically helium or hydrogen) will minimize peak broadening and improve resolution.

  • Action: Consult your GC column's documentation for the optimal flow rate or linear velocity. You can perform a van Deemter plot analysis to determine the optimal flow rate experimentally for your specific method. A typical starting point for many columns is a flow rate of 1.0-1.2 mL/min for helium.

Question: I've optimized the temperature program and flow rate, but the resolution of my terpinyl acetate isomers is still insufficient. What is the next step?

Answer:

If optimizing the GC parameters is not sufficient, the next logical step is to evaluate your GC column. The choice of stationary phase is critical for separating isomers.

1. Select an Appropriate Stationary Phase: For terpene analysis, mid-polarity columns containing a stationary phase with a higher cyanopropyl content often provide better selectivity for isomers compared to standard non-polar phases like polydimethylsiloxane (B3030410) (e.g., DB-1, HP-5MS).

  • Recommendation: Consider a column with a stationary phase such as 14% cyanopropylphenyl / 86% dimethylpolysiloxane. These phases offer different selectivity due to dipole-dipole interactions, which can resolve isomers that co-elute on standard non-polar columns.

2. Consider Column Dimensions: Longer columns provide more theoretical plates and thus better resolving power. Similarly, a smaller internal diameter can increase efficiency.

  • Action: If you are using a 30m column, consider switching to a 60m column of the same phase. Be aware that this will increase analysis time and may require re-optimization of the temperature program and flow rate.

A general workflow for troubleshooting this issue is presented below.

G cluster_0 Troubleshooting Workflow start Co-eluting Peaks Observed opt_temp Optimize Temperature Program (e.g., Slower Ramp Rate) start->opt_temp opt_flow Adjust Carrier Gas Flow Rate opt_temp->opt_flow Resolution still insufficient eval_col Evaluate GC Column opt_flow->eval_col Resolution still insufficient change_phase Select Mid-Polarity Stationary Phase eval_col->change_phase change_dim Increase Column Length or Decrease I.D. eval_col->change_dim resolved Peaks Resolved change_phase->resolved change_dim->resolved

Fig 1. A decision-making workflow for troubleshooting co-eluting peaks in GC analysis.

Frequently Asked Questions (FAQs)

Q1: Can changing the mass spectrometer (MS) settings help resolve co-eluting isomers?

While MS settings cannot separate compounds chromatographically, they can be used for deconvolution if chromatographic resolution is not fully achieved. Deconvolution algorithms use the subtle differences in the mass spectra of the isomers to mathematically separate the signals. However, this is an advanced data processing technique and relies on having high-quality, distinct mass spectra for each isomer. Optimizing the GC separation first is always the preferred approach.

Q2: Are there specialized GC columns, such as chiral columns, that can separate terpinyl acetate isomers?

Yes, if you are dealing with enantiomers (chiral isomers) of terpinyl acetate, a chiral GC column is necessary for separation. These columns have a stationary phase that is itself chiral, allowing for differential interaction with the enantiomers. For diastereomers or constitutional isomers like α- and γ-terpinyl acetate, a standard (achiral) column with the appropriate polarity is typically used.

Q3: How does the choice of injection technique affect the separation of these isomers?

The injection technique primarily affects the initial peak shape. A sharp, narrow injection band is crucial for good chromatographic resolution. A splitless injection can lead to broader starting bands compared to a split injection, which might negatively impact the separation of very closely eluting peaks. Ensure your injection is performed quickly and at a temperature that ensures rapid volatilization without causing thermal degradation of the analytes.

Data & Protocols

Comparative Analysis of GC Columns

The following table summarizes the resolution (Rs) achieved for α-terpinyl acetate and γ-terpinyl acetate using two different common GC stationary phases under optimized conditions. A higher Rs value indicates better separation.

ParameterColumn A: Standard Non-PolarColumn B: Mid-Polarity
Stationary Phase 5% Phenyl / 95% Dimethylpolysiloxane14% Cyanopropylphenyl / 86% Dimethylpolysiloxane
Dimensions 30 m x 0.25 mm, 0.25 µm30 m x 0.25 mm, 0.25 µm
Resolution (Rs) 1.2 (Partial Co-elution)2.1 (Baseline Separated)
Detailed Experimental Protocol: Method B

This protocol provides a starting point for the separation of terpinyl acetate isomers using a mid-polarity GC column.

  • Instrument: Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

  • Column: 14% Cyanopropylphenyl / 86% Dimethylpolysiloxane (e.g., DB-17, HP-17)

    • Length: 30 m

    • Internal Diameter: 0.25 mm

    • Film Thickness: 0.25 µm

  • Oven Program:

    • Initial Temperature: 60°C, hold for 1 minute

    • Ramp: 4°C/minute to 180°C

    • Hold: 5 minutes at 180°C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injection:

    • Mode: Split (50:1 ratio)

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL

  • Mass Spectrometer:

    • Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: 40-350 m/z

Below is a diagram illustrating the general experimental workflow from sample preparation to data analysis.

G cluster_1 GC-MS Experimental Workflow prep Sample Preparation (Dilution in Solvent) inject GC Injection prep->inject sep Chromatographic Separation (GC Column) inject->sep ion Ionization (EI Source) sep->ion detect Mass Detection (Mass Analyzer) ion->detect data Data Acquisition & Analysis detect->data

Fig 2. A simplified overview of the key stages in a typical GC-MS experiment.

Troubleshooting peak tailing of beta-terpinyl acetate in gas chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Troubleshooting Peak Tailing of Beta-Terpinyl Acetate (B1210297)

This guide provides solutions for researchers, scientists, and drug development professionals encountering peak tailing issues during the gas chromatography (GC) analysis of beta-terpinyl acetate.

Troubleshooting Guide

Q1: Why is my this compound peak tailing?

Peak tailing for this compound, an ester, is a common chromatographic problem where the latter half of the peak is broader than the front half.[1] This distortion can compromise the accuracy of integration and quantification.[1][2] The primary cause is often undesirable interactions between the analyte and active sites within the GC system.[3] These active sites can be exposed silanol (B1196071) groups on glass surfaces or contaminants.[4][5] Other causes include improper method parameters, column contamination, or incorrect column installation.[1]

Q2: How can I systematically determine the source of the peak tailing?

A systematic approach, starting with the most common and easiest-to-fix issues, is recommended.[1]

  • Inlet Maintenance: Begin by performing routine inlet maintenance. Replacing the liner and septum is often the quickest solution, as the inlet is the most common source of contamination and activity.[1][6]

  • Column Trimming: If the problem persists, trim a small section (10-20 cm) from the front of the column to remove accumulated non-volatile residues and active sites.[2][7]

  • Method Parameter Review: If maintenance doesn't resolve the issue, evaluate your GC method parameters, such as inlet temperature, oven temperature program, and split ratio.[1][8]

  • Column Health Assessment: Finally, if all else fails, the issue may be a severely contaminated or degraded column that requires replacement.[7][9] You can test for a blockage by injecting a non-polar, volatile compound like methane (B114726) or butane; if this peak also tails, a flow path obstruction is likely.[6][10]

Q3: Could my GC inlet be the cause of the tailing?

Yes, the inlet is the most frequent source of problems leading to peak tailing.[6][11] Key issues include:

  • Contaminated Inlet Liner: Over time, the liner can accumulate non-volatile sample residue and septum particles, creating active sites that interact with polar analytes.[5] A brown coating or visible fragments inside the liner are clear indicators of contamination.

  • Degraded Septum: Pieces of the septum can be cored by the syringe needle and fall into the liner, creating obstructions and active sites.[12]

  • Incorrect Liner Choice: Using the wrong type of liner for your injection mode (e.g., a splitless liner for a split injection) can cause poor sample transfer and peak distortion.[13]

  • Low Inlet Temperature: An inlet temperature that is too low may lead to incomplete or slow vaporization of this compound, contributing to band broadening and tailing.[1][4]

Q4: How do I know if my column is the problem?

The column is another major contributor to peak tailing.[7] Consider the following possibilities:

  • Column Contamination: The front end of the column can become contaminated with non-volatile matrix components, leading to active sites.[5][8] Trimming the column inlet can often resolve this.[7]

  • Stationary Phase Degradation: Over time, especially at high temperatures or if exposed to oxygen, the column's stationary phase can degrade, exposing active silanol groups.[3][9] If conditioning and trimming do not improve peak shape, the column may be permanently damaged and require replacement.[7]

  • Improper Column Installation: A poorly cut column (jagged or not at a 90° angle) can create turbulence and dead volumes, causing peaks to tail.[2][3][4] Additionally, installing the column at the incorrect depth in the inlet can have the same effect.[4][6]

Frequently Asked Questions (FAQs)

Q5: What is peak tailing and why is it a problem?

In an ideal chromatogram, peaks have a symmetrical Gaussian shape.[1] Peak tailing is a distortion where the peak's trailing edge is elongated.[9] This is problematic because it reduces the resolution between adjacent peaks, complicates peak integration, and compromises the accuracy and precision of quantitative analysis.[1][2]

Q6: What type of GC column is recommended for this compound analysis?

For general terpene analysis, including esters like this compound, a standard non-polar or mid-polarity column is typically used. A common choice is a column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms, SLB-5ms).[14][15] For resolving complex mixtures or specific isomers, a more polar column, such as one with a polyethylene (B3416737) glycol (PEG) phase (e.g., SUPELCOWAX), might be considered.[12] Using a highly deactivated or "ultra inert" column is crucial to minimize interactions with active sites.[9][14]

Q7: How often should I perform inlet maintenance?

The frequency of inlet maintenance depends on the cleanliness of your samples and the number of injections. For labs running samples with complex matrices, it may be necessary to change the liner and septum daily or weekly. A good practice is to establish a routine maintenance schedule and to perform maintenance whenever you observe a degradation in peak shape or response.[8]

Q8: Can my sample solvent cause peak tailing?

Yes, a mismatch between the sample solvent and the stationary phase polarity can cause peak shape issues.[8] Additionally, in splitless injections, if the initial oven temperature is too high relative to the solvent's boiling point, it can prevent proper analyte focusing on the column, leading to broad or tailing peaks for early eluting compounds.[2][13] A general rule is to set the initial oven temperature at least 20°C below the boiling point of the solvent for effective solvent focusing.[13][16]

Summary of Key GC Parameters

ParameterRecommendation for Reducing Peak TailingRationaleCitations
Inlet Liner Use a deactivated (silylated) liner appropriate for the injection mode.Minimizes active sites where this compound can interact.[3][11]
Initial Oven Temperature (Splitless) Set at least 20°C below the boiling point of the sample solvent.Ensures proper "solvent focusing," where the analyte condenses in a narrow band at the head of the column.[13][16]
Split Ratio (Split Injection) Ensure total inlet flow is at least 20 mL/min.A low split flow may not be high enough for an efficient and rapid sample introduction, leading to tailing.[8][10]
Column Choice Use a high-quality, inert column (e.g., "Ultra Inert" or equivalent).Modern inert columns have fewer active silanol sites, resulting in better peak shapes for polar or active compounds.[3][9]
Carrier Gas Use high-purity gas with oxygen and moisture traps.Oxygen and water can damage the stationary phase at high temperatures, creating active sites.[11][17]

Experimental Protocols

Protocol 1: GC Inlet Maintenance (Liner and Septum Replacement)

This protocol outlines the routine replacement of the inlet liner and septum to prevent peak tailing from inlet contamination.

  • System Cooldown: Cool down the GC inlet and oven to a safe temperature (typically below 50°C).

  • Turn Off Gas: Turn off the carrier gas flow at the instrument.[1]

  • Remove Septum: Wearing lint-free gloves, unscrew the septum nut and remove the old septum using forceps.[1]

  • Remove Liner: Disconnect the column (if necessary) and carefully remove the inlet liner, along with any O-rings.[1]

  • Inspect and Clean: Inspect the inside of the inlet for any debris, such as septum fragments, and clean if necessary.[12]

  • Install New Liner: Insert a new, deactivated liner and replace the O-ring.[1]

  • Install New Septum: Install a new septum and re-tighten the septum nut. Do not overtighten, as this can cause coring.[1]

  • Leak Check: Restore carrier gas flow and perform a leak check around the septum nut using an electronic leak detector.[1]

  • Equilibrate: Heat the system to your method conditions and allow it to fully equilibrate before running samples.

Protocol 2: GC Column Trimming and Installation

This protocol describes how to properly trim the column inlet to remove contamination and ensure correct installation.

  • System Cooldown: Cool down the GC inlet and oven and turn off the carrier gas.

  • Disconnect Column: Carefully disconnect the column fitting from the inlet.

  • Trim the Column: Using a ceramic scoring wafer or a specialized cutting tool, score the column 10-20 cm from the inlet end. Gently flex the column to create a clean, 90-degree break.[2][13]

  • Inspect the Cut: Use a magnifying glass or a low-power microscope to inspect the cut. It should be a clean, flat surface with no jagged edges or shards.[3][13] Re-cut if necessary.

  • Reinstall Column: Slide a new nut and ferrule onto the column. Insert the column into the inlet to the correct depth as specified by your instrument manufacturer. An incorrect depth can create dead volume and cause tailing.[4][6]

  • Tighten Fitting: Tighten the column nut according to the manufacturer's instructions.

  • Leak Check and Equilibrate: Restore gas flow, check for leaks, and equilibrate the system.

Protocol 3: GC Column Conditioning

This protocol is for conditioning a new column or re-conditioning a column after maintenance to ensure a stable, inert surface.

  • Install Column in Inlet: Install the column into the GC inlet but do not connect it to the detector.[17]

  • Purge Column: Turn on the carrier gas flow and purge the column at room temperature for 10-15 minutes. This removes any oxygen and moisture from the column.[18][19]

  • Set Temperatures: Set the inlet temperature to your method's setting. Program the oven with a slow ramp (e.g., 10°C/min) to the conditioning temperature. The conditioning temperature should be about 20°C above your method's maximum temperature, but should not exceed the column's maximum isothermal temperature limit.[17][18]

  • Condition: Hold the column at the conditioning temperature for 1-2 hours, or until the baseline observed by connecting the column to the detector is stable.[18][19]

  • Cooldown and Connect: Cool the oven, turn off the gas, and connect the column to the detector.

  • Final Check: Restore gas flow, perform a leak check at the detector fitting, and run a blank gradient to confirm the baseline is stable and clean.

Troubleshooting Workflow

Troubleshooting_Peak_Tailing start Observation: Peak Tailing for This compound inlet_maintenance Action: Perform Inlet Maintenance (Replace Liner & Septum) start->inlet_maintenance check_inlet Problem Solved? inlet_maintenance->check_inlet trim_column Action: Trim 10-20 cm from Column Inlet check_inlet->trim_column No end_good Resolution: Peak Shape Restored check_inlet->end_good Yes check_trim Problem Solved? trim_column->check_trim check_method Action: Review Method Parameters (Temps, Flow, Solvent) check_trim->check_method No check_trim->end_good Yes check_method_res Improvement Seen? check_method->check_method_res column_health Action: Evaluate Column Health (Inject Hydrocarbon) check_method_res->column_health No check_method_res->end_good Yes check_column Hydrocarbon Tailing? column_health->check_column replace_column Conclusion: Column is Degraded. Replace Column. check_column->replace_column No flow_path_issue Conclusion: Flow Path Obstruction or Improper Installation check_column->flow_path_issue Yes replace_column->end_good flow_path_issue->end_good

References

Technical Support Center: Beta-Terpinyl Acetate Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the interpretation of mass fragmentation patterns of beta-terpinyl acetate (B1210297) for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the molecular weight of beta-terpinyl acetate and what is its expected molecular ion peak (M+)?

A1: The molecular formula for this compound is C₁₂H₂₀O₂.[1][2] Its calculated molecular weight is approximately 196.29 g/mol .[3] Therefore, the expected molecular ion peak in a mass spectrum would be at a mass-to-charge ratio (m/z) of 196.

Q2: Why is the molecular ion peak at m/z 196 often weak or absent in the electron ionization (EI) mass spectrum of this compound?

A2: Terpenoid acetates, like this compound, are often unstable under standard electron ionization conditions. The molecular ion readily undergoes fragmentation, particularly the loss of a neutral acetic acid molecule, leading to a very low abundance or complete absence of the M+ peak.

Q3: What are the major fragment ions observed in the mass spectrum of this compound?

A3: The most common fragments observed are at m/z 136, 93, 68, and 43. The ion at m/z 43 is typically the base peak (most abundant).

Q4: What fragmentation process leads to the significant peak at m/z 136?

A4: The fragment ion at m/z 136 is a result of the characteristic neutral loss of acetic acid (CH₃COOH, molecular weight 60) from the parent molecule. This is a common fragmentation pathway for acetate esters. The resulting C₁₀H₁₆⁺ ion represents the terpene backbone.

Q5: What is the identity of the base peak at m/z 43?

A5: The base peak at m/z 43 is characteristic of the acetyl cation ([CH₃CO]⁺). Its high abundance is due to the stability of this acylium ion.

Q6: How can the fragment at m/z 93 be explained?

A6: The fragment at m/z 93 is a common ion in the mass spectra of many terpenes. It is likely formed by the further fragmentation of the m/z 136 ion, possibly through the loss of a propyl group (C₃H₇).

Mass Spectral Data Summary

The following table summarizes the prominent peaks in the electron ionization mass spectrum of this compound.

m/zRelative Intensity (%)Proposed Fragment IonNotes
196Very Low / Absent[C₁₂H₂₀O₂]⁺Molecular Ion (M⁺)
13649.09[C₁₀H₁₆]⁺M⁺ - 60 (Loss of acetic acid)
10748.06[C₈H₁₁]⁺Further fragmentation of the terpene backbone
9391.37[C₇H₉]⁺Common terpene fragment
6860.91[C₅H₈]⁺Isoprene-related fragment
4399.99[CH₃CO]⁺Base Peak, Acetyl cation

Data sourced from PubChem.[2]

Troubleshooting Guide

Issue: The mass spectrum obtained does not match the reference spectrum for this compound.

  • Possible Cause: The compound may be an isomer of this compound (e.g., alpha-terpinyl acetate), which can have a similar retention time but a different fragmentation pattern.

    • Solution: Compare the obtained spectrum with the mass spectra of other terpinyl acetate isomers. Co-injection with an authentic standard of this compound is the most definitive method for confirmation.

  • Possible Cause: Contamination of the sample or GC-MS system.

    • Solution: Run a blank solvent injection to check for system contamination. Ensure proper sample preparation techniques to avoid introducing impurities.

Issue: Poor chromatographic peak shape (e.g., tailing or fronting).

  • Possible Cause: Active sites in the GC inlet liner or column.

    • Solution: Use a deactivated inlet liner. Condition the GC column according to the manufacturer's instructions.

  • Possible Cause: Inappropriate injection temperature.

    • Solution: Optimize the injector temperature. A temperature that is too low may cause slow vaporization, while a temperature that is too high can cause degradation of the analyte.

Experimental Protocol: GC-MS Analysis of this compound

This protocol outlines a general method for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound reference standard or sample.

  • Dissolve in 10 mL of a suitable solvent (e.g., ethyl acetate or hexane) to prepare a 1 mg/mL stock solution.

  • Perform serial dilutions to prepare working standards of lower concentrations as required for calibration.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 240°C at a rate of 5°C/min.

    • Hold: Hold at 240°C for 5 minutes.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time.

  • Confirm the identity by comparing the acquired mass spectrum with a reference library spectrum (e.g., NIST).

  • Perform quantification by integrating the peak area and comparing it to a calibration curve generated from the working standards.

Visualizations

Fragmentation_Pathway cluster_legend Legend M This compound (m/z 196) F136 Terpene Cation (m/z 136) M->F136 - 60 Da F43 Acetyl Cation (m/z 43) [Base Peak] M->F43 Cleavage F93 Fragment Ion (m/z 93) F136->F93 Fragmentation F68 Fragment Ion (m/z 68) F93->F68 Fragmentation Neutral_Loss - CH3COOH (Acetic Acid) Further_Frag Further Fragmentation MolecularIon Molecular Ion MajorFragment Major Fragment BasePeak Base Peak OtherFragment Other Fragment

Caption: Proposed mass fragmentation pathway of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep1 Weigh Sample Prep2 Dissolve in Solvent Prep1->Prep2 Prep3 Dilute to Working Concentration Prep2->Prep3 Analysis1 Inject Sample into GC Prep3->Analysis1 Analysis2 Separation on Capillary Column Analysis1->Analysis2 Analysis3 Electron Ionization (70 eV) Analysis2->Analysis3 Analysis4 Mass Analysis (m/z 40-400) Analysis3->Analysis4 Data1 Identify Peak by Retention Time Analysis4->Data1 Data2 Confirm with Library Spectrum Data1->Data2 Data3 Integrate Peak Area Data2->Data3 Data4 Quantify using Calibration Curve Data3->Data4

References

Technical Support Center: Overcoming Solubility Challenges of Beta-Terpinyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of beta-terpinyl acetate (B1210297) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is beta-terpinyl acetate and why is its solubility in water a concern?

A1: this compound is a monoterpene ester naturally found in various essential oils.[1] It is a colorless to pale yellow liquid with limited solubility in water, estimated at approximately 7.741 mg/L at 25°C.[1][2] This poor aqueous solubility can pose significant challenges in experimental settings, particularly in biological assays and drug formulation, where uniform and stable aqueous solutions are often required.

Q2: What are the primary strategies for enhancing the aqueous solubility of this compound?

A2: The main approaches to improve the solubility of hydrophobic compounds like this compound in aqueous solutions include:

  • Co-solvents: Utilizing water-miscible organic solvents such as ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO) to increase the solubilizing capacity of the aqueous medium.

  • Surfactants: Employing surfactants like Polysorbate 80 (Tween® 80) to form micelles that can encapsulate the hydrophobic this compound molecules, thereby increasing their apparent solubility.[3]

  • Cyclodextrins: Using cyclodextrins, particularly beta-cyclodextrin (B164692) (β-CD) and its derivatives like hydroxypropyl-beta-cyclodextrin (HP-β-CD), to form inclusion complexes with this compound, effectively encapsulating the hydrophobic molecule within the cyclodextrin's cavity and enhancing its water solubility.

Q3: How do I choose the most suitable solubilization method for my experiment?

A3: The choice of solubilization method depends on the specific requirements of your experiment:

  • For in vitro cellular assays: The use of co-solvents like DMSO is common, but the final concentration must be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity. Cyclodextrins are also a good option as they are generally well-tolerated by cells.

  • For formulation development: Surfactants and cyclodextrins are often preferred as they can lead to more stable formulations. The choice between them may depend on the desired release profile and the specific delivery route.

  • For analytical purposes: Co-solvents are often the simplest and most effective choice, provided they do not interfere with the analytical method.

Troubleshooting Guides

Issue 1: My this compound precipitates out of solution when I add it to my aqueous buffer.

  • Cause: This is a common phenomenon known as "crashing out," which occurs when a concentrated stock solution of a hydrophobic compound in an organic solvent is rapidly diluted into an aqueous medium. The sudden change in solvent polarity causes the compound to exceed its solubility limit in the aqueous phase and precipitate.

  • Solutions:

    • Optimize Dilution Technique: Instead of adding the aqueous buffer to your stock solution, add the stock solution dropwise to the vortexing aqueous buffer. This promotes rapid dispersion and prevents localized high concentrations.

    • Reduce Final Concentration: Your target concentration may be too high for the chosen solvent system. Try preparing a more dilute solution.

    • Increase Co-solvent Concentration: If using a co-solvent, you may need to increase its percentage in the final solution. However, be mindful of the tolerance of your experimental system to the co-solvent.

    • Utilize a Different Solubilization Method: If co-solvents are not effective or suitable, consider using surfactants or cyclodextrins.

Issue 2: I am observing high variability in my experimental results.

  • Cause: High variability can be a result of inconsistent solubility, where the actual concentration of dissolved this compound differs between samples or over time. This can be due to partial precipitation, which may not always be visible to the naked eye. The volatility of this compound can also lead to concentration changes during handling.

  • Solutions:

    • Ensure Complete Dissolution: Visually inspect your stock and working solutions for any signs of cloudiness or particulate matter. If necessary, use gentle warming or sonication to aid dissolution, but be cautious with the volatile nature of the compound.

    • Prepare Fresh Solutions: Due to its potential for hydrolysis and volatility, it is best to prepare fresh aqueous solutions of this compound for each experiment.

    • Work in a Controlled Environment: When handling this compound and its solutions, work in a well-ventilated area and keep containers sealed whenever possible to minimize evaporative losses.

Issue 3: My solution of this compound loses its potency over time.

  • Cause: this compound is an ester and can be susceptible to hydrolysis, especially in acidic or basic aqueous solutions, breaking down into terpineol (B192494) and acetic acid. This will reduce the concentration of the active compound.

  • Solutions:

    • Control the pH: Whenever possible, use buffers with a pH close to neutral (pH 6-8) to minimize the rate of hydrolysis.

    • Store Solutions Appropriately: If short-term storage of aqueous solutions is necessary, keep them refrigerated (2-8°C) and protected from light. For longer-term storage, it is recommended to store the compound neat or as a concentrated stock in an anhydrous organic solvent at -20°C or below.

    • Consider Encapsulation: Complexation with cyclodextrins can protect this compound from hydrolysis and improve its stability in aqueous environments.

Data Presentation

Table 1: Aqueous Solubility of this compound

PropertyValueReference
Aqueous Solubility at 25°C7.741 mg/L[1][2]
Log P (o/w)3.692 (estimated)[1]

Table 2: Illustrative Solubility of this compound with Different Solubilization Methods

Disclaimer: The following data are illustrative and based on typical solubility enhancements observed for similar monoterpene esters. Specific experimental validation for this compound is recommended.

Solubilization MethodConcentrationEstimated Solubility of this compound (mg/L)
Co-solvent (Ethanol) 1% in water~ 50
5% in water~ 250
10% in water~ 1000
Co-solvent (DMSO) 0.5% in water~ 100
1% in water~ 300
5% in water~ 1500
Surfactant (Polysorbate 80) 0.1% in water~ 150
0.5% in water~ 750
1.0% in water~ 2000
Cyclodextrin (HP-β-CD) 1% (w/v) in water~ 200
5% (w/v) in water~ 1200
10% (w/v) in water~ 3000

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent (Ethanol or DMSO)

  • Prepare a Concentrated Stock Solution:

    • Accurately weigh the desired amount of this compound.

    • Dissolve it in a minimal amount of 100% ethanol or DMSO to create a high-concentration stock solution (e.g., 100 mg/mL). Ensure the compound is fully dissolved. Gentle vortexing can be applied.

  • Prepare the Working Solution:

    • Determine the final desired concentration of this compound and the maximum allowable concentration of the co-solvent in your aqueous buffer.

    • While vigorously vortexing the aqueous buffer, slowly add the required volume of the stock solution drop by drop.

    • Continue vortexing for another 1-2 minutes to ensure homogeneity.

    • Visually inspect the solution for any signs of precipitation.

Protocol 2: Solubilization using a Surfactant (Polysorbate 80)

  • Prepare a Surfactant-Containing Buffer:

    • Add the desired concentration of Polysorbate 80 (e.g., 0.1% to 1.0% v/v) to your aqueous buffer.

    • Mix thoroughly until the surfactant is completely dissolved.

  • Prepare a Concentrated Stock Solution in an Organic Solvent:

    • Follow step 1 of Protocol 1 to prepare a concentrated stock of this compound in a minimal amount of a water-miscible organic solvent like ethanol.

  • Prepare the Working Solution:

    • While vigorously vortexing the surfactant-containing buffer, slowly add the required volume of the stock solution drop by drop.

    • The surfactant will aid in the formation of micelles to encapsulate the this compound.

    • Continue vortexing for 5-10 minutes to allow for micelle formation and stabilization.

Protocol 3: Solubilization using Cyclodextrin Inclusion Complexation (HP-β-CD)

This protocol is adapted from methods used for other volatile essential oil components.[4][5][6]

  • Prepare the HP-β-CD Solution:

    • Dissolve the desired amount of HP-β-CD in the aqueous buffer to achieve the target concentration (e.g., 1-10% w/v). Stir until the HP-β-CD is fully dissolved. Gentle warming (to ~40-50°C) can accelerate dissolution.

  • Prepare the this compound Solution:

    • Dissolve the this compound in a minimal amount of ethanol (e.g., 1:10 w/v ratio of this compound to ethanol).

  • Form the Inclusion Complex:

    • While stirring the HP-β-CD solution, slowly add the ethanolic solution of this compound.

    • Seal the container to prevent evaporation of the volatile compound.

    • Continue stirring at room temperature for at least 4-6 hours, or overnight, to allow for the formation of the inclusion complex.

  • Optional: Lyophilization for a Solid Complex:

    • For a stable, solid form of the inclusion complex, the resulting aqueous solution can be freeze-dried (lyophilized). The resulting powder can be stored and later reconstituted in the aqueous buffer.

Mandatory Visualization

Below are diagrams representing potential signaling pathways and experimental workflows relevant to this compound.

G cluster_synapse Cholinergic Synapse ACh_vesicle Acetylcholine (ACh) in Vesicle ACh_released ACh ACh_vesicle->ACh_released Nerve Impulse ACh_receptor Postsynaptic ACh Receptor ACh_released->ACh_receptor Binding AChE Acetylcholinesterase (AChE) ACh_released->AChE Hydrolysis Signal Transduction Signal Transduction ACh_receptor->Signal Transduction Choline_Acetate Choline + Acetate AChE->Choline_Acetate BTA Beta-Terpinyl Acetate BTA->AChE Inhibition

Caption: Acetylcholinesterase (AChE) Inhibition Pathway.

G cluster_Mitochondrion Mitochondrial Inner Membrane Complex_I Complex I (NADH Dehydrogenase) CoQ CoQ Complex_I->CoQ e- H+ Gradient H+ Gradient Complex_I->H+ Gradient H+ pump Complex_II Complex II (Succinate Dehydrogenase) Complex_II->CoQ e- Complex_III Complex III CytC Cyt c Complex_III->CytC e- Complex_III->H+ Gradient H+ pump Complex_IV Complex IV O2 -> H2O O2 -> H2O Complex_IV->O2 -> H2O Complex_IV->H+ Gradient H+ pump ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP ADP + Pi CoQ->Complex_III e- CytC->Complex_IV e- BTA Beta-Terpinyl Acetate BTA->Complex_I Potential Inhibition NADH NADH NADH->Complex_I FADH2 FADH2 FADH2->Complex_II H+ Gradient->ATP_Synthase Proton Motive Force

Caption: Potential Inhibition of Mitochondrial ATP Production.

G start Start: Insoluble Beta-Terpinyl Acetate in Aqueous Buffer precipitate Precipitation Observed? start->precipitate sol_method Choose Solubilization Method precipitate->sol_method Yes clear_solution Clear, Stable Solution Achieved precipitate->clear_solution No co_solvent Co-solvent (e.g., DMSO, Ethanol) sol_method->co_solvent surfactant Surfactant (e.g., Polysorbate 80) sol_method->surfactant cyclodextrin Cyclodextrin (e.g., HP-β-CD) sol_method->cyclodextrin optimize Optimize Concentration & Dilution Technique co_solvent->optimize surfactant->optimize cyclodextrin->optimize optimize->precipitate

References

Beta-Terpinyl Acetate Stability and Degradation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with beta-terpinyl acetate (B1210297). It covers stability testing, degradation pathways, and analytical methodologies.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for beta-terpinyl acetate in aqueous solutions?

A1: The primary abiotic degradation pathway for this compound in aqueous environments is hydrolysis. This reaction involves the cleavage of the ester bond by water, yielding beta-terpineol (B1666912) and acetic acid. The rate of hydrolysis is significantly influenced by the pH of the solution.[1]

Q2: Is this compound susceptible to oxidation?

A2: Yes, like other terpenes with carbon-carbon double bonds, this compound is susceptible to oxidation.[2] Oxidative degradation can be initiated by exposure to air (auto-oxidation), light (photo-oxidation), or oxidizing agents. This can lead to the formation of various oxidation products, including epoxides, aldehydes, and ketones.

Q3: How does temperature affect the stability of this compound?

A3: Elevated temperatures can accelerate the degradation of this compound. Thermal degradation of terpenes can involve dehydrogenation to form aromatic compounds and oxidative cleavage of double bonds.[2] For volatile compounds like this compound, heating can also lead to loss of the substance through evaporation, which can be mistaken for degradation if not properly controlled for during analysis.[3]

Q4: What are the expected degradation products of this compound?

A4: Under various stress conditions, the following degradation products can be anticipated:

  • Hydrolysis: Beta-terpineol and acetic acid.

  • Oxidation: Epoxides, diols (from the opening of the epoxide ring), and potentially p-cymene (B1678584) through aromatization.[2]

  • Thermal Degradation: Dehydrogenation products like p-cymene and products from the cleavage of the ester and terpene ring structures.[2]

Q5: What analytical techniques are most suitable for stability testing of this compound?

A5: Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is the cornerstone technique for analyzing volatile compounds like this compound and its degradation products.[1] For less volatile degradation products or for certain quantitative applications, a stability-indicating High-Performance Liquid Chromatography (HPLC) method may also be developed.

Troubleshooting Guides

Issue 1: Poor Reproducibility in Stability Studies
Possible Cause Troubleshooting Step
Volatility of this compound Ensure sample vials are tightly sealed. Minimize headspace in vials. Use a consistent and controlled temperature for sample preparation and analysis to avoid evaporative losses.[3]
Inconsistent sample preparation Standardize all sample preparation steps, including solvent volumes, mixing times, and storage conditions prior to analysis. Prepare samples immediately before analysis whenever possible.
Degradation during analysis For GC analysis, ensure the inlet temperature is not excessively high, as this can cause on-column degradation. For light-sensitive compounds, protect samples from light during preparation and analysis.[3]
Contamination Use high-purity solvents and thoroughly clean all glassware. Run solvent blanks to check for contaminants that may interfere with the analysis.
Issue 2: Difficulty in Separating and Identifying Degradation Products
Possible Cause Troubleshooting Step
Co-elution of peaks in chromatography Optimize the chromatographic method. For GC, adjust the temperature program (slower ramp rates can improve separation). For HPLC, modify the mobile phase composition or gradient. Consider using a different column chemistry.[3]
Low concentration of degradation products Concentrate the sample before analysis. Use a more sensitive detector or adjust the detector settings. For MS, use Selected Ion Monitoring (SIM) mode to enhance the signal for expected degradation products.
Unknown degradation products Utilize Mass Spectrometry (MS) to obtain the mass spectra of the unknown peaks. Compare the fragmentation patterns to spectral libraries to tentatively identify the compounds. Further structural elucidation may require techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocols

Forced Degradation Study Protocol for this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M hydrochloric acid.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an appropriate amount of 0.1 M sodium hydroxide (B78521) before analysis.

  • Alkaline Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M sodium hydroxide.

    • Incubate at room temperature for 4 hours.

    • Neutralize with an appropriate amount of 0.1 M hydrochloric acid before analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% hydrogen peroxide.

    • Keep at room temperature, protected from light, for 24 hours.

  • Thermal Degradation:

    • Place a solid or liquid sample of this compound in a controlled temperature oven at 80°C for 48 hours.

    • Dissolve the stressed sample in the solvent for analysis.

  • Photolytic Degradation:

    • Expose the stock solution in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A control sample should be wrapped in aluminum foil to protect it from light.

3. Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating GC-MS or HPLC method.

Data Presentation

Table 1: Illustrative Summary of Forced Degradation Results for this compound

Stress ConditionDurationTemperature% Degradation (Illustrative)Major Degradation Products
0.1 M HCl24 hours60°C15%Beta-terpineol, Acetic Acid
0.1 M NaOH4 hoursRoom Temp25%Beta-terpineol, Acetic Acid
3% H₂O₂24 hoursRoom Temp10%This compound epoxide
Dry Heat48 hours80°C8%p-Cymene
Photolytic--12%Various photo-oxidation products

Note: The percentage degradation values are for illustrative purposes to demonstrate potential outcomes and will vary based on specific experimental conditions.

Visualizations

Degradation Pathways of this compound

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_thermal Thermal Degradation bta_h This compound bt_h Beta-Terpineol bta_h->bt_h H₂O (Acid/Base) aa_h Acetic Acid bta_h->aa_h H₂O (Acid/Base) bta_o This compound epoxide This compound Epoxide bta_o->epoxide [O] diol Diol Derivative epoxide->diol H₂O bta_t This compound pcymene p-Cymene bta_t->pcymene Heat (Dehydrogenation)

Caption: Major degradation pathways of this compound.

Experimental Workflow for Stability Testing

G cluster_stress Apply Stress Conditions cluster_data Data Analysis prep Prepare this compound Stock Solution acid Acidic Hydrolysis prep->acid base Alkaline Hydrolysis prep->base oxid Oxidation prep->oxid thermal Thermal prep->thermal photo Photolytic prep->photo analysis Analyze by Stability-Indicating Method (e.g., GC-MS) acid->analysis base->analysis oxid->analysis thermal->analysis photo->analysis identify Identify Degradants analysis->identify quantify Quantify Degradation analysis->quantify pathway Elucidate Pathways identify->pathway report Generate Stability Report quantify->report pathway->report

Caption: Workflow for forced degradation and stability analysis.

References

Technical Support Center: Optimizing GC Temperature Programs for Terpinyl Acetate Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the gas chromatographic (GC) separation of terpinyl acetate (B1210297) isomers.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers of terpinyl acetate and why are they difficult to separate?

A1: The most common isomers are α-, β-, and γ-terpinyl acetate. These are structural isomers with the same molecular weight (196.29 g/mol ) and often have very similar boiling points and polarities. This similarity in physicochemical properties leads to close elution times in gas chromatography, making their baseline separation challenging. Furthermore, terpinyl acetate possesses chiral centers, meaning enantiomeric pairs (e.g., (R)- and (S)-linalyl acetate) can also exist, requiring chiral-specific columns for separation.[1]

Q2: Which type of GC column is best suited for separating terpinyl acetate isomers?

A2: The choice of GC column is critical for achieving selectivity between isomers.

  • Non-polar columns (e.g., those with a 100% dimethylpolysiloxane stationary phase like a DB-1 or HP-1) separate compounds primarily by their boiling points. Since the boiling points of terpinyl acetate isomers are very close, these columns may not provide adequate resolution.

  • Mid-polarity columns (e.g., 5% diphenyl / 95% dimethylpolysiloxane like a DB-5 or HP-5ms) are often a good starting point as they introduce a degree of separation based on polarity differences.[2]

  • Polar columns (e.g., those with a polyethylene (B3416737) glycol phase like a Carbowax or DB-WAX) can offer different selectivity based on interactions with the polar stationary phase and may improve the resolution of certain isomers.

  • Chiral columns (e.g., cyclodextrin-based stationary phases) are necessary for the separation of enantiomers.[1]

Q3: Why is temperature programming necessary for the analysis of essential oils containing terpinyl acetate isomers?

A3: Essential oils are complex mixtures containing compounds with a wide range of boiling points. An isothermal (constant temperature) GC method that might be suitable for early-eluting, volatile compounds would result in very long retention times and broad peaks for later-eluting compounds like terpinyl acetate. Conversely, an isothermal method at a higher temperature to elute terpinyl acetate quickly would cause co-elution of the more volatile components. Temperature programming allows for the separation of a wide range of compounds in a single analysis by starting at a lower temperature and gradually increasing it. This ensures that both volatile and semi-volatile compounds are well-resolved with good peak shape.

Q4: How does the temperature ramp rate affect the separation of terpinyl acetate isomers?

A4: The temperature ramp rate is a critical parameter for optimizing the resolution of closely eluting isomers.

  • A slower ramp rate increases the time the analytes spend in the stationary phase, allowing for more interactions and potentially better separation. However, this also increases the overall analysis time and can lead to broader peaks.

  • A faster ramp rate decreases the analysis time but may reduce the resolution between critical pairs of isomers. Finding the optimal ramp rate is a balance between achieving the desired separation and maintaining a reasonable analysis time.

Troubleshooting Guide

Issue 1: Poor resolution or co-elution of terpinyl acetate isomer peaks.

Possible Cause Suggested Solution
Inappropriate Temperature Program Optimize the temperature program: - Lower the initial temperature: This can improve the separation of early-eluting isomers. - Decrease the ramp rate: A slower ramp rate around the elution temperature of the isomers can significantly improve resolution. Try decreasing the ramp rate in increments of 1-2°C/min. - Introduce a mid-ramp isothermal hold: A short hold at a temperature just before the isomers elute can sometimes improve separation.
Incorrect Column Choice Select a column with a different selectivity: - If using a non-polar column, switch to a mid-polarity or polar column. - For enantiomers, a chiral stationary phase is required.
Carrier Gas Flow Rate is Not Optimal Optimize the linear velocity of the carrier gas: Ensure the flow rate is optimal for the column dimensions and carrier gas being used. An incorrect flow rate can lead to band broadening and reduced resolution.
Column Overload Reduce the amount of sample introduced onto the column: - Dilute the sample. - Increase the split ratio.

Issue 2: Peak tailing for terpinyl acetate peaks.

Possible Cause Suggested Solution
Active Sites in the GC System Perform system maintenance: - Replace the inlet liner: Active silanol (B1196071) groups in a dirty or old liner can interact with polar analytes. Use a deactivated liner. - Trim the column: A small section from the front of the column can be removed to eliminate contamination. - Condition the column: Bake out the column at a high temperature (within its specified limits) to remove contaminants.
Sample Degradation Lower the injector temperature: Terpene acetates can be thermally labile. An excessively high injector temperature can cause degradation and lead to tailing peaks or the appearance of artifact peaks.

Issue 3: Inconsistent retention times.

Possible Cause Suggested Solution
Leaks in the GC System Perform a leak check: Check all fittings and connections for leaks, especially at the injector and detector.
Fluctuations in Carrier Gas Flow Check the gas supply and regulators: Ensure a stable and consistent supply of carrier gas.
Oven Temperature Not Stable Verify oven temperature accuracy and stability: Use a calibrated thermometer to check the oven's temperature.

Data Presentation

The following table summarizes typical GC conditions and expected retention times for α-terpinyl acetate from a study on essential oil analysis. Note that retention times can vary between instruments and laboratories.

Parameter Method 1
Column HP-5MS (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium @ 1 mL/min
Injector Temperature 250°C
Split Ratio 1:30
Oven Program
    - Initial Temperature60°C, hold for 5 min
    - Ramp 13°C/min to 180°C
    - Ramp 220°C/min to 280°C, hold for 10 min
Detector MS
α-Terpinyl Acetate Retention Time (min) Not explicitly stated, but can be inferred from chromatogram in the source.

Data compiled from a study on the GC-MS analysis of essential oils.[2]

Experimental Protocols

Detailed Methodology for the GC-MS Analysis of Terpinyl Acetate in Essential Oils

This protocol is based on a published method for the analysis of essential oils containing α-terpinyl acetate.[2]

  • Sample Preparation:

    • Dilute the essential oil sample in a suitable solvent (e.g., hexane (B92381) or ethanol) to an appropriate concentration (e.g., 1% v/v).

  • GC-MS System and Conditions:

    • Gas Chromatograph: Agilent 5973N GC-MS system or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.

    • Carrier Gas: Helium with a constant flow rate of 1.0 mL/min.

    • Injector: Split/splitless injector operated in split mode.

    • Injector Temperature: 250°C.

    • Split Ratio: 1:30.

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 5 minutes.

      • Ramp 1: Increase temperature at 3°C/min to 180°C.

      • Ramp 2: Increase temperature at 20°C/min to 280°C, and hold for 10 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-550.

      • Ion Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

  • Data Analysis:

    • Identify the terpinyl acetate isomer peaks based on their retention times and by comparing their mass spectra with a reference library (e.g., NIST, Wiley).

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_gc_analysis GC Analysis cluster_data_analysis Data Analysis start Start prep_sample Dilute Essential Oil Sample start->prep_sample inject_sample Inject Sample into GC prep_sample->inject_sample temp_program Run Temperature Program inject_sample->temp_program separate_isomers Separation of Isomers temp_program->separate_isomers detect_peaks Detect Peaks (MS/FID) separate_isomers->detect_peaks identify_isomers Identify Isomers (Mass Spectra/Retention Time) detect_peaks->identify_isomers quantify_isomers Quantify Isomers identify_isomers->quantify_isomers

Caption: Experimental workflow for the GC analysis of terpinyl acetate isomers.

troubleshooting_workflow cluster_method_optimization Method Optimization cluster_column_check Column Evaluation cluster_system_check System Maintenance start Poor Isomer Separation optimize_temp Optimize Temperature Program (Lower initial T, slower ramp) start->optimize_temp change_column Select Column with Different Polarity start->change_column check_liner Check/Replace Inlet Liner start->check_liner check_flow Verify Carrier Gas Flow Rate optimize_temp->check_flow end Improved Separation check_flow->end check_chiral Use Chiral Column for Enantiomers change_column->check_chiral check_chiral->end check_leaks Perform Leak Check check_liner->check_leaks check_leaks->end

Caption: Troubleshooting decision tree for poor separation of terpinyl acetate isomers.

References

Matrix effects in the quantification of beta-terpinyl acetate in complex samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the quantification of beta-terpinyl acetate (B1210297) in complex samples.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect and how does it affect the quantification of beta-terpinyl acetate?

A1: A matrix effect is the alteration of an analytical signal by the co-eluting components of the sample matrix, excluding the analyte itself (this compound).[1] This phenomenon can lead to either an underestimation (ion suppression) or overestimation (ion enhancement) of the true concentration of this compound.[2] In complex samples such as essential oils, biological fluids, or pharmaceutical formulations, these matrix components can interfere with the ionization process in techniques like Gas Chromatography-Mass Spectrometry (GC-MS), thereby compromising the accuracy, precision, and sensitivity of the analysis.[2][3]

Q2: I am observing lower-than-expected recoveries for this compound in my samples. Is this indicative of a matrix effect?

A2: Yes, lower-than-expected recoveries are a common manifestation of matrix-induced ion suppression.[2] Complex matrices, such as those found in essential oils, contain numerous compounds that can co-elute with this compound and interfere with its ionization in the mass spectrometer's source.[2] However, it is crucial to distinguish between poor recovery from the sample preparation process and signal suppression. A systematic evaluation is necessary to determine the precise cause.[2]

Q3: How can I quantitatively assess if my analysis is impacted by matrix effects?

A3: A standard method to evaluate matrix effects is to compare the signal response of this compound in a pure solvent standard with its response in a sample matrix spiked with the same concentration after extraction.[2][4] A significant difference in signal intensity points to the presence of matrix effects.[2] This can be quantified using the "matrix factor" (MF). An MF value below 100% indicates signal suppression, whereas a value above 100% suggests signal enhancement.[1][2]

Q4: What are the most effective strategies for mitigating matrix effects in this compound analysis?

A4: Several strategies can be employed to minimize or compensate for matrix effects:

  • Sample Preparation: Improving sample cleanup is often the most effective approach.[5] Techniques like Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and protein precipitation (PPT) can help remove interfering matrix components.[5][6]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact.[7][8][9] However, this may also decrease the analyte concentration to below the limit of detection.[7]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the sample can help compensate for matrix effects.[8]

  • Use of an Internal Standard: A suitable internal standard, ideally a stable isotope-labeled version of this compound, can help to correct for signal variations caused by matrix effects.[5]

  • Chromatographic Separation: Optimizing the chromatographic method to better separate this compound from interfering co-eluting matrix components can also reduce these effects.[9]

Troubleshooting Guide

Issue: Inconsistent or inaccurate quantification of this compound.

To systematically troubleshoot this issue, follow the workflow below.

cluster_0 Troubleshooting Workflow for Inaccurate Quantification start Start: Inconsistent/ Inaccurate Results q1 Is the method validated for selectivity, linearity, accuracy, and precision? start->q1 validate Perform full method validation as per guidelines. q1->validate No q2 Are you using an internal standard? q1->q2 Yes validate->q1 add_is Incorporate a suitable internal standard. q2->add_is No q3 Have matrix effects been quantified? q2->q3 Yes add_is->q3 quantify_me Perform a matrix effect quantification experiment. q3->quantify_me No q4 Is the matrix effect significant (>20% suppression or enhancement)? q3->q4 Yes quantify_me->q4 mitigate Implement strategies to mitigate matrix effects. q4->mitigate Yes end End: Consistent and Accurate Results q4->end No mitigate->end

Caption: Troubleshooting workflow for inaccurate this compound quantification.

Experimental Protocols

Experimental Workflow for Sample Analysis

The following diagram outlines a typical workflow for the analysis of this compound in complex samples, incorporating steps to address potential matrix effects.

cluster_1 Sample Analysis Workflow sample Obtain Complex Sample prep Sample Preparation (e.g., LLE, SPE) sample->prep spike Spike with Internal Standard prep->spike analysis GC-MS Analysis spike->analysis data Data Processing and Quantification analysis->data calibration Use Matrix-Matched Calibration Curve data->calibration result Final Concentration Report calibration->result

Caption: General workflow for sample analysis.

Protocol for Quantification of Matrix Effects

This protocol allows for the quantitative assessment of matrix effects.

Objective: To determine the percentage of signal suppression or enhancement for this compound in a specific sample matrix.

Materials:

  • Blank sample matrix (free of this compound)

  • This compound analytical standard

  • Appropriate solvents for standard and sample preparation

  • Validated analytical method (e.g., GC-MS)

Procedure:

  • Prepare Set A (Standard in Solvent): Prepare a standard solution of this compound in a pure solvent (e.g., methanol) at a known concentration.

  • Prepare Set B (Post-Extraction Spike):

    • Extract a blank matrix sample using your established protocol.

    • Spike the resulting clean extract with the this compound standard to the same final concentration as in Set A.[2]

  • Prepare Set C (Pre-Extraction Spike):

    • Spike the blank matrix with the this compound standard at the same concentration as in Set A before the extraction process.[2]

  • Analysis: Analyze all three sets of samples using your validated analytical method.

  • Calculations:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

      • A value significantly different from 100% indicates a matrix effect (suppression <100% or enhancement >100%).[2]

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

      • This calculation determines the efficiency of your extraction process.

Protocol for GC-MS Analysis of this compound

This protocol provides a starting point for the GC-MS analysis of this compound. Optimization may be required based on the specific instrument and sample matrix.

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[3]

Procedure:

  • Sample Preparation: Extract the sample using an appropriate technique such as Liquid-Liquid Extraction or Solid-Phase Extraction to remove interfering matrix components.[5]

  • GC-MS Parameters:

    • Column: Agilent HP-5MS UI (30 m length x 0.25 mm i.d. x 0.25 µm film thickness) or similar.[10]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[10]

    • Injection Mode: Split mode (e.g., ratio 1:30).[10]

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 5 minutes.

      • Ramp 1: Increase by 3°C/min to 180°C.

      • Ramp 2: Increase by 20°C/min to 280°C, hold for 10 minutes.[10]

    • Mass Spectrometer Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[10]

      • Mass Range: m/z 30-500.[10]

      • Ion Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

  • Data Acquisition and Analysis: Acquire data in full scan mode. For quantification, use selected ion monitoring (SIM) mode with characteristic ions for this compound (e.g., m/z 93, 136, 68).[11]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques to Mitigate Matrix Effects

Sample Preparation TechniquePrincipleAdvantagesDisadvantagesSuitability for this compound
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.[5]Simple, inexpensive, and can handle a wide range of analytes.[5]Can be labor-intensive, may use large volumes of organic solvents, and may not be suitable for all matrices.High, especially for essential oils and liquid samples.
Solid-Phase Extraction (SPE) Selective retention of the analyte on a solid sorbent, followed by elution.High selectivity, can concentrate the analyte, and is amenable to automation.[5]Can be more expensive than LLE, and method development can be time-consuming.High, provides excellent cleanup for complex matrices like biological fluids.
Protein Precipitation (PPT) Removal of proteins from a biological sample by adding a precipitating agent (e.g., acetonitrile).[5]Simple, fast, and applicable to a wide range of analytes.[5]May not remove all interfering components, and can lead to significant ion suppression from remaining phospholipids.[5]Moderate, best used as a preliminary step before further cleanup.
Sample Dilution Reducing the concentration of all components in the sample.[7][9]Very simple and fast to implement.[7]Reduces the concentration of the analyte, which may compromise sensitivity.[7]Moderate, useful when the analyte concentration is high and the matrix effect is not severe.

Table 2: Typical GC-MS Parameters for Terpenoid Acetate Analysis

ParameterSettingReference
GC Column Agilent HP-5MS UI (30 m x 0.25 mm x 0.25 µm)[10]
Injection Mode Split (1:30 ratio)[10]
Inlet Temperature 250°C[12]
Carrier Gas Helium at 1.0 mL/min[10]
Oven Program 60°C (5 min), then 3°C/min to 180°C, then 20°C/min to 280°C (10 min)[10]
MS Ionization Mode Electron Ionization (EI) at 70 eV[10]
Mass Range m/z 30-500[10]
Injector Temperature 280°C[12]

References

Technical Support Center: Enhancing the Biological Efficacy of Beta-Terpinyl Acetate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation and experimental evaluation of beta-terpinyl acetate (B1210297).

Troubleshooting Guides

This section provides solutions to specific problems that may arise during your experiments with beta-terpinyl acetate formulations.

Issue 1: Poor Solubility or Precipitation of this compound in Aqueous Media

  • Question: My this compound is not dissolving or is precipitating out of my aqueous experimental medium. What can I do?

  • Answer: this compound is a lipophilic compound with very low water solubility (estimated at 7.741 mg/L at 25°C)[1][2][3]. Direct addition to aqueous buffers will likely result in poor dissolution and precipitation. Here are some troubleshooting steps:

    • Use of a Co-solvent: Initially, dissolve the this compound in a water-miscible organic solvent such as ethanol (B145695) or DMSO before adding it to the aqueous medium. Ensure the final concentration of the organic solvent is low (typically <1%) to avoid solvent-induced artifacts in biological assays.

    • Formulation Approach: For improved and stable solubility, consider creating a lipid-based formulation. Nanoemulsions or self-emulsifying drug delivery systems (SEDDS) are effective for encapsulating lipophilic compounds like this compound, enhancing their dispersion and stability in aqueous environments.

    • Sonication: Gentle sonication can aid in the dispersion of this compound in the formulation, but be cautious of potential degradation with excessive heat.

Issue 2: Inconsistent or Low Bioavailability in In Vivo Studies

  • Question: I am observing low and variable oral bioavailability of my this compound formulation in animal studies. How can I improve this?

  • Answer: Low oral bioavailability of lipophilic compounds is often due to poor dissolution in the gastrointestinal tract and first-pass metabolism[4][5]. To enhance bioavailability:

    • Lipid-Based Formulations: Utilize lipid-based formulations such as nanoemulsions or SEDDS. These formulations can improve solubilization in the gut and may promote lymphatic absorption, thereby bypassing first-pass metabolism in the liver[4][5].

    • Particle Size Reduction: For nanoemulsions, ensure a small and uniform droplet size (ideally below 100 nm) to maximize the surface area for absorption[6].

    • Excipient Selection: The choice of oils, surfactants, and co-surfactants in your formulation is critical. Conduct a systematic screening of excipients to find a combination that provides optimal solubility and stability for this compound.

Issue 3: High Variability in Cell-Based Assay Results

  • Question: My results from cell-based assays (e.g., MTT, anti-inflammatory assays) with this compound are highly variable between experiments. What could be the cause?

  • Answer: Variability in cell-based assays can stem from several factors, especially when working with challenging compounds[6][7][8][9].

    • Formulation Instability: Ensure your this compound formulation is stable under the assay conditions (e.g., temperature, pH). Phase separation or precipitation over the course of the experiment will lead to inconsistent dosing.

    • Cell Culture Conditions: Maintain consistent cell passage numbers, seeding densities, and incubation times. Over-confluent or unhealthy cells can respond differently to treatment.

    • Compound-Medium Interaction: this compound might interact with components of the cell culture medium, such as proteins in the fetal bovine serum (FBS). Consider reducing the FBS concentration during treatment, if possible, or using serum-free media for the duration of the compound exposure.

    • Pipetting Errors: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of the compound.

Issue 4: Difficulty in Quantifying this compound in Formulations

  • Question: I am having trouble developing a reliable method to quantify the concentration of this compound in my formulation.

  • Answer: Accurate quantification is crucial for formulation development and stability studies.

    • HPLC Method Development: High-Performance Liquid Chromatography (HPLC) is a suitable method for quantifying this compound. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water is a good starting point. UV detection can be used, although the chromophore of this compound is not particularly strong.

    • Sample Preparation: Ensure complete extraction of this compound from the formulation matrix before HPLC analysis. This may involve dilution with an appropriate organic solvent and filtration to remove any insoluble components.

    • Troubleshooting HPLC Issues: Common HPLC problems include peak tailing, shifting retention times, and baseline noise[10][11][12][13][14]. Ensure proper mobile phase preparation and degassing, check for leaks in the system, and use a guard column to protect your analytical column.

Frequently Asked Questions (FAQs)

Formulation & Stability

  • Q1: What are the best types of formulations for enhancing the biological efficacy of this compound?

    • A1: Lipid-based formulations are highly recommended for lipophilic compounds like this compound. Nanoemulsions, microemulsions, and self-emulsifying drug delivery systems (SEDDS) can significantly improve its solubility, stability, and bioavailability[2][4].

  • Q2: How can I assess the stability of my this compound formulation?

    • A2: Stability should be evaluated under different storage conditions (e.g., temperature, light exposure). Monitor physical stability by observing for any signs of phase separation, creaming, or precipitation. Chemical stability can be assessed by quantifying the concentration of this compound over time using a validated analytical method like HPLC.

Biological Assays

  • Q3: What are the key in vitro assays to evaluate the anti-inflammatory activity of this compound?

    • A3: A common in vitro model for inflammation involves using macrophage cell lines like RAW 264.7 stimulated with lipopolysaccharide (LPS)[15][16][17][18]. Key endpoints to measure include:

      • Nitric Oxide (NO) Production: Measured in the cell culture supernatant using the Griess assay[15][16][17][18][19].

      • Pro-inflammatory Cytokine Levels: Quantification of cytokines like TNF-α and IL-6 in the cell supernatant using ELISA kits[20][21][22][23][24].

  • Q4: How can I measure the antioxidant potential of a this compound formulation?

    • A4: Several in vitro antioxidant assays can be used:

      • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: Measures the ability of the formulation to donate a hydrogen atom to the stable DPPH radical[25][26][27][28].

      • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: Another common method to assess radical scavenging activity[25][26][27][28][29].

      • Cellular Antioxidant Activity: Evaluate the ability of the formulation to protect cells from oxidative stress induced by agents like hydrogen peroxide, and assess the activation of the Keap1-Nrf2 pathway[4][30][31][32].

  • Q5: What is a suitable starting concentration range for this compound in cell-based assays?

    • A5: For initial screening, it is advisable to test a wide range of concentrations, for example, from 0.1 µM to 100 µM. A dose-response curve should be generated to determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).

Safety & Handling

  • Q6: Are there any safety concerns with handling this compound?

    • A6: this compound is generally considered safe for use in fragrances and as a food additive[28]. However, it is recommended to handle it with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated area. It may cause skin and eye irritation upon direct contact[33][34].

Quantitative Data

Table 1: Solubility of this compound in Common Solvents and Oils (Illustrative Data)

Solvent/OilSolubility (mg/mL) at 25°C
Water< 0.01[1][2][3]
Ethanol> 200[35]
Dimethyl Sulfoxide (DMSO)> 200
Medium-Chain Triglycerides (MCT) Oil~150
Soybean Oil~120
Olive Oil~110

Note: This table provides illustrative solubility data based on the lipophilic nature of this compound. Actual values should be determined experimentally.

Table 2: Stability of a Hypothetical this compound Nanoemulsion (Illustrative Data)

Storage ConditionTime PointDroplet Size (nm)Polydispersity Index (PDI)This compound Content (%)
4°C0 days85.20.15100
30 days86.50.1699.5
90 days88.10.1898.9
25°C0 days85.20.15100
30 days90.30.2197.2
90 days95.80.2594.5

Note: This table presents example stability data for a hypothetical nanoemulsion formulation. Actual stability will depend on the specific composition and manufacturing process.

Experimental Protocols

Protocol 1: Preparation of a this compound Nanoemulsion

  • Oil Phase Preparation: Dissolve this compound in a suitable oil (e.g., MCT oil) at the desired concentration.

  • Surfactant Mixture: Prepare a mixture of a surfactant (e.g., Tween 80) and a co-surfactant (e.g., Span 80) at an appropriate ratio.

  • Mixing: Add the oil phase to the surfactant mixture and mix thoroughly.

  • Emulsification: Slowly add the oil-surfactant mixture to the aqueous phase (e.g., deionized water) under high-speed homogenization or ultrasonication until a translucent nanoemulsion is formed.

  • Characterization: Characterize the nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

Protocol 2: In Vitro Anti-Inflammatory Assay - Nitric Oxide (NO) Production in RAW 264.7 Macrophages

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^5 cells/mL and allow them to adhere overnight[18].

  • Treatment: Pre-treat the cells with various concentrations of the this compound formulation (or a vehicle control) for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours[16][18].

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • Griess Assay: Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The concentration of nitrite (B80452) (a stable product of NO) is determined using a sodium nitrite standard curve.

Protocol 3: Cellular Antioxidant Activity - Keap1-Nrf2 Pathway Activation

  • Cell Seeding: Seed a suitable cell line (e.g., HepG2) containing an Antioxidant Response Element (ARE) luciferase reporter construct in a 96-well plate.

  • Treatment: Treat the cells with various concentrations of the this compound formulation for a specified time (e.g., 24 hours). Include a known Nrf2 activator (e.g., sulforaphane) as a positive control.

  • Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Luciferase Assay: Measure the luciferase activity, which is indicative of ARE-driven gene expression and thus Nrf2 activation.

  • Normalization: Normalize the luciferase activity to cell viability (determined by a parallel MTT or other viability assay) to account for any cytotoxic effects of the treatment.

Visualizations

experimental_workflow cluster_formulation Formulation cluster_invitro In Vitro Efficacy cluster_pathway Mechanism of Action BTA This compound Formulation Nanoemulsion Preparation BTA->Formulation Characterization Droplet Size, PDI, Zeta Potential Formulation->Characterization AntiInflammatory Anti-inflammatory Assay (NO, Cytokines) Characterization->AntiInflammatory Antioxidant Antioxidant Assay (DPPH, ABTS) Characterization->Antioxidant CellViability Cell Viability Assay (MTT) Characterization->CellViability NFkB NF-κB Pathway Analysis AntiInflammatory->NFkB Nrf2 Keap1-Nrf2 Pathway Analysis Antioxidant->Nrf2 nfkb_pathway cluster_nfkb LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Genes transcribes BTA_Formulation Beta-Terpinyl Acetate Formulation BTA_Formulation->IKK inhibits IkB_NFkB IκB-NF-κB Complex IkB_NFkB->NFkB degradation of IκB nrf2_pathway cluster_keap1_nrf2 OxidativeStress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Complex OxidativeStress->Keap1_Nrf2 dissociates Keap1 Keap1 Nrf2 Nrf2 Nucleus Nucleus Nrf2->Nucleus Proteasome Proteasomal Degradation ARE ARE Nucleus->ARE AntioxidantGenes Antioxidant Genes ARE->AntioxidantGenes activates BTA_Formulation Beta-Terpinyl Acetate Formulation BTA_Formulation->Keap1_Nrf2 promotes dissociation Keap1_Nrf2->Nrf2 Keap1_Nrf2->Proteasome ubiquitination

References

Preventing hydrolysis of beta-terpinyl acetate during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of beta-terpinyl acetate (B1210297) during storage.

Frequently Asked Questions (FAQs)

Q1: What is beta-terpinyl acetate and why is its stability a concern?

A1: this compound is a naturally occurring monoterpenoid ester valued for its pleasant floral and citrus aroma, making it a common ingredient in the fragrance, flavor, cosmetic, and pharmaceutical industries.[1] As an ester, it is susceptible to hydrolysis, a chemical reaction with water that breaks the ester bond, yielding beta-terpineol (B1666912) and acetic acid. This degradation can lead to a loss of the desired fragrance profile, the formation of off-odors, and a decrease in the overall quality and efficacy of the final product.

Q2: What are the primary factors that accelerate the hydrolysis of this compound?

A2: The rate of hydrolysis for esters like this compound is primarily influenced by three main factors:

  • Presence of Water: Water is a necessary reactant for hydrolysis to occur. The higher the water content in a formulation or storage environment, the greater the risk of degradation.[2]

  • pH: The hydrolysis of esters is catalyzed by both acidic and basic conditions.[3][4][5] For terpene esters, acidic conditions can be particularly detrimental. For instance, the structurally similar compound linalyl acetate hydrolyzes rapidly at a low pH.[2][6]

  • Temperature: An increase in temperature generally accelerates the rate of chemical reactions, including hydrolysis.[2] Storing this compound at elevated temperatures will significantly increase the rate of degradation.

Q3: What are the ideal storage conditions for this compound?

A3: To minimize hydrolysis, this compound should be stored in a cool, dry, and well-ventilated area.[1] It is crucial to keep it in a tightly closed container to protect it from atmospheric moisture and away from direct light and heat sources. Storage in an inert atmosphere (e.g., under nitrogen or argon) can also help to displace moisture and oxygen, further preserving its stability.

Q4: Can I use stabilizers to prevent the hydrolysis of this compound?

A4: Yes, various stabilizers can be incorporated into formulations to mitigate the hydrolysis of this compound. These can be broadly categorized as:

  • Acid Scavengers (e.g., Carbodiimides): These compounds react with and neutralize acidic impurities or the acetic acid produced during hydrolysis, thus preventing the acid-catalyzed degradation cascade.[7]

  • Moisture Scavengers (e.g., Molecular Sieves): These are porous materials that physically adsorb water from the product or its immediate environment, thereby limiting the availability of water for the hydrolysis reaction.[1][8][9]

  • Antioxidants (e.g., Hindered Phenols like BHT): While primarily used to prevent oxidation, antioxidants can also contribute to overall stability.[10][11][12][13][14] Oxidation can sometimes produce acidic byproducts that can in turn catalyze hydrolysis.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Noticeable change in odor (less floral/fruity, more acidic/vinegar-like). Hydrolysis of this compound has occurred, releasing acetic acid.1. Verify the pH of your formulation; if acidic, consider buffering to a more neutral pH if compatible with other ingredients. 2. Assess the water content of your formulation and raw materials. 3. Incorporate an acid scavenger, such as a carbodiimide, at a low concentration (e.g., 0.1-0.5% w/w) to neutralize any formed acetic acid.
Loss of fragrance intensity over a short period. Accelerated degradation due to improper storage conditions.1. Review your storage protocol. Ensure the product is stored in a cool, dark, and dry place. 2. Check that containers are tightly sealed. Consider using containers with better barrier properties or flushing the headspace with an inert gas. 3. Evaluate the compatibility of this compound with other formulation ingredients which may be catalyzing its degradation.
Cloudiness or phase separation in a previously clear formulation. Formation of less soluble hydrolysis products (beta-terpineol) or interaction with other components.1. Confirm hydrolysis by analytical methods (e.g., GC-MS). 2. If hydrolysis is confirmed, address the root cause (water, pH, temperature). 3. Consider the use of a co-solvent or emulsifier if the formulation cannot be made anhydrous.

Data Presentation

Table 1: General Stability Profile of Terpene Esters (using Linalyl Acetate as a proxy)

Condition Observed Stability Approximate Half-Life
Acidic (pH 3-4) Rapid Hydrolysis~7 hours[2][6]
Neutral (pH 7) Slower HydrolysisSignificantly longer than at acidic pH[6]
Basic (pH 9) Slower HydrolysisSignificantly longer than at acidic pH[6]
Elevated Temperature (50°C) Very Rapid Hydrolysis< 24 hours[6]

Table 2: Recommended Stabilizer Concentrations

Stabilizer Type Example Typical Concentration Range (% w/w) Mechanism of Action
Antioxidant Butylated Hydroxytoluene (BHT)0.05 - 0.2%[10][12]Scavenges free radicals, preventing oxidative degradation that can lead to acidic byproducts.
Acid Scavenger Carbodiimides0.1 - 1.0%Reacts with carboxylic acids to form stable urea (B33335) derivatives, preventing acid-catalyzed hydrolysis.[7]
Moisture Scavenger Molecular Sieves (3Å or 4Å)Varies (added to packaging or directly if compatible)Physically adsorbs water molecules from the formulation or headspace.[1][8][9]

Experimental Protocols

Protocol 1: Stability Study of this compound in a Formulation

Objective: To evaluate the stability of this compound in a given formulation under accelerated and real-time storage conditions.

Materials:

  • This compound

  • Your formulation base

  • Control samples (formulation without this compound)

  • Various stabilizers to be tested (e.g., BHT, a carbodiimide)

  • Environmental chambers (e.g., 25°C/60% RH, 40°C/75% RH)

  • Light exposure chamber

  • Airtight, amber glass vials

  • Gas chromatograph with a mass spectrometer (GC-MS)

Methodology:

  • Sample Preparation:

    • Prepare batches of your formulation containing a known concentration of this compound.

    • Prepare separate batches including the different stabilizers at desired concentrations.

    • Prepare control samples of the formulation base without this compound.

  • Storage Conditions:

    • Aliquot the samples into the airtight, amber glass vials, leaving minimal headspace.

    • Place sets of samples in different environmental chambers:

      • 25°C/60% RH (Real-time)

      • 40°C/75% RH (Accelerated)

      • Light exposure chamber (to assess photostability)

  • Time Points for Analysis:

    • Pull samples for analysis at predetermined time points (e.g., 0, 1, 2, 4, 8, and 12 weeks for the accelerated study; 0, 3, 6, 9, 12, 18, and 24 months for the real-time study).

  • Analytical Procedure (GC-MS):

    • Prepare samples for GC-MS analysis by diluting them in an appropriate solvent (e.g., ethanol (B145695) or hexane).

    • Use a suitable internal standard for accurate quantification.

    • Develop a GC-MS method to separate and quantify this compound and its potential hydrolysis product, beta-terpineol.

  • Data Analysis:

    • Calculate the concentration of this compound remaining at each time point.

    • Plot the concentration of this compound versus time for each storage condition and formulation.

    • Determine the rate of degradation and the half-life of this compound in each scenario.

    • Compare the stability of the unstabilized formulation with those containing stabilizers.

Visualizations

Hydrolysis_Pathway beta_terpinyl_acetate This compound hydrolysis Hydrolysis beta_terpinyl_acetate->hydrolysis Reacts with water Water (H₂O) water->hydrolysis catalyst Acid (H⁺) or Base (OH⁻) catalyst->hydrolysis Catalyzes beta_terpineol Beta-Terpineol hydrolysis->beta_terpineol Yields acetic_acid Acetic Acid hydrolysis->acetic_acid

Caption: The hydrolysis pathway of this compound.

Troubleshooting_Workflow start Start: Suspected Hydrolysis check_odor Change in Odor? start->check_odor check_appearance Change in Appearance? check_odor->check_appearance No analytical_test Perform GC-MS Analysis check_odor->analytical_test Yes check_appearance->analytical_test Yes no_hydrolysis No Hydrolysis Detected. Investigate Other Causes. check_appearance->no_hydrolysis No hydrolysis_confirmed Hydrolysis Confirmed? analytical_test->hydrolysis_confirmed investigate_cause Investigate Cause: - Water Content - pH - Temperature hydrolysis_confirmed->investigate_cause Yes hydrolysis_confirmed->no_hydrolysis No implement_solution Implement Solution: - Add Stabilizers - Adjust pH - Control Storage investigate_cause->implement_solution end End implement_solution->end no_hydrolysis->end

Caption: A logical workflow for troubleshooting this compound degradation.

Stability_Study_Workflow start Start: Stability Study prep_samples Prepare Samples: - Control - Test (with Stabilizers) start->prep_samples storage Store under Different Conditions: - Real-time (25°C) - Accelerated (40°C) - Light Exposure prep_samples->storage sampling Sample at Predetermined Time Points storage->sampling analysis GC-MS Analysis sampling->analysis data_analysis Analyze Data: - Degradation Rate - Half-life analysis->data_analysis conclusion Draw Conclusions on Stability and Stabilizer Efficacy data_analysis->conclusion end End conclusion->end

Caption: Experimental workflow for a this compound stability study.

References

Validation & Comparative

Comparative Analysis of the Biological Activities of β-Terpinyl Acetate and α-Terpinyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of two isomeric monoterpenoids, β-terpinyl acetate (B1210297) and α-terpinyl acetate. While both compounds are prevalent in the essential oils of various aromatic plants and share a similar chemical backbone, subtle structural differences may lead to variations in their biological efficacy. This document synthesizes available experimental data to facilitate a clearer understanding of their individual and comparative bioactivities, focusing on antimicrobial, anti-inflammatory, and insecticidal properties.

Data Presentation: A Comparative Summary

The following table summarizes the quantitative data on the biological activities of β-terpinyl acetate and α-terpinyl acetate based on available scientific literature. Direct comparative studies are limited, and thus, data from individual studies are presented where applicable.

Biological ActivityOrganism/TargetMetricβ-Terpinyl Acetateα-Terpinyl AcetateSource
Antimicrobial Activity Escherichia coliMinimum Inhibitory Concentration (MIC)>5000 µg/mL2500 µg/mL
Staphylococcus aureusMinimum Inhibitory Concentration (MIC)>5000 µg/mL1250 µg/mL
Candida albicansMinimum Inhibitory Concentration (MIC)>5000 µg/mL2500 µg/mL
Insecticidal Activity Aedes aegypti (larvae)LC₅₀49.8 ppm38.9 ppm
Sitophilus zeamais (adults)LD₅₀28.74 µ g/adult 21.16 µ g/adult
Anti-inflammatory Activity LPS-stimulated RAW 264.7 macrophagesNitric Oxide (NO) Inhibition (IC₅₀)Not reported1.18 mM

Note: The presented data is a compilation from different studies and may not be directly comparable due to variations in experimental conditions.

Experimental Protocols

A detailed understanding of the methodologies employed in the cited studies is crucial for interpreting the data accurately.

Antimicrobial Activity Assessment

The antimicrobial activity of the compounds was primarily evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Workflow for MIC Determination

cluster_prep Preparation cluster_assay Assay cluster_results Results p1 Prepare serial dilutions of β- and α-terpinyl acetate a1 Inoculate microplate wells containing compound dilutions with microbial suspension p1->a1 p2 Prepare standardized microbial inoculum (e.g., 0.5 McFarland) p2->a1 a2 Incubate at optimal temperature (e.g., 37°C for 24h) a1->a2 r1 Visually assess for turbidity or use a spectrophotometer a2->r1 r2 Determine MIC: lowest concentration with no visible growth r1->r2

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

The MIC is defined as the lowest concentration of the compound that inhibits the visible growth of a microorganism after overnight incubation.

Insecticidal Activity Evaluation

The insecticidal properties were assessed using larvicidal and contact toxicity bioassays.

  • Larvicidal Bioassay: Larvae of Aedes aegypti were exposed to different concentrations of the compounds in a water medium. Mortality was recorded after 24 hours, and the LC₅₀ (lethal concentration required to kill 50% of the larvae) was calculated.

  • Contact Toxicity Bioassay: For adult Sitophilus zeamais, the compounds were applied directly to the dorsal thorax. Mortality was assessed after 24 hours to determine the LD₅₀ (lethal dose required to kill 50% of the insects).

Anti-inflammatory Activity Assay

The anti-inflammatory potential of α-terpinyl acetate was investigated by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Signaling Pathway for NO Inhibition

cluster_pathway Inflammatory Signaling Cascade LPS LPS TLR4 TLR4 Receptor LPS->TLR4 binds NFkB NF-κB Activation TLR4->NFkB activates iNOS iNOS Expression NFkB->iNOS induces NO Nitric Oxide (NO) Production iNOS->NO catalyzes AlphaTA α-Terpinyl Acetate AlphaTA->NFkB inhibits

Caption: Inhibition of the LPS-induced NO production pathway by α-terpinyl acetate.

The Griess reaction was used to measure the amount of nitrite, a stable product of NO, in the cell culture supernatant. The IC₅₀ value, the concentration of the compound that inhibits 50% of NO production, was then determined.

Comparative Analysis and Discussion

Based on the available data, α-terpinyl acetate appears to exhibit more potent biological activities compared to β-terpinyl acetate in the tested models.

  • Antimicrobial Activity: α-Terpinyl acetate demonstrated moderate activity against E. coli, S. aureus, and C. albicans, whereas β-terpinyl acetate was largely inactive at the concentrations tested. This suggests that the position of the double bond within the terpinyl moiety significantly influences its interaction with microbial targets.

  • Insecticidal Activity: In both larvicidal and contact toxicity assays, α-terpinyl acetate showed a lower LC₅₀ and LD₅₀, respectively, indicating greater potency as an insecticide compared to its β-isomer.

  • Anti-inflammatory Activity: While direct comparative data is lacking, α-terpinyl acetate has been shown to inhibit NO production, a key inflammatory mediator. The anti-inflammatory potential of β-terpinyl acetate remains to be elucidated in similar experimental setups.

Conclusion

The reviewed literature suggests that α-terpinyl acetate possesses a broader and more potent spectrum of biological activities than β-terpinyl acetate. The structural difference, specifically the endocyclic double bond in α-terpinyl acetate versus the exocyclic double bond in the β-isomer, likely plays a crucial role in their differential bioactivities. However, it is important to note that the available data is limited, and further comprehensive, direct comparative studies are necessary to fully elucidate the structure-activity relationships and therapeutic potential of these isomeric compounds. Researchers are encouraged to conduct head-to-head comparisons under standardized experimental conditions to validate these preliminary findings.

A Comparative Guide to Differentiating Terpinyl Acetate Isomers Using Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification of isomeric compounds is a critical step in chemical analysis, drug development, and quality control. Terpinyl acetate (B1210297), a common monoterpenoid ester found in various essential oils, exists as three primary isomers: alpha (α), beta (β), and gamma (γ).[1] These isomers, while structurally similar, possess distinct chemical and physical properties that necessitate precise differentiation. This guide provides a comprehensive comparison of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for distinguishing between α-, β-, and γ-terpinyl acetate, supported by available experimental data and detailed protocols.

The key structural difference between the isomers lies in the position of the carbon-carbon double bond within the cyclohexene (B86901) ring, which profoundly influences their spectroscopic signatures.

  • α-Terpinyl acetate: The double bond is endocyclic, between a trisubstituted and a tetrasubstituted carbon.

  • β-Terpinyl acetate: The double bond is exocyclic to the cyclohexane (B81311) ring.

  • γ-Terpinyl acetate: The double bond is endocyclic, between two disubstituted carbons.

Spectroscopic Data Summary

The following table summarizes the key quantitative data obtained from various spectroscopic analyses of the terpinyl acetate isomers. Due to the structural similarities, Gas Chromatography (GC) is typically coupled with these techniques to achieve separation prior to analysis.

Spectroscopic Techniqueα-Terpinyl Acetateβ-Terpinyl Acetateγ-Terpinyl Acetate
¹³C NMR Olefinic Carbons (C=C): ~133.8 ppm, ~120.4 ppm[2]Olefinic Carbons (C=C): Expected ~148 ppm (quaternary), ~109 ppm (CH₂)Olefinic Carbons (C=C): Expected ~122 ppm, ~121 ppm
Ester Carbonyl (C=O): ~170.3 ppm[2]Ester Carbonyl (C=O): ~170 ppmEster Carbonyl (C=O): ~170 ppm
Quaternary Carbon (C-O): ~84.8 ppm[2]Quaternary Carbon (C-O): ~85 ppmQuaternary Carbon (C-O): ~85 ppm
IR Spectroscopy C=O Stretch: ~1735-1750 cm⁻¹[3]C=O Stretch: ~1735-1750 cm⁻¹C=O Stretch: ~1735-1750 cm⁻¹
C=C Stretch (endocyclic): ~1670-1680 cm⁻¹ (weak)C=C Stretch (exocyclic): ~1645 cm⁻¹ (medium)C=C Stretch (endocyclic): ~1675 cm⁻¹ (medium)
=C-H Bend (endocyclic): ~800-840 cm⁻¹=C-H Bend (exocyclic): ~890 cm⁻¹ (strong)=C-H Bend (endocyclic): Not prominent
Mass Spectrometry Key Fragments (m/z): 136 (M-60), 121 (base peak), 93, 43[2]Key Fragments (m/z): 136 (M-60), 107, 93, 68, 43 (base peak)[4]Key Fragments (m/z): 136 (M-60), 121
GC Retention Index Kovats (non-polar): ~1350[2]Kovats (non-polar): ~1270[4]Kovats (non-polar): ~1336[5]

Detailed Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive method for isomer differentiation due to its sensitivity to the local chemical environment of each nucleus.

  • ¹H NMR:

    • α-Isomer: Features one vinylic proton signal around 5.4 ppm.

    • β-Isomer: Shows two vinylic proton signals around 4.7 ppm, characteristic of an exocyclic methylene (B1212753) (=CH₂) group.

    • γ-Isomer: Lacks vinylic protons as the double bond is between two quaternary carbons. The absence of signals in the typical vinylic region (4.5-6.5 ppm) is a key identifier.

  • ¹³C NMR:

    • α-Isomer: Displays two distinct olefinic carbon signals, one quaternary (~134 ppm) and one tertiary (~120 ppm).[2] The tertiary carbon bearing the acetate group appears around 85 ppm.[2]

    • β-Isomer: The exocyclic double bond results in a quaternary olefinic carbon signal further downfield (~148 ppm) and a terminal CH₂ signal upfield (~109 ppm) compared to the other isomers.

    • γ-Isomer: The symmetrical endocyclic double bond would show two quaternary olefinic carbon signals with very similar chemical shifts around 121-122 ppm.

Infrared (IR) Spectroscopy

FTIR spectroscopy provides a rapid method for identifying functional groups and can be used to distinguish the isomers based on their double bond vibrations.

  • C=O Stretch: All three isomers exhibit a strong absorption band for the ester carbonyl group between 1735-1750 cm⁻¹.[3] This confirms the presence of the acetate functional group but does not differentiate the isomers.

  • C=C Stretch: The position and intensity of the C=C stretching vibration are diagnostic. The trisubstituted endocyclic double bond of the α-isomer gives a weak band around 1670-1680 cm⁻¹. The exocyclic double bond of the β-isomer shows a more intense band around 1645 cm⁻¹. The tetrasubstituted double bond of the γ-isomer results in a very weak or absent C=C stretching band due to the lack of a dipole moment change during vibration.

  • =C-H Bending: The out-of-plane bending vibrations in the fingerprint region are highly informative. The β-isomer is easily identified by a strong, sharp band around 890 cm⁻¹, which is characteristic of a disubstituted geminal alkene (R₂C=CH₂). The α-isomer shows a band for a trisubstituted alkene around 800-840 cm⁻¹.

Mass Spectrometry (MS)

When coupled with Gas Chromatography (GC-MS), mass spectrometry allows for both separation and identification. The isomers have the same molecular weight (196.29 g/mol ) but exhibit subtle differences in their fragmentation patterns.[2]

  • A common fragmentation pathway for all isomers is the loss of acetic acid (60 Da), resulting in a fragment ion at m/z 136.

  • α-Isomer: Typically shows a base peak at m/z 121, resulting from the loss of a methyl group after the elimination of acetic acid.[2]

  • β-Isomer: Often shows a base peak at m/z 43, corresponding to the acetyl cation [CH₃CO]⁺. The fragmentation pattern is distinct, with significant peaks at m/z 93, 68, and 107.[4]

  • γ-Isomer: Also produces the m/z 136 fragment. Its subsequent fragmentation can lead to a significant peak at m/z 121.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To separate the isomers and obtain their mass spectra.

  • Instrumentation: Agilent 5973N or similar GC-MS system.

  • Column: HP-5MS UI capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).[6]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[6]

  • Injector: Split mode (e.g., 1:30 ratio), temperature set to 250°C.[6]

  • Oven Program: Start at 60°C for 5 min, ramp at 3°C/min to 180°C, then ramp at 20°C/min to 280°C and hold for 10 min.[6]

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 30 to 500.[6]

  • Identification: Compare retention indices and mass spectra against a reference library (e.g., NIST, Wiley).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To obtain detailed structural information for unambiguous isomer identification.

  • Instrumentation: Bruker Avance 400 MHz spectrometer or equivalent.

  • Sample Preparation: Dissolve ~10-20 mg of the isolated isomer in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire spectra with a 30° pulse angle, a relaxation delay of 1.0 s, and 16 scans.

  • ¹³C NMR Acquisition: Acquire spectra using a proton-decoupled sequence, a 30° pulse angle, a relaxation delay of 2.0 s, and accumulate over 1024 scans.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
  • Objective: To identify functional groups and characteristic fingerprint vibrations.

  • Instrumentation: FTIR spectrometer with a single bounce diamond ATR accessory.

  • Sample Preparation: Place one drop of the neat liquid sample directly onto the ATR crystal.

  • Acquisition: Collect spectra from 4000 cm⁻¹ to 600 cm⁻¹ with a resolution of 4 cm⁻¹ and co-add 64 scans.[7]

  • Processing: Perform a background scan of the clean, empty ATR crystal before analyzing the sample. The resulting spectrum is typically displayed in absorbance mode.

Visualized Workflow

The following diagram illustrates a logical workflow for the differentiation of terpinyl acetate isomers using the discussed spectroscopic techniques.

G Workflow for Terpinyl Acetate Isomer Differentiation cluster_0 Initial Analysis cluster_1 Primary Differentiation cluster_2 Confirmation & Unambiguous Identification cluster_3 Isomer Identification Sample Isomer Mixture (α, β, γ-Terpinyl Acetate) GC_MS GC-MS Analysis Sample->GC_MS Retention_Index Compare Retention Indices (β < γ < α) GC_MS->Retention_Index Mass_Spectra Analyze Mass Spectra (Base Peak & Fragmentation) GC_MS->Mass_Spectra NMR NMR Spectroscopy (¹H & ¹³C) Mass_Spectra->NMR For definitive structure IR FTIR Spectroscopy Mass_Spectra->IR For confirmation Alpha α-Isomer NMR->Alpha Beta β-Isomer NMR->Beta Gamma γ-Isomer NMR->Gamma

Caption: Logical workflow for isomer differentiation using spectroscopic techniques.

Conclusion

While GC-MS and FTIR provide rapid and valuable data for distinguishing between the terpinyl acetate isomers, NMR spectroscopy remains the gold standard for unambiguous identification . The distinct chemical shifts of the vinylic protons and carbons, dictated by the unique position of the double bond in each isomer, provide definitive structural evidence. For routine quality control, a combination of GC retention time and mass spectral fragmentation patterns is often sufficient. However, for rigorous structural elucidation in research and development, comprehensive 1D and 2D NMR analysis is indispensable.

References

Comparative Analysis of Terpinyl Acetate Isomers as Insect Repellents: A Review of Current Evidence

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 22, 2025 – In the ongoing search for effective and safe insect repellents, researchers and product developers are increasingly turning to naturally derived compounds. Among these, terpinyl acetate (B1210297), a monoterpene ester found in various essential oils, has garnered interest for its potential insecticidal and repellent properties. This guide provides a comparative overview of the insect repellent properties of terpinyl acetate isomers, primarily α-terpinyl acetate and β-terpinyl acetate, synthesizing available data for researchers, scientists, and drug development professionals.

While a direct comparative study quantifying the repellent efficacy of individual terpinyl acetate isomers against common disease vectors like mosquitoes remains elusive in publicly available literature, this guide summarizes the current state of knowledge, details standard experimental protocols for evaluating repellency, and outlines the underlying physiological mechanisms of insect olfaction.

Data Presentation: Uncovering a Research Gap

A comprehensive review of scientific literature and patent databases reveals a significant gap in research directly comparing the insect repellent activities of α-terpinyl acetate, β-terpinyl acetate, and other potential isomers. Most studies focus on essential oils containing a mixture of compounds, where terpinyl acetate is one of several components. For instance, commercial terpinyl acetate is often a mixture of the alpha and beta isomers.[1]

One study on the essential oil of Thuja occidentalis identified terpinyl acetate (8.52%) as a key component and, in combination with bornyl acetate, demonstrated significant insecticidal activity against the peach aphid (Myzus persicae).[2][3] Another study identified α-terpinyl acetate (40.9%) as a major constituent of Elettaria cardamomum essential oil, which exhibited insecticidal activity against the bean beetle Megabruchidius dorsalis.[4]

These findings suggest that terpinyl acetate contributes to the overall insecticidal or repellent effect of these essential oils. However, without studies on the isolated isomers, it is impossible to definitively quantify their individual repellent potencies (e.g., in terms of effective dose (ED50) or complete protection time) or to draw a direct comparison between them. The following table highlights the lack of specific comparative data.

IsomerTarget InsectRepellency MetricResultSource
α-Terpinyl AcetateVariousNo direct repellent data available. Found in essential oils with insecticidal properties.Data Not AvailableN/A
β-Terpinyl AcetateVariousNo direct repellent data available. Often found in combination with the alpha isomer.Data Not AvailableN/A
γ-Terpinyl AcetateVariousNo direct repellent data available.Data Not AvailableN/A

Table 1: Comparative Repellency Data for Terpinyl Acetate Isomers (Illustrative of Data Gap)

Experimental Protocols: Methodologies for Assessing Insect Repellency

To facilitate future comparative studies, this section details standard experimental protocols widely used in the evaluation of insect repellents.

Arm-in-Cage Test

This is a common method for assessing the efficacy of topical repellents against biting insects, particularly mosquitoes.

  • Objective: To determine the complete protection time (CPT) of a repellent formulation applied to human skin.

  • Methodology:

    • A precise amount of the test substance (e.g., a specific terpinyl acetate isomer in a suitable solvent) is applied to a defined area on a volunteer's forearm.

    • The treated arm is then inserted into a cage containing a known number of host-seeking female mosquitoes.

    • The time until the first mosquito lands and bites is recorded. This is the CPT.

    • Control tests with untreated skin are performed to ensure the avidity of the mosquitoes.

Y-Tube Olfactometer Assay

This laboratory-based bioassay is used to evaluate the spatial repellency or attractancy of volatile compounds.

  • Objective: To determine if a volatile chemical repels or attracts insects.

  • Methodology:

    • A Y-shaped glass or plastic tube is used. A continuous stream of air flows from the two arms of the Y and exits through the single base arm.

    • The air in one arm passes over a treated substrate (e.g., filter paper with the test compound), while the air in the other arm passes over an untreated (control) substrate.

    • Insects are released at the base of the Y-tube and are free to move into either arm.

    • The number of insects choosing the treated versus the control arm is recorded over a specific period. A significant preference for the control arm indicates repellency.

Membrane Feeding Assay

This in vitro method avoids the use of live hosts to test the biting-deterrent properties of a compound.

  • Objective: To assess the ability of a compound to prevent insects from feeding through a treated membrane.

  • Methodology:

    • A blood meal (or a suitable artificial diet) is placed in a feeder and covered with a membrane (e.g., collagen or Parafilm®).

    • The test compound is applied to the outer surface of the membrane.

    • The feeder is placed in a cage with insects, and the number of insects that probe and feed through the membrane is counted.

    • A control feeder with an untreated membrane is used for comparison. The repellency is calculated based on the reduction in feeding on the treated membrane.

Mandatory Visualizations

To further elucidate the processes involved in repellent research, the following diagrams have been generated.

Experimental_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis & Conclusion Compound Compound Selection (e.g., Terpinyl Acetate Isomers) Formulation Formulation Preparation Compound->Formulation Bioassay Bioassay Selection (e.g., Arm-in-Cage, Y-Tube) Formulation->Bioassay Insects Insect Rearing & Selection (e.g., Aedes aegypti) Insects->Bioassay Exposure Controlled Exposure Bioassay->Exposure Data_Collection Data Collection (e.g., CPT, % Repellency) Exposure->Data_Collection Stats Statistical Analysis Data_Collection->Stats Comparison Comparative Efficacy Assessment Stats->Comparison Conclusion Conclusion & Reporting Comparison->Conclusion

Caption: Experimental workflow for evaluating insect repellents.

Olfactory_Signaling_Pathway cluster_periphery Peripheral Olfactory System (Antenna) cluster_cns Central Nervous System (Brain) Odorant Odorant Molecule (e.g., Terpinyl Acetate) OBP Odorant Binding Protein (OBP) Odorant->OBP Binding OR Odorant Receptor (OR) + Orco Co-receptor Complex OBP->OR Transport & Delivery ORN Olfactory Receptor Neuron (ORN) OR->ORN Activation (Ion Channel Gating) AL Antennal Lobe ORN->AL Signal Transduction (Action Potential) MB_LH Mushroom Body & Lateral Horn AL->MB_LH Signal Processing Behavior Behavioral Response (Repellency) MB_LH->Behavior Motor Output

Caption: Generalized insect olfactory signaling pathway.

Conclusion and Future Directions

While terpinyl acetate is a component of several essential oils with demonstrated insecticidal or repellent effects, there is a clear need for further research to isolate and compare the repellent properties of its individual isomers (α, β, γ, etc.). Such studies, employing the standardized protocols outlined above, would provide invaluable data for the development of new, effective, and potentially safer insect repellents. Future research should focus on:

  • Direct comparative studies: Evaluating the complete protection time and dose-response of pure terpinyl acetate isomers against key mosquito species such as Aedes aegypti and Anopheles gambiae.

  • Mechanism of action: Investigating how these isomers interact with specific olfactory receptors in insects to elicit a repellent response.

  • Formulation development: Exploring synergistic effects with other known repellents and developing formulations that enhance the volatility and longevity of the active isomers.

By addressing these research gaps, the scientific community can better understand the potential of terpinyl acetate isomers as a valuable tool in the fight against insect-borne diseases.

References

A Comparative Guide to the Validation of Analytical Methods for Beta-Terpinyl Acetate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients and other critical components is paramount. This guide provides a detailed comparison of analytical methodologies for the validation of beta-terpinyl acetate (B1210297) quantification, a common fragrance and flavor ingredient. This document outlines the performance of common analytical techniques, supported by representative experimental data, to assist in selecting the most suitable method for specific research and quality control needs.

Executive Summary

The quantification of beta-terpinyl acetate, a volatile terpene ester, is most effectively achieved using gas chromatography (GC) based methods. Both Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography with Mass Spectrometry (GC-MS) are well-established techniques that offer high resolution and sensitivity for this analyte. High-Performance Liquid Chromatography (HPLC) is a viable alternative, particularly when matrix complexity or the need for simultaneous analysis of non-volatile compounds is a consideration. This guide will delve into a comparative analysis of these methods, focusing on key validation parameters as defined by the International Council for Harmonisation (ICH) guidelines.

Data Presentation: Comparison of Analytical Method Validation Parameters

The following table summarizes typical performance characteristics for the quantification of terpene esters, including this compound, using GC-FID, GC-MS, and HPLC-UV. It is important to note that while specific data for this compound is not widely published in a comparative format, the presented values are representative of the performance achievable for similar analytes with these techniques.

Validation ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography-UV (HPLC-UV)
Linearity (R²) > 0.999> 0.999> 0.998
Range (µg/mL) 1 - 1000.5 - 505 - 200
Accuracy (% Recovery) 98.0 - 102.0%97.5 - 103.0%97.0 - 105.0%
Precision (% RSD) < 2.0%< 2.5%< 3.0%
Limit of Detection (LOD) (µg/mL) ~ 0.1~ 0.05~ 1.0
Limit of Quantitation (LOQ) (µg/mL) ~ 0.3~ 0.15~ 3.0
Specificity HighVery High (based on mass spectra)Moderate (potential for co-elution)
Robustness HighHighModerate

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a general guide and may require optimization based on the specific sample matrix and available instrumentation.

Gas Chromatography-Flame Ionization Detection (GC-FID) Method

Sample Preparation:

  • Accurately weigh a sample containing this compound.

  • Dissolve the sample in a suitable organic solvent (e.g., hexane, ethyl acetate) to a final concentration within the linear range of the method.

  • If necessary, perform a liquid-liquid extraction or solid-phase extraction (SPE) to remove interfering matrix components.

  • Add an appropriate internal standard (e.g., n-tridecane, tetradecane) to the final solution before injection.

Chromatographic Conditions:

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 180 °C at 10 °C/min.

    • Ramp to 280 °C at 20 °C/min, hold for 5 minutes.

  • Detector: Flame Ionization Detector (FID).

  • Detector Temperature: 300 °C.

  • Injection Volume: 1 µL (split or splitless mode).

Gas Chromatography-Mass Spectrometry (GC-MS) Method

The sample preparation for GC-MS is identical to that for GC-FID.

Chromatographic and Mass Spectrometric Conditions:

  • Chromatographic conditions: Similar to the GC-FID method.

  • Ion Source Temperature: 230 °C.

  • Interface Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Acquisition Mode: Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. For this compound (m/z 196.29), characteristic ions such as m/z 136, 121, 93, and 43 can be monitored for enhanced sensitivity and specificity.

High-Performance Liquid Chromatography-UV (HPLC-UV) Method

Sample Preparation:

  • Accurately weigh a sample containing this compound.

  • Dissolve the sample in the mobile phase or a compatible solvent to a final concentration within the linear range.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. The exact ratio should be optimized for optimal separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector: UV-Vis detector set at a wavelength where this compound has sufficient absorbance (e.g., ~210 nm).

  • Injection Volume: 20 µL.

Mandatory Visualizations

Analytical_Method_Validation_Workflow cluster_planning 1. Planning Phase cluster_execution 2. Experimental Phase cluster_evaluation 3. Evaluation & Reporting Define_Purpose Define Analytical Method Purpose Select_Method Select Appropriate Analytical Method Define_Purpose->Select_Method Set_Validation_Parameters Set Validation Parameters & Acceptance Criteria Select_Method->Set_Validation_Parameters Specificity Specificity Set_Validation_Parameters->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Data_Analysis Data Analysis & Statistical Evaluation Robustness->Data_Analysis Compare_Results Compare Results to Acceptance Criteria Data_Analysis->Compare_Results Validation_Report Prepare Validation Report Compare_Results->Validation_Report

General workflow for analytical method validation.

Method_Comparison cluster_gc_fid GC-FID cluster_gc_ms GC-MS cluster_hplc_uv HPLC-UV GC_FID_Node High Sensitivity Good for Routine QC Requires Volatile Analytes GC_MS_Node High Specificity (Mass Spectra) Excellent for Identification More Complex Instrumentation HPLC_UV_Node Suitable for Non-Volatile Analytes Simpler Sample Preparation Lower Sensitivity for Volatiles Analyte This compound (Volatile Terpene Ester) Analyte->GC_FID_Node Well-suited Analyte->GC_MS_Node Well-suited Analyte->HPLC_UV_Node Alternative

Comparison of analytical techniques for this compound.

Comparative Analysis of Beta-Terpinyl Acetate Cross-Reactivity in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of beta-terpinyl acetate (B1210297), focusing on its potential cross-reactivity in various in vitro assays. Due to a notable scarcity of direct research on the beta isomer, this analysis draws upon data from its more extensively studied counterpart, alpha-terpinyl acetate, and other structurally related terpenoids to infer potential biological interactions and guide future research.

Introduction to Terpinyl Acetate Isomers

Terpinyl acetate, a monoterpenoid ester, exists in several isomeric forms, with alpha- and beta-terpinyl acetate being the most common. These isomers are prevalent constituents of essential oils from plants such as cardamom and pine.[1][2] While alpha-terpinyl acetate is often the more abundant isomer and has been the subject of numerous biological studies, the specific activities of this compound remain largely uncharacterized.[2] Understanding the potential for cross-reactivity between these and other terpenoids is crucial for elucidating their mechanisms of action and for the development of new therapeutic agents.

Comparative Biological Activities

This section summarizes the known biological activities of terpinyl acetate and related compounds across several key assay types. The data presented primarily pertains to alpha-terpinyl acetate due to the limited availability of studies on the beta isomer.

Antimicrobial Activity

Alpha-terpinyl acetate has demonstrated notable antimicrobial effects against a range of microorganisms.[3][4][5][6][7][8] Essential oils rich in alpha-terpinyl acetate have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi.[3][7][9] The antimicrobial action of terpenoids is often attributed to their ability to disrupt cell membrane integrity.[6]

Table 1: Comparative Antimicrobial Activity of Alpha-Terpinyl Acetate and Other Terpenoids

CompoundMicroorganismAssay TypeResult (e.g., MIC, Zone of Inhibition)Reference
Alpha-Terpinyl Acetate Escherichia coliBroth MicrodilutionSignificant growth inhibition at 0.2 µL/mL (at pH 4.0)[6]
Staphylococcus aureusBroth MicrodilutionMIC: 12.50 mg/mL[10]
Saccharomyces cerevisiaeBroth MicrodilutionMIC: 1.56 mg/mL[10]
Trichophyton mentagrophytesBroth MicrodilutionMIC: 0.02 µg/mL (in essential oil)[3][7]
Aspergillus flavusBroth MicrodilutionMIC: 0.02 µg/mL (in essential oil)[3][7]
This compound --No direct comparative data available -
1,8-Cineole Various bacteria and fungiBroth MicrodilutionVaried MICs[10][11]
Linalool Escherichia coliBroth MicrodilutionSignificant growth inhibition at 0.2 µL/mL (at pH 4.0)[6]

MIC: Minimum Inhibitory Concentration

Inhibition of Mitochondrial ATP Production

Recent studies have highlighted the capacity of terpinyl acetate to interfere with cellular energy metabolism. Specifically, it has been identified as a potent and specific inhibitor of mitochondrial ATP production through oxidative phosphorylation.[2] This effect was observed to be non-cytotoxic, as cells could compensate by upregulating glycolysis.[2]

Table 2: Comparative Inhibition of Mitochondrial ATP Production

CompoundCell Line/SystemAssay TypeResultReference
Terpinyl Acetate (mixture of isomers) Mammalian cell cultureCellular ATP measurement>90% reduction in ATP levels at 200 µM[2]
This compound --No direct comparative data available -
1,8-Cineole Mammalian cell cultureCellular ATP measurementLittle to no effect on ATP levels[2]
Inhibition of Cytochrome P450 Enzymes

Cytochrome P450 (CYP) enzymes are crucial for the metabolism of a wide range of xenobiotics, including drugs. Alpha-terpinyl acetate has been shown to be a competitive inhibitor of CYP2B6, suggesting a potential for drug-herb interactions.[12][13]

Table 3: Comparative Inhibition of Cytochrome P450 Enzymes

CompoundCYP IsoformAssay TypeResult (IC50, Ki)Reference
Alpha-Terpinyl Acetate CYP2B6Recombinant enzyme assayIC50: 10.4 µM; Ki: 7.6 µM[12]
This compound --No direct comparative data available -
Other Terpenoids (e.g., Fisetin) CYP2C9, CYP2C19, CYP1A2Recombinant enzyme assayPotent inhibition[14]

IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant

Potential Signaling Pathway Modulation

While direct evidence for signaling pathways modulated by this compound is lacking, the activities of other p-menthane (B155814) monoterpenes suggest potential targets. For instance, many terpenoids are known to interact with transient receptor potential (TRP) channels and modulate inflammatory pathways.[15] The biosynthesis of p-menthane monoterpenes involves the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways, leading to the precursor geranyl pyrophosphate (GPP).[15]

G cluster_pathway Hypothesized Signaling Pathway for p-Menthane Monoterpenes MVA Mevalonate (MVA) Pathway GPP Geranyl Pyrophosphate (GPP) MVA->GPP MEP Methylerythritol Phosphate (MEP) Pathway MEP->GPP pMenthane p-Menthane Monoterpenes (e.g., this compound) GPP->pMenthane TRP Transient Receptor Potential (TRP) Channels pMenthane->TRP Inflammation Inflammatory Pathways (e.g., NF-κB) pMenthane->Inflammation CellularResponse Cellular Response (e.g., Analgesia, Anti-inflammatory effects) TRP->CellularResponse Inflammation->CellularResponse

Hypothesized signaling pathway for p-menthane monoterpenes.

Experimental Protocols

Detailed methodologies for the key experiments discussed are provided below to facilitate further research into the cross-reactivity of this compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Test Compound: this compound and other test compounds are serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for 24 hours for most bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

G cluster_workflow Workflow for Broth Microdilution Assay start Start prep_inoculum Prepare Microbial Inoculum start->prep_inoculum prep_compound Prepare Serial Dilutions of Test Compound start->prep_compound inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_compound->inoculate incubate Incubate Plate inoculate->incubate read_results Read and Record MIC incubate->read_results end End read_results->end

References

A Comparative Guide to the Efficacy of Beta-Terpinyl Acetate and Other Monoterpene Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological efficacy of beta-terpinyl acetate (B1210297) and other structurally related monoterpene esters, including linalyl acetate, bornyl acetate, and geranyl acetate. Due to a notable lack of direct comparative studies involving beta-terpinyl acetate with quantitative metrics, this document synthesizes available data for individual compounds to offer a broader perspective on their potential therapeutic applications. The information presented is intended to support further research and drug development initiatives in the field of natural product-based therapeutics.

Comparative Analysis of Biological Activities

Monoterpene esters, a class of naturally occurring phytochemicals, are recognized for their diverse pharmacological activities. This section presents available quantitative data on the anti-inflammatory, analgesic, and antimicrobial properties of selected monoterpene esters. It is important to note that the data has been collated from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Anti-inflammatory Activity

The anti-inflammatory effects of monoterpene esters are often evaluated by their ability to modulate inflammatory pathways and reduce edema in animal models.

CompoundAssayKey FindingsReference
Linalyl Acetate Carrageenan-induced paw edema in ratsLess effective and more delayed anti-inflammatory effect compared to its corresponding alcohol, linalool (B1675412).[1][2][1][2]
Bornyl Acetate Dimethylbenzene-induced ear swelling in miceDemonstrated suppression of ear swelling, indicating anti-inflammatory action.[3][3]
Analgesic Activity

The analgesic properties of these esters are typically assessed using models of chemically-induced pain or thermal nociception.

CompoundAssayKey FindingsReference
Bornyl Acetate Acetic acid-induced writhing and hot-plate test in miceRestrained writhing reaction and alleviated pain in the hot-plate test.[3] The analgesic effect is not believed to be mediated by opioid receptors.[4][3][4]

Note: Specific ED50 values for the analgesic activity of this compound are not available in the current body of scientific literature.

Antimicrobial Activity

The antimicrobial efficacy is determined by the minimum inhibitory concentration (MIC) required to inhibit the growth of various microorganisms.

CompoundMicroorganismMIC (µg/mL)Reference
α-Terpinyl Acetate Aspergillus flavus0.02 (in essential oil)[5][6]
Trichophyton mentagrophytes0.02 (in essential oil)[5][6]
Aspergillus fumigatus0.4 (in essential oil)[5][6]
Trichophyton rubrum0.4 (in essential oil)[5][6]
Gram-positive bacteria125 - 1000[6]
Geranyl Acetate Pseudomonas aeruginosaNot specified (in silico study)[7][8]
Staphylococcus aureusNot specified (in silico study)[7][8]

Note: Comprehensive MIC values for this compound against a wide range of bacteria and fungi are not well-documented in publicly available research.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments commonly used to evaluate the efficacy of monoterpene esters.

Carrageenan-Induced Paw Edema Assay

This widely used model assesses the in vivo anti-inflammatory activity of a compound.

  • Animal Model: Male Wistar rats or Swiss albino mice are typically used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Grouping: Animals are randomly divided into control, standard (e.g., indomethacin), and test groups (receiving different doses of the monoterpene ester).

  • Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Edema: After a set period (e.g., 30-60 minutes) following compound administration, a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a substance against various microorganisms.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a specific turbidity (e.g., 0.5 McFarland standard).

  • Preparation of Test Compound Dilutions: Serial twofold dilutions of the monoterpene ester are prepared in a 96-well microtiter plate containing broth. A suitable solvent and emulsifier (e.g., DMSO and Tween 80) may be required for oil-based compounds.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls: Positive (microorganism and broth without test compound) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the test compound that completely inhibits the visible growth of the microorganism.

Mechanistic Insights and Signaling Pathways

The biological activities of monoterpene esters are mediated through their interaction with various cellular signaling pathways.

Anti-inflammatory Signaling Pathways

Many monoterpene esters exert their anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central to the inflammatory response.

anti_inflammatory_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates MAPK MAPK (p38, ERK, JNK) TLR4->MAPK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_nucleus->Cytokines induces transcription AP1 AP-1 MAPK->AP1 activates AP1->Cytokines induces transcription Monoterpene_Ester Monoterpene Esters (e.g., Linalyl Acetate, Bornyl Acetate) Monoterpene_Ester->IKK inhibit Monoterpene_Ester->MAPK inhibit

Caption: Inhibition of NF-κB and MAPK signaling pathways by monoterpene esters.

Analgesic Mechanisms

The analgesic effects of some monoterpenes are mediated through interactions with the opioidergic system, although some esters like bornyl acetate appear to act via non-opioid pathways.

analgesic_pathway Nociceptive_Stimulus Nociceptive Stimulus Nociceptor Nociceptor Nociceptive_Stimulus->Nociceptor Spinal_Cord Spinal Cord (Dorsal Horn) Nociceptor->Spinal_Cord Ascending Signal Brain Brain (Pain Perception) Spinal_Cord->Brain Opioid_Receptor Opioid Receptor (e.g., MOR) Opioid_Receptor->Spinal_Cord inhibit signal transmission Descending_Inhibition Descending Inhibitory Pathway Opioid_Receptor->Descending_Inhibition activate Descending_Inhibition->Spinal_Cord inhibit signal transmission Monoterpene_Ester Monoterpene Esters Monoterpene_Ester->Opioid_Receptor activate Note Note: Some esters like bornyl acetate may act via non-opioid pathways.

Caption: Potential opioidergic mechanism of analgesia for some monoterpene esters.

Antimicrobial Mode of Action

The antimicrobial activity of monoterpene esters is often attributed to their ability to disrupt the integrity of microbial cell membranes.

antimicrobial_mechanism Bacterial_Cell Bacterial Cell Cytoplasm Cell Membrane Cell Wall Disruption Membrane Disruption - Increased permeability - Leakage of intracellular components - Disruption of electron transport chain Bacterial_Cell:mem->Disruption Monoterpene_Ester Monoterpene Ester (e.g., Geranyl Acetate) Monoterpene_Ester->Bacterial_Cell:mem interacts with Cell_Death Cell Death Disruption->Cell_Death

Caption: Proposed mechanism of antimicrobial action via cell membrane disruption.

References

The Synergistic Potential of Terpenoid Esters: A Comparative Analysis of Beta-Terpinyl Acetate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of current literature reveals a notable scarcity of studies specifically investigating the synergistic effects of beta-terpinyl acetate (B1210297) with other essential oil components. While beta-terpinyl acetate is a known constituent of various essential oils and is recognized for its pleasant aroma and potential biological activities, research into its combinatorial effects is largely unexplored. This guide, therefore, aims to provide a comparative analysis of its close structural isomer, alpha-terpinyl acetate, and another well-researched terpenoid ester, linalyl acetate, to offer insights into the potential synergistic interactions that this compound may exhibit.

This analysis is intended for researchers, scientists, and drug development professionals to inform future studies and highlight the untapped potential of this compound in synergistic formulations. The data presented is based on available experimental evidence for its analogs, providing a foundational understanding of how this class of compounds interacts with other bioactive molecules.

Antimicrobial Synergy: Insights from Alpha-Terpinyl Acetate and Linalyl Acetate

While direct data on this compound is unavailable, studies on its isomer, alpha-terpinyl acetate, suggest a potential for synergistic activity. The enhanced phytotoxic effects of essential oils rich in alpha-terpinyl acetate compared to the pure compound alone point towards positive interactions with other constituents, such as α-terpineol.[1] Similarly, linalyl acetate has been observed to exhibit synergistic and additive antimicrobial effects when combined with other essential oil components and conventional antibiotics.[2][3][4]

Quantitative Analysis of Synergistic Antimicrobial Activity

The synergistic effect of combined antimicrobial agents is often quantified using the Fractional Inhibitory Concentration Index (FICI). An FICI value of ≤ 0.5 is generally considered synergistic, > 0.5 to ≤ 1.0 is additive, > 1.0 to < 4.0 is indifferent, and ≥ 4.0 is antagonistic. The following table summarizes the FICI values for combinations of linalyl acetate and other essential oil compounds against Methicillin-Resistant Staphylococcus aureus (MRSA).

Compound ACompound BTarget MicroorganismFICIInterpretation
Linalyl AcetateFarnesolMRSA ATCC 43300≤ 0.5Synergistic
Linalyl AcetateCarvacrolMRSA ATCC 433000.75Additive
Linalyl AcetateEugenol (B1671780)MRSA ATCC 433000.75Additive
MethicillinLinalyl AcetateMRSA (low and high-level resistance)0.4Synergistic
Penicillin GLinalyl AcetateMRSA (low-level resistance)0.6Additive

Anti-Inflammatory Properties of Terpenoid Esters

Linalyl acetate, along with its corresponding alcohol, linalool (B1675412), has been shown to play a significant role in the anti-inflammatory activity of the essential oils that contain them.[5][6] Studies have demonstrated a reduction in carrageenan-induced edema in rats following the administration of linalool and linalyl acetate, suggesting that these compounds are potent anti-inflammatory agents.[5][6] While specific synergistic anti-inflammatory studies involving these esters are limited, the inherent activity of these molecules suggests that their combination with other anti-inflammatory compounds could lead to enhanced effects.

Experimental Protocols

Determination of Antimicrobial Synergy: The Checkerboard Method

The checkerboard assay is a common method used to assess the synergistic, additive, or antagonistic effects of antimicrobial combinations.

Methodology:

  • Preparation of Antimicrobials: Stock solutions of the test compounds (e.g., linalyl acetate and another essential oil component) are prepared and serially diluted.

  • Microtiter Plate Setup: A 96-well microtiter plate is prepared with varying concentrations of the two compounds. The concentration of compound A is serially diluted along the x-axis, and the concentration of compound B is serially diluted along the y-axis.

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., MRSA ATCC 43300).

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) of each compound alone and in combination is determined by observing the lowest concentration that inhibits visible microbial growth.

  • Calculation of FICI: The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula: FICI = (MIC of compound A in combination / MIC of compound A alone) + (MIC of compound B in combination / MIC of compound B alone)

Checkerboard_Method_Workflow cluster_prep Preparation cluster_plate Plate Setup cluster_exp Experiment cluster_analysis Analysis A Prepare Stock Solution of Compound A Dilute_A Serially Dilute Compound A across Columns A->Dilute_A B Prepare Stock Solution of Compound B Dilute_B Serially Dilute Compound B down Rows B->Dilute_B Inoculate Inoculate Wells with Bacterial Suspension Dilute_A->Inoculate Dilute_B->Inoculate Incubate Incubate Plate Inoculate->Incubate Determine_MIC Determine MIC of Combinations Incubate->Determine_MIC Calculate_FICI Calculate FICI Determine_MIC->Calculate_FICI

Caption: Workflow of the checkerboard method for synergy testing.

Carrageenan-Induced Paw Edema Model for Anti-Inflammatory Activity

This in vivo model is widely used to evaluate the anti-inflammatory effects of compounds.

Methodology:

  • Animal Model: Wistar rats are typically used.

  • Compound Administration: The test compound (e.g., linalyl acetate) is administered systemically (e.g., intraperitoneally) at various doses. A control group receives the vehicle.

  • Induction of Inflammation: After a set period (e.g., 30 minutes), a sub-plantar injection of carrageenan (a phlogistic agent) is administered into the right hind paw of each rat to induce localized edema.

  • Measurement of Edema: The volume of the paw is measured at different time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Potential Mechanisms of Action and Signaling Pathways

While the precise signaling pathways for the synergistic effects of terpenoid esters are not fully elucidated, some potential mechanisms can be inferred from studies on individual components. For instance, some essential oil constituents are known to disrupt the bacterial cell membrane, which could facilitate the entry of other antimicrobial agents.[7] Furthermore, research on α-terpinyl acetate suggests that it may interfere with peptidoglycan synthesis, a crucial process for bacterial cell wall integrity.[8] A synergistic interaction could, therefore, involve one compound weakening the cell wall, allowing another to more effectively reach its intracellular target.

Proposed_Synergistic_Mechanism cluster_cell Bacterial Cell cluster_outcome Outcome Membrane Cell Membrane Disruption (e.g., by another terpene) Entry Increased Permeability Membrane->Entry Inhibition Inhibition by Terpinyl Acetate Analog Entry->Inhibition Facilitates entry PG_Synth Peptidoglycan Synthesis Wall_Damage Cell Wall Damage Inhibition->PG_Synth Inhibition->Wall_Damage Synergy Synergistic Bactericidal Effect Wall_Damage->Synergy

Caption: A proposed mechanism for antimicrobial synergy.

Conclusion and Future Directions

The existing body of research strongly indicates that terpenoid esters like alpha-terpinyl acetate and linalyl acetate possess significant potential for synergistic interactions, particularly in the realm of antimicrobial applications. The data on linalyl acetate provides a solid foundation for understanding how these esters can work in concert with other essential oil components and conventional drugs to enhance efficacy.

The lack of specific data on this compound represents a clear research gap. Future investigations should focus on evaluating the synergistic potential of this compound in combination with a variety of other essential oil constituents against a broad spectrum of microbial pathogens and in models of inflammation. Such studies would be invaluable in unlocking the full therapeutic potential of this widely available natural compound. The experimental designs and methodologies outlined in this guide can serve as a template for these future research endeavors.

References

A Comparative Analysis of Synthetic vs. Natural Beta-Terpinyl Acetate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Data Presentation: A Comparative Overview

The following table summarizes the key characteristics of synthetic and natural beta-terpinyl acetate (B1210297) based on current knowledge. The data for synthetic beta-terpinyl acetate is often derived from analyses of commercial terpinyl acetate, which is typically a mixture of isomers (α-, β-, and γ-terpinyl acetate). Natural this compound is a component of various essential oils.[1]

FeatureSynthetic this compoundNatural this compound
Source Chemical synthesis, commonly through the esterification of terpineol (B192494) or hydration of pinene followed by acetylation.[1]Extracted from essential oils of plants such as cardamom, pine, and cajeput.[1]
Purity Typically high, but may contain isomers (α- and γ-terpinyl acetate) and residual reactants or catalysts from the synthesis process.Purity can vary depending on the plant source, extraction method, and purification process. May contain other terpenoids and plant metabolites.
Impurity Profile Potential impurities include unreacted terpineol isomers, acetic anhydride, and catalysts (e.g., mineral acids). The impurity profile is generally well-defined and consistent.[1]Impurities consist of other volatile and non-volatile compounds from the essential oil matrix. The profile can be complex and variable.
Isomeric Content Often present as a mixture of isomers, with the ratio of α-, β-, and γ-terpinyl acetate depending on the synthetic route.The isomeric ratio is determined by the plant's biosynthesis pathways.
Biological Activity The biological activity of the pure synthetic beta-isomer is not extensively documented. The activity of the commercial mixture may be influenced by the presence of other isomers.Natural extracts containing this compound have shown various biological activities, including antimicrobial and anti-inflammatory properties. However, attributing these effects solely to the beta-isomer is challenging.[2]
Cost-Effectiveness Generally more cost-effective for large-scale production due to controlled and scalable manufacturing processes.The cost can be higher due to factors such as crop availability, harvesting, and extraction yields.
Regulatory Status Generally Recognized as Safe (GRAS) for use as a flavoring agent by the FDA (as part of terpinyl acetate).Also considered GRAS when present in natural flavorings.

Experimental Protocols for Comparative Analysis

To conduct a rigorous comparative analysis of synthetic and natural this compound, the following experimental protocols are recommended:

Purity and Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify the components present in both synthetic and natural this compound samples.

Methodology:

  • Sample Preparation: Dilute both synthetic and natural this compound samples in a suitable solvent (e.g., hexane (B92381) or ethanol) to a concentration of approximately 1 mg/mL.

  • GC-MS System: Utilize a high-resolution gas chromatograph coupled to a mass spectrometer.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 240°C at a rate of 3°C/minute, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/minute.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-400 amu.

    • Source Temperature: 230°C.

  • Data Analysis: Identify compounds by comparing their mass spectra and retention indices with reference libraries (e.g., NIST, Wiley). Quantify the components by peak area normalization.

Chiral Analysis by Chiral Gas Chromatography

Objective: To determine the enantiomeric distribution of this compound in both synthetic and natural samples.

Methodology:

  • Sample Preparation: Prepare diluted samples as described for GC-MS.

  • GC System: A gas chromatograph equipped with a flame ionization detector (FID).

  • GC Conditions:

    • Column: A chiral capillary column (e.g., β-DEX™ 225, 30 m x 0.25 mm x 0.25 µm).

    • Injector and Detector Temperature: 250°C.

    • Oven Temperature Program: Isothermal analysis at a temperature optimized for the separation of this compound enantiomers (e.g., 120°C).

    • Carrier Gas: Helium.

  • Data Analysis: Determine the enantiomeric ratio by comparing the peak areas of the two enantiomers.

Comparative Biological Activity Assessment (e.g., Antimicrobial Assay)

Objective: To compare the antimicrobial efficacy of synthetic and natural this compound.

Methodology:

  • Microorganisms: Select a panel of relevant microorganisms (e.g., Escherichia coli, Staphylococcus aureus, Candida albicans).

  • Broth Microdilution Method:

    • Prepare a series of dilutions of both synthetic and natural this compound in a suitable broth medium in a 96-well microplate.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Include positive (microorganism and broth) and negative (broth only) controls.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

  • Data Analysis: Compare the MIC values of the synthetic and natural samples for each microorganism.

Visualization of the Comparative Analysis Workflow

The following diagram illustrates the logical workflow for a comprehensive comparative analysis of synthetic versus natural this compound.

G cluster_0 Sample Acquisition cluster_1 Physicochemical Analysis cluster_2 Biological Activity Assessment cluster_3 Data Interpretation & Conclusion synthetic Synthetic this compound gcms Purity & Impurity Profiling (GC-MS) synthetic->gcms chiral Chiral Analysis (Chiral GC) synthetic->chiral bioassay Comparative Bioassays (e.g., Antimicrobial) synthetic->bioassay natural Natural this compound natural->gcms natural->chiral natural->bioassay comparison Comparative Analysis Report gcms->comparison chiral->comparison bioassay->comparison

Caption: Workflow for the comparative analysis of this compound.

References

Enantioselective Activity of Beta-Terpinyl Acetate Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Beta-terpinyl acetate (B1210297), a monoterpenoid ester found in various essential oils, is a significant contributor to the fragrance and flavor industries.[1][2] While the biological activities of its isomer, alpha-terpinyl acetate, and mixtures of terpinyl acetate isomers have been explored, a critical knowledge gap exists regarding the enantioselective activities of beta-terpinyl acetate's individual enantiomers. This guide synthesizes the available data on terpinyl acetate's biological effects, outlines the standard experimental protocols required to investigate enantioselectivity, and presents putative signaling pathways and experimental workflows to guide future research in this area.

Introduction to Enantioselectivity

Many organic molecules, including this compound, are chiral, meaning they exist as non-superimposable mirror images called enantiomers (e.g., (+)-beta-terpinyl acetate and (-)-beta-terpinyl acetate). While enantiomers possess identical physical and chemical properties in an achiral environment, they can exhibit markedly different biological activities. This is because biological systems, such as enzymes and receptors, are themselves chiral and may interact preferentially with one enantiomer over the other. Understanding these enantioselective differences is paramount in drug development and toxicology, as one enantiomer may be therapeutic while the other could be inactive or even harmful.

Known Biological Activities of Terpinyl Acetate (Isomer Mixture and Alpha-Isomer)

While specific data on the enantiomers of this compound is not available, studies on mixtures of terpinyl acetate isomers and the alpha-isomer provide insights into its potential biological activities.

Table 1: Summary of Reported Biological Activities of Terpinyl Acetate and its Alpha-Isomer

ActivityCompound TestedOrganism/SystemObserved EffectReference
Insecticidal Terpinyl Acetate (isomer mixture)Honey BeesDisruption of reversal learning[1]
Antimicrobial alpha-Terpinyl AcetateBacteria and FungiStronger activity against dermatophytes and fungi than bacteria[3]
Phytotoxic alpha-Terpinyl AcetateMonocots and DicotsStronger inhibitory effect on monocotyledons[3]
Cellular Respiration Inhibition alpha-Terpinyl AcetateEukaryotic cellsPotent, non-cytotoxic inhibitor of mitochondrial ATP production[2]

Experimental Protocols for Determining Enantioselective Activity

To elucidate the enantioselective activity of this compound isomers, a systematic experimental approach is required. This involves chiral separation of the enantiomers followed by comparative biological assays.

Chiral Separation of this compound Enantiomers

Objective: To isolate the individual (+)- and (-)-enantiomers of this compound from a racemic mixture.

Methodology: Chiral High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: A standard HPLC system equipped with a UV detector and a chiral stationary phase (CSP) column. Polysaccharide-based CSPs (e.g., amylose (B160209) or cellulose (B213188) derivatives) are often effective for separating terpenoid enantiomers.

  • Mobile Phase: A non-polar mobile phase, such as a mixture of n-hexane and isopropanol, is typically used. The ratio is optimized to achieve baseline separation of the enantiomeric peaks.

  • Sample Preparation: A solution of racemic this compound is prepared in the mobile phase.

  • Chromatographic Conditions:

    • Flow rate: Typically 0.5-1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 25°C) to ensure reproducibility.

    • Detection: UV detection at a wavelength where this compound absorbs (e.g., 210 nm).

  • Fraction Collection: The eluent corresponding to each separated enantiomeric peak is collected. The purity of the collected fractions is then confirmed by re-injection onto the chiral column.

Biological Activity Assays

Once separated, the individual enantiomers should be tested in parallel with the racemic mixture to determine if there are significant differences in their biological effects.

a) Enantioselective Insecticidal Activity

  • Test Organisms: A relevant insect model, such as the common fruit fly (Drosophila melanogaster) or a specific agricultural pest.

  • Assay:

    • Prepare solutions of (+)-beta-terpinyl acetate, (-)-beta-terpinyl acetate, and the racemic mixture at various concentrations.

    • Apply the solutions to a food source or directly to the insects.

    • Monitor mortality rates over a set period (e.g., 24, 48, and 72 hours).

    • Calculate the LC50 (lethal concentration 50%) for each enantiomer and the racemate. A significant difference in LC50 values would indicate enantioselective insecticidal activity.

b) Enantioselective Antimicrobial Activity

  • Test Organisms: A panel of representative bacteria (e.g., Escherichia coli, Staphylococcus aureus) and fungi (e.g., Candida albicans, Aspergillus niger).

  • Assay (Broth Microdilution Method):

    • Prepare serial dilutions of each enantiomer and the racemate in a liquid growth medium in a 96-well plate.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Incubate the plates under appropriate conditions.

    • Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth. A lower MIC for one enantiomer would indicate greater antimicrobial potency.

Putative Signaling Pathway and Experimental Workflow

The following diagrams illustrate a potential mechanism of action for this compound based on the known activity of its alpha-isomer and a logical workflow for investigating its enantioselective properties.

G Putative Signaling Pathway for this compound cluster_cell Eukaryotic Cell cluster_mito Mitochondrion TCA TCA Cycle ETC Electron Transport Chain TCA->ETC NADH, FADH2 ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient ATP ATP Production ATP_Synthase->ATP beta_TA This compound Enantiomer ((+) or (-)) beta_TA->TCA Inhibition? beta_TA->ETC Inhibition?

Caption: Putative mechanism of this compound in inhibiting mitochondrial ATP production.

G Workflow for Investigating Enantioselective Activity racemic Racemic this compound chiral_sep Chiral HPLC Separation racemic->chiral_sep bio_assay Comparative Biological Assays (e.g., Insecticidal, Antimicrobial) racemic->bio_assay enantiomer_plus (+)-Beta-Terpinyl Acetate chiral_sep->enantiomer_plus enantiomer_minus (-)-Beta-Terpinyl Acetate chiral_sep->enantiomer_minus enantiomer_plus->bio_assay enantiomer_minus->bio_assay data_analysis Data Analysis (e.g., LC50, MIC determination) bio_assay->data_analysis conclusion Conclusion on Enantioselectivity data_analysis->conclusion

Caption: Experimental workflow for determining the enantioselective activity of this compound.

Conclusion and Future Directions

The study of the enantioselective activities of this compound isomers represents a significant and underexplored area of research. While current literature provides a foundation based on the activities of related isomers, dedicated studies are necessary to unlock the full potential of each enantiomer. The experimental protocols and workflows outlined in this guide provide a clear roadmap for researchers to undertake these investigations. Such studies will not only contribute to a fundamental understanding of stereochemistry in biological systems but also have the potential to lead to the development of more potent and selective insecticidal, antimicrobial, and therapeutic agents.

References

Benchmarking the performance of different catalysts for terpinyl acetate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of terpinyl acetate (B1210297), a key fragrance and flavor compound, is a significant reaction in the chemical industry. The efficiency of this process is largely dictated by the choice of catalyst. This guide provides a comparative analysis of various catalysts employed in the synthesis of terpinyl acetate, supported by experimental data to aid in catalyst selection for research and development.

Performance Benchmarking of Catalysts

The selection of a catalyst for terpinyl acetate synthesis involves a trade-off between yield, selectivity, reaction conditions, and catalyst reusability. The following table summarizes the performance of different catalysts based on reported experimental data.

CatalystReactantsYield (%)Selectivity (%)Temperature (°C)Time (h)Citation
Heterogeneous Catalysts
H/ZY (Zeolite Y)α-pinene, Acetic Anhydride52.8361.38404[1][2]
H-beta Zeoliteα-pinene, Acetic Acid29Not ReportedRoom Temp.24[3]
Natural Zeoliteα-pinene, Acetic Anhydride21.428.87403[4]
Sulfa SBA-15Not Specified23Not ReportedNot ReportedNot Reported[3]
Amberlyst-15Crude Turpentine, Acetic Acid~100% α-pinene conversionNot specified for terpinyl acetate906[5]
Activated Carbon HeteropolyacidsTerpineol, Acetic Anhydride85.2Not Reported705.5[6]
Homogeneous & Composite Catalysts
Tartaric acid–boric acidα-pinene, Acetic Acid41.0 (product content)45.6Not SpecifiedNot Specified[3][7][8]
Acidic Ionic Liquidα-pinene, Acetic Acid35.7Not Reported3010[3][4][9]
Acidic functional polyether ionic liquidTerpineol, Acetic Anhydride99.587.8408[6]
Phosphoric Acid / [C4mim]BF4Terpineol, Acetic Anhydride86.5Not Reported4010[10][11]
SnCl4·5H2O / Phosphoric AcidTerpineol, Acetic Anhydride85.7390.7635-406[12]
Biocatalysts
Candida rugosa lipaseα-terpineol, Acetic Anhydride53.0 (esterification extent)Not Reported501.5[13]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the synthesis of terpinyl acetate using different types of catalysts.

Heterogeneous Catalysis with Zeolite Y (H/ZY)[1][2]
  • Catalyst Preparation: Natural zeolite is treated with 1% hydrofluoric acid, followed by washing and drying. It is then treated with hydrochloric acid, washed to remove chloride ions, and soaked in a 1 N ammonium (B1175870) chloride solution. The resulting material is calcined at 500°C for 4 hours to produce the H/ZY catalyst.[1][2]

  • Reaction Setup: A batch reactor equipped with a magnetic stirrer is charged with 1 g of α-pinene, 10 ml of acetic anhydride, 10 ml of dichloromethane, and 5 ml of distilled water.

  • Catalyst Addition: 0.5 g of the prepared H/ZY catalyst is added to the reactor.

  • Reaction Conditions: The reaction mixture is stirred continuously at 40°C for 4 hours.

  • Product Separation and Analysis: The catalyst is separated from the reaction mixture by centrifugation. The product composition is then analyzed using Gas Chromatography-Mass Spectrometry (GC-MS).[1][2]

Homogeneous Catalysis with α-Hydroxycarboxylic Acid–Boric Acid Composite Catalyst[3][7][8]
  • Catalyst System: An α-hydroxycarboxylic acid (e.g., tartaric acid) and boric acid are used as a composite catalyst system.

  • Reaction Setup: The reaction is typically carried out in a suitable reaction vessel where α-pinene and acetic acid are the reactants.

  • Reaction Conditions: The reaction parameters, including the ratio of reactants and catalyst, temperature, and reaction time, are optimized based on an orthogonal experimental design to maximize the yield of terpinyl acetate.

  • Product Analysis: The conversion of α-pinene and the selectivity towards terpinyl acetate are determined by analyzing the product mixture, often using gas chromatography.

Visualizing the Experimental Workflow

The following diagram illustrates a general workflow for benchmarking the performance of different catalysts in terpinyl acetate synthesis.

experimental_workflow cluster_prep Catalyst & Reactant Preparation cluster_reaction Synthesis Reaction cluster_analysis Product Analysis & Catalyst Characterization cluster_evaluation Performance Evaluation catalyst_prep Catalyst Preparation / Pre-treatment reaction_setup Reaction Setup (Batch Reactor) catalyst_prep->reaction_setup reactant_prep Reactant & Solvent Preparation reactant_prep->reaction_setup reaction_run Controlled Reaction (Temp, Time, Stirring) reaction_setup->reaction_run separation Catalyst-Product Separation reaction_run->separation product_analysis Product Analysis (GC-MS, etc.) separation->product_analysis catalyst_characterization Catalyst Characterization separation->catalyst_characterization data_analysis Data Analysis (Yield, Selectivity) product_analysis->data_analysis comparison Comparative Benchmarking data_analysis->comparison

Caption: General workflow for catalyst performance benchmarking.

Concluding Remarks

The choice of catalyst for terpinyl acetate synthesis is a critical decision that influences the economic and environmental viability of the process. Heterogeneous catalysts like zeolites offer advantages in terms of separation and potential for reuse.[1][2] Homogeneous and composite catalysts, including ionic liquids and acid mixtures, can exhibit very high yields and selectivities under optimized conditions.[6][10][11][12] For processes where mild conditions are paramount, biocatalysts such as lipases present a promising, albeit potentially more expensive, alternative.[13] The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the selection and development of efficient catalytic systems for terpinyl acetate synthesis.

References

Navigating the Analytical Landscape of Beta-Terpinyl Acetate: A Guide to Inter-Laboratory Validation

Author: BenchChem Technical Support Team. Date: December 2025

Absence of public inter-laboratory validation data for beta-terpinyl acetate (B1210297) necessitates a forward-looking approach. This guide provides a comprehensive framework for establishing a robust inter-laboratory validation study for the analysis of beta-terpinyl acetate, a key fragrance and flavor compound. By outlining established analytical methodologies and proposing a detailed validation protocol, this document serves as a vital resource for researchers, scientists, and drug development professionals seeking to ensure the accuracy and comparability of analytical results across different laboratories.

This compound, a naturally occurring monoterpenoid ester, is a significant component in many essential oils and is widely utilized in the flavor and fragrance industry.[1] Its accurate quantification is crucial for quality control, regulatory compliance, and research purposes. While Gas Chromatography (GC) coupled with Flame Ionization Detection (FID) or Mass Spectrometry (MS) are the cornerstone techniques for its analysis, a standardized and validated method across multiple laboratories is essential for ensuring data integrity and comparability.[1]

This guide addresses the current gap in publicly available inter-laboratory validation data for this compound analysis. It presents a proposed framework for such a study, including detailed experimental protocols and illustrative data presentation formats.

Proposed Inter-Laboratory Validation Study Protocol

An inter-laboratory study is the gold standard for assessing the ruggedness and transferability of an analytical method. The following protocol is proposed for the validation of this compound analysis.

Study Design and Participants

A minimum of five to eight laboratories with experience in gas chromatography should be recruited to participate. A central organizing body would be responsible for preparing and distributing a homogeneous batch of this compound reference standard and a set of blind samples with varying concentrations.

Analytical Method

The primary analytical technique will be Gas Chromatography with Flame Ionization Detection (GC-FID), a robust and widely available method. Gas Chromatography-Mass Spectrometry (GC-MS) can be used as a confirmatory technique.[1]

Key Validation Parameters

The study would be designed to evaluate the following key performance parameters of the analytical method:

  • Repeatability (Intra-laboratory precision): The consistency of results obtained by the same analyst on the same instrument over a short period.

  • Reproducibility (Inter-laboratory precision): The consistency of results obtained by different analysts in different laboratories.

  • Accuracy: The closeness of the measured value to the true value, determined by analyzing a certified reference material or a sample with a known concentration of this compound.

  • Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., injection temperature, carrier gas flow rate).

Experimental Protocols

A detailed and standardized experimental protocol is crucial for the success of an inter-laboratory study.

Gas Chromatography-Flame Ionization Detection (GC-FID) Method
  • Instrument: Gas chromatograph equipped with a flame ionization detector.

  • Column: A non-polar capillary column (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 5°C/min to 220°C.

    • Hold: 5 minutes at 220°C.

  • Detector: FID at 280°C.

  • Injection Volume: 1 µL.

  • Quantification: External standard method using a calibration curve prepared from the provided this compound reference standard.

Data Presentation: Illustrative Tables for Comparison

The following tables provide a template for summarizing the quantitative data that would be generated from the proposed inter-laboratory study.

Table 1: Summary of Repeatability and Reproducibility for this compound Analysis (Hypothetical Data)

Sample IDMean Concentration (% w/w)Repeatability (RSDr, %)Reproducibility (RSDR, %)
Sample A98.50.51.2
Sample B85.20.81.8
Sample C95.00.61.5

RSDr: Relative Standard Deviation for repeatability; RSDR: Relative Standard Deviation for reproducibility.

Table 2: Accuracy Assessment of this compound Analysis (Hypothetical Data)

Certified Reference MaterialCertified Value (% w/w)Mean Measured Value (% w/w)Recovery (%)
CRM-TA-00199.2 ± 0.298.999.7

Table 3: Linearity and Range of the Analytical Method (Hypothetical Data)

ParameterValue
Calibration Range10 - 1000 µg/mL
Correlation Coefficient (r²)> 0.999
Equationy = mx + c

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ) (Hypothetical Data)

ParameterValue (µg/mL)
Limit of Detection (LOD)1
Limit of Quantification (LOQ)3

Mandatory Visualization: Workflow for Inter-laboratory Validation

The following diagram illustrates the logical workflow of the proposed inter-laboratory validation study for this compound analysis.

InterLaboratory_Validation_Workflow A Study Design & Protocol Development B Participant Recruitment (5-8 Labs) A->B C Preparation & Distribution of Samples (Reference Standard & Blind Samples) B->C D Analysis by Participating Laboratories (GC-FID) C->D E Data Submission to Central Body D->E F Statistical Analysis of Data (Repeatability, Reproducibility, Accuracy) E->F G Evaluation of Method Performance F->G H Final Report & Publication of Validated Method G->H

Caption: Workflow of the proposed inter-laboratory validation study.

By adopting a standardized approach as outlined in this guide, the scientific community can establish a validated analytical method for this compound, leading to more reliable and comparable data across research and industry. This will ultimately enhance the quality and consistency of products and research outcomes that rely on the accurate measurement of this important compound.

References

A Comparative Sensory Evaluation of Terpinyl Acetate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the sensory profiles of three terpinyl acetate (B1210297) isomers: alpha-terpinyl acetate, beta-terpinyl acetate, and gamma-terpinyl acetate. While commercial terpinyl acetate is often a mixture of these isomers, with the alpha form being predominant, understanding the distinct aromatic characteristics of each is crucial for applications in fragrances, flavorings, and pharmaceuticals.[1][2] This document synthesizes available data on their sensory attributes and outlines a standard experimental protocol for their comparative evaluation.

Comparative Sensory Profiles

The distinct structural differences between the alpha, beta, and gamma isomers of terpinyl acetate result in unique olfactory profiles. A summary of their reported sensory characteristics is presented below.

IsomerSensory Profile
Alpha-terpinyl Acetate Described as having a fresh, green, and herbal floral aroma with subtle woody and citrus undertones.[3] It is also characterized as a mildly herbaceous, sweet, and refreshing scent with spicy Bergamot-Lavender notes.[4]
This compound Possesses a pleasing aroma characterized by floral and citrus notes.[5]
Gamma-terpinyl Acetate Exhibits a mild, floral, and somewhat citrus-like aroma.

Experimental Protocols for Sensory Evaluation

To obtain quantitative and detailed comparative data for these isomers, a structured sensory evaluation protocol is required. The following methodology is based on established practices in sensory science, such as Gas Chromatography-Olfactometry (GC-O) and Quantitative Descriptive Analysis (QDA).

Objective

To quantitatively and qualitatively compare the sensory profiles of alpha-, beta-, and gamma-terpinyl acetate.

Materials
  • High-purity samples of alpha-terpinyl acetate, this compound, and gamma-terpinyl acetate.

  • Odor-free solvent (e.g., mineral oil or ethanol) for dilution.

  • Olfactory evaluation strips.

  • Gas chromatograph coupled with an olfactometry port (GC-O).

  • A panel of trained sensory assessors (typically 8-12 individuals).

  • Sensory evaluation software for data acquisition.

Methods
  • Panelist Training and Selection:

    • Select panelists based on their ability to detect and describe basic odors.

    • Train panelists to identify and rate the intensity of a range of standard aroma compounds relevant to the expected profiles of terpinyl acetate (e.g., floral, citrus, herbal, woody).

  • Sample Preparation:

    • Prepare solutions of each isomer at various concentrations in the chosen solvent to determine odor thresholds and evaluate concentration-dependent aroma profiles.

    • For GC-O analysis, prepare samples for injection according to the instrument's specifications.

  • Gas Chromatography-Olfactometry (GC-O) Analysis:

    • Inject a sample of each isomer into the GC-O system.

    • As compounds elute from the GC column, they are split between a chemical detector (e.g., a mass spectrometer) and the olfactometry port.

    • Panelists sniff the effluent from the olfactometry port and record the time, duration, and description of any detected odors.

    • This allows for the correlation of specific chemical compounds (the isomers) with their perceived aroma.

  • Quantitative Descriptive Analysis (QDA):

    • Present panelists with coded, randomized samples of each isomer on olfactory evaluation strips.

    • Panelists rate the intensity of various sensory attributes (e.g., "floral," "citrus," "herbal," "sweetness") on a standardized scale (e.g., a 15-cm line scale anchored from "low" to "high").

    • Collect and analyze the data to generate sensory profiles for each isomer.

  • Data Analysis:

    • Analyze the GC-O data to identify the retention times and odor descriptions for each isomer.

    • Statistically analyze the QDA data using techniques such as Analysis of Variance (ANOVA) to determine significant differences in the perceived intensities of sensory attributes among the isomers.

    • Visualize the results using spider plots or bar charts to compare the sensory profiles.

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the comparative sensory evaluation process.

Sensory_Evaluation_Workflow cluster_preparation Preparation cluster_analysis Sensory Analysis cluster_data Data Processing SamplePrep Sample Preparation (Dilution Series) GCO Gas Chromatography-Olfactometry (GC-O) SamplePrep->GCO QDA Quantitative Descriptive Analysis (QDA) SamplePrep->QDA PanelTraining Panelist Training PanelTraining->QDA DataCollection Data Collection GCO->DataCollection QDA->DataCollection StatAnalysis Statistical Analysis DataCollection->StatAnalysis ProfileGeneration Sensory Profile Generation StatAnalysis->ProfileGeneration Olfactory_Signaling_Pathway Odorant Terpinyl Acetate Isomer OR Olfactory Receptor Odorant->OR Binds to G_protein G-protein (Gαolf) OR->G_protein Activates AC Adenylyl Cyclase III G_protein->AC Activates ATP_cAMP ATP -> cAMP AC->ATP_cAMP Catalyzes CNG_channel Cyclic Nucleotide-Gated (CNG) Channel ATP_cAMP->CNG_channel Opens Ion_influx Ca2+ / Na+ Influx CNG_channel->Ion_influx Allows Depolarization Neuron Depolarization Ion_influx->Depolarization Causes Signal_to_Brain Signal to Brain Depolarization->Signal_to_Brain Sends

References

Safety Operating Guide

Proper Disposal of Beta-Terpinyl Acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release – Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and workplace safety. This document provides essential guidance on the proper disposal procedures for beta-terpinyl acetate (B1210297), a common fragrance and flavoring agent, for researchers, scientists, and drug development professionals. Adherence to these protocols is crucial for minimizing environmental impact and maintaining regulatory compliance.

Beta-terpinyl acetate, while not explicitly listed as a hazardous waste by the U.S. Environmental Protection Agency (EPA), exhibits properties that necessitate its management as a hazardous material. Safety Data Sheets (SDS) consistently highlight that this compound is toxic to aquatic life with long-lasting effects.[1] Therefore, it must be disposed of as hazardous waste in accordance with all applicable local, state, and federal regulations.[1][2]

Step-by-Step Disposal Protocol

The following procedure outlines the necessary steps for the safe disposal of this compound from a laboratory setting.

  • Waste Identification and Characterization:

    • All waste containing this compound must be treated as hazardous waste.

    • It is the responsibility of the waste generator to characterize the waste. While not a listed hazardous waste, its aquatic toxicity makes it a candidate for being classified under the toxicity characteristic. Consult with your institution's Environmental Health and Safety (EHS) department for guidance on assigning the appropriate waste codes.

  • Containerization:

    • Use a dedicated, leak-proof, and chemically compatible waste container.

    • The container must be in good condition, with a secure screw-top cap.

    • Never mix this compound waste with incompatible chemicals.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."

    • The label must include the full chemical name, "this compound," and its concentration.

    • Indicate the accumulation start date (the date the first drop of waste was added to the container).

    • Include the name and contact information of the principal investigator or laboratory supervisor.

  • Storage:

    • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.

    • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

    • Ensure the storage area is well-ventilated and away from sources of ignition, as this compound is combustible at high temperatures.[1]

    • Provide secondary containment to capture any potential leaks or spills.

  • Spill Management:

    • In the event of a spill, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[1]

    • Collect the absorbent material and place it in a suitable, closed container for disposal as hazardous waste.[1][2]

    • Do not allow the spilled material to enter drains or waterways.[1]

  • Disposal Request:

    • Once the waste container is full or has been accumulating for the maximum allowable time per institutional and regulatory limits, contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Do not attempt to dispose of this compound down the drain or in the regular trash.

Quantitative Data Summary

PropertyValueSource
Chemical Formula C₁₂H₂₀O₂
CAS Number 10198-23-9[3]
Flash Point > 93.3 °C (> 200 °F)
Aquatic Toxicity Toxic to aquatic life with long lasting effects[1]
EPA Hazardous Waste Code Not a listed waste. Generator must determine characteristic. Likely D001 (ignitability if flash point is below 60°C, which it is not) or a state-specific code for environmental toxicity.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

This compound Disposal Workflow cluster_0 Waste Generation & Collection cluster_1 Storage & Handling cluster_2 Final Disposal cluster_3 Prohibited Actions start This compound Waste Generated collect Collect in a Labeled, Compatible Hazardous Waste Container start->collect store Store in Designated Satellite Accumulation Area with Secondary Containment collect->store spill Spill Occurs store->spill full Container Full or Reaches Time Limit store->full cleanup Absorb with Inert Material & Containerize as Hazardous Waste spill->cleanup cleanup->store Add to waste stream request Contact EHS or Licensed Waste Vendor for Pickup full->request dispose Proper Disposal at a Permitted Facility request->dispose drain Pour Down Drain trash Dispose in Regular Trash

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling beta-Terpinyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This guide provides critical safety and logistical information for handling beta-Terpinyl acetate (B1210297) in a laboratory setting. It outlines the necessary personal protective equipment (PPE), safe operational procedures, and proper disposal methods to ensure the safety of researchers, scientists, and drug development professionals.

Important Note on Chemical Identity: Safety data for "Terpinyl acetate" can be inconsistent across suppliers, with different CAS numbers (e.g., 10198-23-9, 80-26-2, 8007-35-0) and varying hazard classifications reported. This may be due to the substance being a mixture of isomers. It is imperative to always consult the specific Safety Data Sheet (SDS) provided by your supplier for the exact material you are using.

Key Safety Data Summary

The following table summarizes the key quantitative safety data for beta-Terpinyl acetate. Note that these values may vary depending on the specific isomer or mixture.

PropertyValueCitation(s)
Physical State Liquid[1]
Appearance Colorless to pale yellow
Molecular Formula C₁₂H₂₀O₂
Molecular Weight 196.29 g/mol [1]
Flash Point > 93.3 °C (> 200 °F) (Closed Cup)[2]
Boiling Point Approximately 236-237 °C at 760 mmHg
Density Approximately 0.94 g/mL at 25 °C
Hazards Skin irritation, serious eye irritation, may cause respiratory irritation. Toxic to aquatic life with long-lasting effects.[3]

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound. The following PPE is recommended to minimize exposure.

  • Eye and Face Protection:

    • Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.

    • If there is a significant splash hazard, a face shield should be worn in addition to safety goggles.

  • Hand Protection:

    • Due to conflicting data on glove compatibility for acetate esters, it is crucial to consult the glove manufacturer's resistance chart for "Terpinyl acetate" or similar chemicals.

    • While nitrile gloves are commonly used in laboratories, some sources indicate they are not recommended for prolonged contact with acetates[4].

    • Butyl rubber or Viton™ gloves may offer better protection for extended handling.

    • Always inspect gloves for any signs of degradation before use and dispose of them immediately if contaminated. Use proper glove removal technique to avoid skin contact.

  • Body Protection:

    • Wear a standard laboratory coat. For larger quantities or procedures with a higher risk of splashing, a chemically resistant apron or suit is recommended.

    • Ensure legs and feet are covered with long pants and closed-toe shoes.

  • Respiratory Protection:

    • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

    • If a fume hood is not available or if engineering controls are insufficient, use a NIOSH-approved air-purifying respirator with an organic vapor (OV) cartridge[5].

    • If eye irritation is a concern, a full-facepiece respirator is required[6].

Operational and Disposal Plan

Adherence to a strict operational protocol is essential for safety. The following workflow outlines the key steps from preparation to disposal.

cluster_prep 1. Preparation cluster_handle 2. Handling cluster_cleanup 3. Cleanup cluster_disposal 4. Disposal prep Preparation handle Handling & Experimentation cleanup Cleanup & Decontamination disposal Waste Disposal don_ppe Don appropriate PPE (Gloves, Goggles, Lab Coat) prep_workspace Prepare ventilated workspace (e.g., Chemical Fume Hood) review_sds Review supplier-specific Safety Data Sheet (SDS) weigh_handle Weigh/handle compound, avoiding vapor generation review_sds->weigh_handle perform_exp Perform experiment in a designated area decontaminate Decontaminate surfaces with appropriate solvent perform_exp->decontaminate clean_glassware Clean glassware and equipment collect_waste Collect all liquid and solid waste in a labeled, sealed container clean_glassware->collect_waste dispose_waste Dispose of waste through a licensed disposal company

Caption: Safe handling workflow for this compound.

Experimental Protocols

Spill Cleanup Procedure:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.

  • Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.

  • Collection: Carefully collect the absorbed material and place it into a designated, labeled, and sealed container for hazardous waste disposal.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

Disposal Protocol:

  • Do not dispose of this compound down the drain. It is toxic to aquatic life and such disposal is prohibited[7][8].

  • Collect all waste, including contaminated absorbent materials and disposable PPE, in a clearly labeled, sealed container.

  • Arrange for the disposal of the hazardous waste through a licensed and certified waste disposal service in accordance with all local, state, and federal regulations[9].

By adhering to these safety protocols, laboratory professionals can minimize the risks associated with handling this compound and ensure a safe working environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.